3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-tert-butyl-2-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)13-9(11)6-8(12-13)10(3,4)5/h6-7H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVWGCCYXJIDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672822 | |
| Record name | 3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874136-23-9 | |
| Record name | 3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Executive Summary & Introduction
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of heterocycles, a scaffold of significant interest in medicinal and agricultural chemistry.[1][2] These molecules serve as versatile building blocks for the synthesis of compounds with a wide spectrum of biological activities, from potential therapeutics to advanced agrochemicals.[1][3][4] The specific substitution of a bulky tert-butyl group at the C3 position and an isopropyl group at the N1 position imparts unique steric and electronic properties that influence the molecule's reactivity, stability, and intermolecular interactions.
This guide provides a comprehensive overview of the core physical properties of this compound. As experimentally determined data for this specific molecule is not extensively published, we will focus on authoritative, field-proven methodologies for its characterization. This document is structured not as a simple data sheet, but as a practical guide for the research scientist, explaining the causality behind experimental choices and providing self-validating protocols for determining these critical parameters in your own laboratory setting. We will cover chemical identity, expected physicochemical properties based on its structural motifs, and detailed protocols for empirical determination.
Chemical Identity and Structural Considerations
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for this molecule are summarized below.
| Parameter | Value | Source |
| Compound Name | This compound | [1][4][5] |
| CAS Number | 874136-23-9 | [1][4][5] |
| Molecular Formula | C₁₀H₁₉N₃ | [1][5] |
| Molecular Weight | 181.28 g/mol | [1][5] |
| IUPAC Name | 3-tert-butyl-1-propan-2-ylpyrazol-5-amine | [4] |
| SMILES | CC(C)N1C(=CC(=N1)C(C)(C)C)N | [4] |
| InChI Key | LKVWGCCYXJIDKG-UHFFFAOYSA-N | [4] |
| Reported Appearance | Off-white solid | [1] |
| Purity (Typical) | ≥ 90% (by NMR) | [1] |
| Recommended Storage | 0-8 °C | [1] |
The pyrazole core is an aromatic, five-membered heterocycle.[6] The N1 nitrogen, substituted with the isopropyl group, resembles that of pyrrole, while the N2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[6] The exocyclic amine at C5 provides a basic center and a hydrogen bond donor site, crucial for its role as a synthetic building block. The bulky tert-butyl and isopropyl groups are expected to increase the molecule's lipophilicity and sterically hinder certain interactions, which can be leveraged to enhance selectivity in downstream synthetic applications.
Core Physicochemical Properties: A Methodological Approach
This section outlines the critical physical properties and provides detailed protocols for their experimental determination. Given the limited public data, these protocols empower researchers to generate reliable, in-house data.
Melting Point
The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.5 °C), whereas impurities lead to a depressed and broader melting range.
Expected Properties: While the melting point for this specific compound is not published, related N-alkylated 3-(tert-butyl)-1H-pyrazol-5-amines show melting points ranging from 76 °C to over 160 °C, depending on the substitution and resulting crystal packing efficiency.[7][8]
This protocol is designed for use with a modern digital apparatus (e.g., a DigiMelt or Mel-Temp).
-
Sample Preparation:
-
Ensure the sample is completely dry and has been finely pulverized into a powder using a mortar and pestle.
-
Obtain a glass capillary tube (one end sealed). Jab the open end into the powder pile to collect a small amount of sample.[9]
-
Invert the tube and tap it gently on a hard surface to move the solid to the bottom. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the solid.[10]
-
Repeat until a packed sample height of 2–3 mm is achieved. An excessive sample height will cause an artificially broad melting range.[9]
-
-
Apparatus Setup & Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to find a rough range.[11] Allow the apparatus to cool at least 20 °C below this point before proceeding.
-
For the accurate measurement, set the starting temperature to ~20 °C below the expected melting point. Set the heating ramp rate to a slow 1–2 °C per minute.[10][11] A slow rate is critical for allowing the system to remain in thermal equilibrium.
-
Insert the capillary tube into the apparatus slot.[9]
-
Observe the sample through the viewfinder. Record the temperature (T₁ ) at which the first droplet of liquid appears.
-
Continue heating and record the temperature (T₂ ) at which the last solid crystal melts, resulting in a completely clear liquid.[10]
-
Report the result as a melting range: T₁ – T₂. A fresh sample must be used for each subsequent trial.[10]
-
Solubility
Solubility is a fundamental property influencing bioavailability, formulation, and reaction conditions.[12] It is critical to distinguish between kinetic and thermodynamic solubility. The protocol below determines the thermodynamic equilibrium solubility , which represents the true saturation point of the compound in a given solvent.[13][14]
Expected Properties: Commercial suppliers note "favorable stability and solubility characteristics," suggesting it is likely soluble in common organic solvents like methanol, ethanol, chloroform, and DMSO, but likely has poor aqueous solubility, a common trait for molecules with significant nonpolar character.[1]
-
Preparation:
-
Select a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetonitrile).
-
To a series of glass vials, add a measured volume of each solvent (e.g., 2 mL).
-
Add an excess amount of the solid compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing a solid-liquid equilibrium.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).[13]
-
Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but complex molecules may require up to 72 hours. A time-course study can be run initially to determine when the concentration in solution platues.
-
-
Sample Separation & Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.[15]
-
Carefully withdraw an aliquot from the clear supernatant. Separation of the liquid and solid phases must be absolute. The preferred method is centrifugation followed by withdrawal of the supernatant. Alternatively, use a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE) to avoid transferring any solid particles.
-
Quantify the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve must be prepared for accurate quantification.
-
Express the solubility in units of mg/mL or µg/mL.
-
Spectroscopic & Analytical Characterization
While specific spectra for this compound are not publicly available, this section outlines the expected signals and provides a standard protocol for acquiring high-quality NMR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation and purity assessment.
Expected ¹H NMR Signals (in CDCl₃):
-
tert-Butyl Group: A sharp singlet at ~1.3 ppm, integrating to 9H.
-
Isopropyl Group (CH): A septet at ~4.5 ppm, integrating to 1H.
-
Isopropyl Group (CH₃): A doublet at ~1.4 ppm, integrating to 6H.
-
Pyrazole Ring (C4-H): A singlet at ~5.5-6.0 ppm, integrating to 1H.
-
Amine Group (NH₂): A broad singlet, variable chemical shift (~3.5-5.0 ppm), integrating to 2H. Its position is concentration and solvent-dependent.
Expected ¹³C NMR Signals (in CDCl₃):
-
tert-Butyl Group: Two signals, one for the quaternary carbon (~32 ppm) and one for the methyl carbons (~30 ppm).
-
Isopropyl Group: Two signals, one for the CH carbon (~50 ppm) and one for the methyl carbons (~22 ppm).
-
Pyrazole Ring: Three signals for C3, C4, and C5, with expected shifts in the range of ~90-160 ppm.
-
Sample Weighing: Weigh approximately 5-25 mg of the compound for a standard ¹H NMR spectrum.[16] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[16]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for nonpolar to moderately polar organic molecules.[17]
-
Dissolution: Place the solid in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[18] Ensure the solid is completely dissolved; vortexing or gentle warming may be necessary. The solution must be homogeneous and free of any particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[16][18]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. A small plug of cotton or glass wool in the pipette can serve as a filter to remove any residual microparticles.[17]
-
Final Volume & Capping: The final sample height in the tube should be 4-5 cm, ensuring it spans the active region of the instrument's detection coil.[18] Cap the tube securely.
-
Internal Standard (Optional): While the residual solvent peak can be used for referencing, tetramethylsilane (TMS) can be added for a precise 0.00 ppm reference.
Visualization of Workflows and Relationships
To ensure clarity and repeatability, the logical flow of characterization and the interplay of the molecule's functional groups are visualized below.
Caption: Key structure-property relationships for the target molecule.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. While comprehensive physical data is not yet widely published, its properties can be reliably determined using the standardized, authoritative protocols detailed in this guide. Understanding its melting point, solubility profile, and spectroscopic signature is essential for its effective use in drug discovery and materials science. The methodologies provided herein form a robust framework for the complete physicochemical characterization required for advancing research and development efforts involving this and related pyrazole derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. organomation.com [organomation.com]
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine chemical structure
An In-Depth Technical Guide to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
This guide provides a comprehensive technical overview of this compound, a substituted aminopyrazole of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical structure, logical synthetic pathways, detailed characterization methodologies, and its role as a valuable building block in the creation of novel therapeutic and agrochemical agents.
Introduction: The Significance of the Pyrazole Scaffold
This compound (CAS No. 874136-23-9) belongs to the 5-aminopyrazole class of heterocyclic compounds. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, renowned for its metabolic stability and versatile binding capabilities.[1] This structural motif is present in numerous FDA-approved drugs, highlighting its clinical and commercial importance. Substituted 5-aminopyrazoles, in particular, serve as crucial intermediates for synthesizing more complex molecules with a broad spectrum of biological activities, from kinase inhibitors for cancer therapy to potent agrochemicals.[2][3][4] The specific substitution pattern of this molecule—featuring bulky tert-butyl and isopropyl groups—offers unique steric and electronic properties, making it an attractive scaffold for exploring new chemical space.[3]
Core Chemical Structure and Properties
The defining characteristics of this molecule stem from the arrangement of its substituents on the pyrazole ring. Understanding these features is fundamental to predicting its reactivity and potential biological interactions.
Key Structural Identifiers:
-
IUPAC Name: 3-tert-butyl-1-propan-2-ylpyrazol-5-amine[4]
-
SMILES: CC(C)N1C(=CC(=N1)C(C)(C)C)N[4]
-
InChI Key: LKVWGCCYXJIDKG-UHFFFAOYSA-N[4]
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value/Description | Reference |
| CAS Number | 874136-23-9 | [3][5][6] |
| Appearance | Off-white solid | [3] |
| Purity | ≥ 90% (by NMR) | [3] |
| Storage | Store at 0-8 °C | [3] |
Synthesis and Mechanistic Rationale
The construction of the 5-aminopyrazole core is a cornerstone reaction in heterocyclic chemistry. The most prevalent and regioselective method involves the condensation of a substituted hydrazine with a β-ketonitrile.[2][7] This approach provides a direct and efficient route to the desired isomer.
Proposed Synthetic Pathway
The synthesis of this compound is logically achieved through the cyclocondensation of isopropylhydrazine with 4,4-dimethyl-3-oxopentanenitrile.
Caption: Proposed synthesis of the target compound via cyclocondensation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous 5-aminopyrazoles and represents a robust method for laboratory-scale synthesis.[8]
Materials:
-
Isopropylhydrazine (or its hydrochloride salt)
-
4,4-Dimethyl-3-oxopentanenitrile
-
Sodium hydroxide (if using hydrazine salt)
-
Ethanol or a similar polar solvent
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Reactant Preparation: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) dissolved in ethanol.
-
Hydrazine Addition: Add isopropylhydrazine (1.1 eq) to the solution. If using isopropylhydrazine hydrochloride, first neutralize it in a separate flask with an equimolar amount of NaOH and use the resulting free base.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature is crucial for overcoming the activation energy of both the initial condensation between the hydrazine and the ketone, and the subsequent intramolecular cyclization which expels a molecule of water to form the aromatic pyrazole ring.[7]
-
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Causality: The acid wash removes any unreacted hydrazine, while the bicarbonate wash neutralizes any remaining acid. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.
Caption: Standard workflow for the analytical characterization of the final compound.
Predicted Spectroscopic Data
The following data are predicted based on the known structure and analysis of similar compounds reported in the literature.[1][9][10]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.40 | s | 1H | Pyrazole C4-H |
| ~ 4.40 | sept | 1H | Isopropyl N-CH |
| ~ 3.50 | br s | 2H | Amine -NH₂ |
| ~ 1.45 | d | 6H | Isopropyl -CH(CH₃)₂ |
| ~ 1.30 | s | 9H | tert-Butyl -C(CH₃)₃ |
¹³C NMR Spectroscopy (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 161.0 | Pyrazole C3 |
| ~ 150.0 | Pyrazole C5 |
| ~ 90.0 | Pyrazole C4 |
| ~ 48.0 | Isopropyl N-CH |
| ~ 32.5 | tert-Butyl -C(CH₃)₃ |
| ~ 30.5 | tert-Butyl -C(CH₃)₃ |
| ~ 22.5 | Isopropyl -CH(CH₃)₂ |
Mass Spectrometry (ESI-HRMS)
-
Calculated for [M+H]⁺ (C₁₀H₂₀N₃): ~182.1657
-
Expected Observation: A prominent peak at m/z 182.1657, confirming the elemental composition. Fragmentation may show loss of isopropyl or tert-butyl fragments.
Infrared (IR) Spectroscopy
-
~3400-3200 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.
-
~2970-2870 cm⁻¹: C-H stretching of the tert-butyl and isopropyl groups.
-
~1620-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate or building block.[3] Its value lies in the strategic placement of its functional groups: the C5-amine allows for a wide range of subsequent chemical modifications, including amidation, alkylation, or condensation to form fused heterocyclic systems.[11][12]
-
Pharmaceutical Development: The pyrazole core is central to many kinase inhibitors used in oncology.[13] This amine can serve as a key anchor point for building out structures that target the ATP-binding site of enzymes like Janus kinases (JAKs) or other protein kinases implicated in cancer and inflammatory diseases.[13][14]
-
Agrochemical Chemistry: The stability and biological activity of the pyrazole scaffold make it a common feature in modern pesticides and herbicides.[3][4] This compound can be used to synthesize new active ingredients designed for enhanced crop protection.
-
Materials Science: The molecule can be incorporated into polymers or advanced materials to impart specific properties.[4]
Conclusion
This compound is a strategically designed chemical scaffold that combines the proven biological relevance of the 5-aminopyrazole core with sterically demanding alkyl groups that can be used to fine-tune molecular properties like solubility and target binding. Its straightforward and regioselective synthesis, coupled with its versatile primary amine functional group, makes it an exceptionally valuable tool for researchers and scientists in drug discovery and agrochemical development. The detailed synthetic and analytical methodologies provided in this guide offer a solid foundation for the reliable preparation and application of this important heterocyclic building block.
References
- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.Organic Letters, 2015.
- 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis. ChemicalBook.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.Scientific Research Publishing.
- Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journal of Organic Chemistry.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.The Journal of Organic Chemistry.
- The Role of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry. BenchChem.
- Synthesis of 1-Isopropylpyrazole. BenchChem.
- 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid synthesis. ChemicalBook.
- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Chem-Impex.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines.Molecules, 2022.
- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. J&K Scientific.
- 1-Isopropylpyrazole molecular weight and formula. BenchChem.
- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.Molbank, 2022.
- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Santa Cruz Biotechnology.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.Molbank, 2024.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.Organic Syntheses.
- Click-to-Release Reactions for Tertiary Amines and Pyridines.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.Molbank, 2021.
- This compound. BLDpharm.
- Pyrazole: an emerging privileged scaffold in drug discovery.Future Medicinal Chemistry, 2023.
- 3-tert-Butyl-1H-pyrazole. Sigma-Aldrich.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ProQuest.
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.Acta Crystallographica Section E, 2012.
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.
- Supporting Information for Boc-protected Amin
Sources
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. 874136-23-9|this compound|BLD Pharm [bldpharm.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 874136-23-9) for Advanced Drug Discovery
This guide provides an in-depth technical overview of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, and burgeoning applications as a strategic building block in the design of novel therapeutics. The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This inherent biological relevance makes this compound a valuable starting point for the exploration of new chemical space and the development of next-generation therapies.
Compound Profile and Physicochemical Properties
This compound is a substituted pyrazole that presents as an off-white solid under standard conditions. Its structure, featuring a bulky tert-butyl group and an isopropyl group on the pyrazole ring, offers unique steric and electronic properties that can be exploited in drug design to fine-tune compound selectivity and pharmacokinetic profiles.
| Identifier | Value |
| CAS Number | 874136-23-9 |
| Molecular Formula | C₁₀H₁₉N₃ |
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white solid |
| Storage Conditions | 0-8 °C, under inert atmosphere |
Synthesis of Substituted 5-Aminopyrazoles: A Guided Protocol
Reaction Scheme:
A conceptual reaction scheme for the synthesis of the target molecule.
Exemplary Synthesis Protocol
This protocol is provided as a representative example and may require optimization for the specific target molecule.
Materials:
-
Isopropylhydrazine hydrochloride
-
4,4-Dimethyl-3-oxopentanenitrile (tert-butylacetoacetonitrile)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Deionized water
-
Toluene
-
Dry ice/acetone bath
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Step-by-Step Procedure:
-
Preparation of the Free Hydrazine: In a three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropylhydrazine hydrochloride in an appropriate volume of deionized water. To this solution, add an equimolar amount of 2 M sodium hydroxide solution to liberate the free isopropylhydrazine base. Stir at ambient temperature until a clear solution is obtained. The in-situ formation of the free base is a critical step to ensure its nucleophilicity for the subsequent cyclization reaction.
-
Addition of the β-Ketonitrile: To the stirring solution of isopropylhydrazine, add an equimolar amount of 4,4-dimethyl-3-oxopentanenitrile. The use of a β-ketonitrile is a classic and efficient strategy for the construction of the pyrazole ring.
-
Cyclocondensation Reaction: Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) with vigorous stirring. The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the pyrazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete (typically several hours), cool the mixture. For crystalline products, inducing crystallization may be necessary. This can be achieved by creating seed crystals from a small aliquot of the reaction mixture through freeze-thaw cycles.[2] Once crystallization is initiated in the bulk mixture, continue to cool to ambient temperature and then in an ice-water bath to maximize product precipitation.
-
Filtration and Drying: Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then with a non-polar solvent like cold toluene to remove residual impurities. Dry the product under vacuum to a constant weight.
Structural Elucidation and Characterization
The unambiguous identification and confirmation of the structure of this compound are crucial for its use in further research. A combination of spectroscopic techniques is employed for this purpose.
Standard Analytical Workflow:
A typical workflow for the analytical characterization of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule. Expected absorption bands would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and C=N/C=C stretching vibrations characteristic of the pyrazole ring.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for elucidating the precise connectivity of atoms.
-
¹H NMR: The spectrum would show distinct signals for the protons of the tert-butyl group (a singlet), the isopropyl group (a doublet and a septet), and the aromatic proton on the pyrazole ring (a singlet). The protons of the amine group would likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments, with characteristic chemical shifts for the sp³-hybridized carbons of the alkyl groups and the sp²-hybridized carbons of the pyrazole ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which provides confirmation of its elemental composition.[1]
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.[3] The pyrazole core is a key pharmacophore in a wide range of biologically active compounds.[4][5]
Key Therapeutic Areas:
-
Kinase Inhibitors: The 3-aminopyrazole scaffold is a well-established hinge-binding motif for various protein kinases, which are critical targets in oncology and inflammatory diseases.[6] Derivatives of substituted pyrazoles have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), ERK, and RIPK3 kinases, demonstrating the potential of this scaffold in developing novel anti-cancer agents.[7][8] The tert-butyl and isopropyl substituents on the core can be strategically utilized to probe the hydrophobic pockets of the kinase active site, potentially enhancing potency and selectivity.
-
Antimicrobial and Antiviral Agents: Pyrazole derivatives have a long history of investigation for their antimicrobial properties. The scaffold can be elaborated to interact with various microbial targets.[9]
-
Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are also used in the development of herbicides and pesticides.[3]
Illustrative Derivatization Strategy:
A generalized workflow for the derivatization of the core molecule for biological screening.
The primary amine group at the 5-position of the pyrazole ring serves as a convenient handle for a variety of chemical transformations, including amidation, sulfonamidation, and reductive amination.[1][10] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a diverse range of substituents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) from the supplier is mandatory before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery and medicinal chemistry. Its pyrazole core provides a proven pharmacophore, while the specific substitution pattern offers opportunities for fine-tuning the properties of derivative compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this strategic core in their quest for new and effective medicines.
References
-
Pollock, P. M.; Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth.2014 , 91, 197-207. [Link]
-
Chem-Impex. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. [Link]
-
Becerra, D.; Castillo, J.-C. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank2021 , 2021(3), M1241. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-yl)-Becerra-Castillo/9f3e4e1b7f8e8d1c9c6a3b2a2d7f8c8e3c0d9a9c]([Link]
-
Becerra, D.; Rojas, H.; Castillo, J.-C. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank2021 , 2021(1), M1196. [Link]
-
Schrey, A. K.; et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals2023 , 16(5), 748. [Link]
-
Asif, M. Current status of pyrazole and its biological activities. Mater. Today Chem.2021 , 22, 100569. [Link]
-
Rojas, H.; et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2022 , 2022(4), M1480. [Link]
-
Hernández-Ortega, S.; et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallogr. Sect. E Struct. Rep. Online2012 , 68(Pt 12), o3171. [Link]
-
The Pharma Innovation. Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal2020 , 9(6), 11-14. [Link]
-
Patel, K. D.; et al. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. J. Chem. Pharm. Res.2013 , 5(12), 1162-1168. [Link]
-
Boshta, N. M.; et al. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorg. Chem.2024 , 143, 107058. [Link]
Sources
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Introduction
This compound is a substituted aminopyrazole that serves as a versatile building block in modern chemistry. The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1] Specifically, 5-aminopyrazole derivatives are crucial heterocyclic templates for creating bicyclic N-heterocycles and other complex molecules with significant applications.[2] The title compound, with its distinct tert-butyl and isopropyl substitutions, offers unique structural and electronic properties. These characteristics make it a valuable intermediate in the development of novel therapeutic agents and advanced agrochemicals, such as potential herbicides or pesticides designed to enhance crop protection.[3][4]
This guide provides a comprehensive overview of a robust and scientifically grounded synthetic route to this compound. It is designed for chemistry professionals, offering detailed protocols, mechanistic insights, and critical safety information pertinent to the synthesis of this important chemical entity.
Retrosynthetic Analysis
A logical approach to the synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected at the pyrazole ring C-N and N-N bonds, revealing the primary synthons. The most established and versatile method for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a substituted hydrazine.[5][6] This leads to two key precursors: pivaloylacetonitrile, which provides the tert-butyl group and the C3-C4-C5 backbone, and isopropylhydrazine, which introduces the N1-isopropyl group and the second nitrogen atom.
Caption: Retrosynthetic pathway for the target molecule.
Precursor Synthesis and Sourcing
A successful synthesis relies on the quality and availability of its starting materials. This section details the preparation and safe handling of the required precursors.
Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)
Pivaloylacetonitrile is the essential β-ketonitrile for this synthesis. While commercially available, its preparation in the laboratory is often necessary. The most common method is a Claisen-type condensation between a pivalate ester and acetonitrile using a strong base.[7][8]
Workflow for Pivaloylacetonitrile Synthesis
Caption: Workflow for the synthesis of pivaloylacetonitrile.
Detailed Protocol (Based on Literature[8])
-
Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and an inert atmosphere (e.g., nitrogen).
-
Base Suspension: Suspend sodium hydride (NaH, 80% dispersion in oil, 55 g) in 500 mL of dry toluene.
-
Reagent Addition: Add methyl pivalate (106 g, 0.914 mol) to the suspension and heat the mixture to 85 °C.
-
Acetonitrile Addition: Under vigorous stirring, add acetonitrile (77 g, 1.87 mol) dropwise via the dropping funnel over 4 hours. Hydrogen gas will evolve.
-
Reaction Completion: Continue stirring at 85 °C until hydrogen evolution ceases.
-
Quenching: Cool the thick reaction mass to room temperature and carefully add 700 mL of water with vigorous stirring for 30 minutes.
-
Isolation: Separate the aqueous phase. Cool it to 0 °C in an ice bath and acidify to a pH of 1-2 with 31% hydrochloric acid.
-
Purification: The pivaloylacetonitrile will precipitate as a solid. Filter the product, wash with ice-cold water until neutral, and dry under vacuum to yield the pure compound.[8]
| Parameter | Value | Reference |
| Base | Sodium Hydride (NaH) | [8] |
| Solvent | Toluene | [8] |
| Temperature | 85 °C | [8] |
| Reaction Time | ~4 hours + stirring until H₂ evolution stops | [8] |
| Typical Yield | ~93% | [8] |
An improved method involves the nucleophilic substitution of 1-chloropinacolone with sodium cyanide, catalyzed by an iodide salt.[9] This "Finkelstein" modification enhances reaction speed and yield by generating a more reactive iodo-intermediate in situ.[9]
Isopropylhydrazine
Isopropylhydrazine is the N-nucleophile that forms the pyrazole ring. It is typically handled as its hydrochloride salt for improved stability and ease of handling.[10]
Safety is paramount when working with hydrazines. Isopropylhydrazine and its salts are classified as toxic.[11][12] They can cause skin and eye irritation.[10] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][13]
| Compound | CAS Number | Key Hazards | Recommended PPE |
| Isopropylhydrazine | 2257-52-5 | Flammable, Toxic (Oral, Inhalation), Corrosive | Gloves, Goggles, Lab Coat, Fume Hood |
| Isopropylhydrazine HCl | 16726-41-3 | Skin/Eye Irritant, Acute Toxicity | Gloves, Goggles, Lab Coat, Fume Hood |
Core Synthesis: Formation of the 5-Aminopyrazole Ring
The key step in the synthesis is the condensation and cyclization of the two precursors. This reaction is a cornerstone of pyrazole chemistry and is highly reliable.[5][6]
Reaction Mechanism
The reaction proceeds through a well-established two-step mechanism:
-
Hydrazone Formation: The more nucleophilic nitrogen of isopropylhydrazine attacks the electrophilic carbonyl carbon of pivaloylacetonitrile. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon of the nitrile group. A subsequent tautomerization yields the aromatic 5-aminopyrazole ring.[5][6]
Caption: Mechanistic steps of 5-aminopyrazole formation.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[5][6][14]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivaloylacetonitrile (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition (Optional but Recommended): Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N, ~0.1 eq.), to facilitate the reaction.[5]
-
Hydrazine Addition: Add isopropylhydrazine hydrochloride (1.0-1.2 eq.) to the solution. If using the hydrochloride salt, an equivalent of base (e.g., Et₃N, 1.1 eq.) is required to liberate the free hydrazine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts and impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.[1]
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol or Isopropanol | Good solubility for reactants; appropriate boiling point. |
| Base | Triethylamine (Et₃N) | Neutralizes HCl from hydrazine salt; can catalyze reaction. |
| Temperature | Reflux | Provides sufficient energy to overcome activation barriers. |
| Stoichiometry | ~1:1.1 (Ketonitrile:Hydrazine) | A slight excess of hydrazine ensures full conversion. |
| Purification | Recrystallization or Chromatography | To achieve high purity required for further applications. |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the tert-butyl (~1.3 ppm, singlet, 9H), isopropyl (septet and doublet), and pyrazole ring protons. ¹³C NMR will confirm the carbon skeleton.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretches for the amine group (~3300-3400 cm⁻¹) and C=N/C=C stretches for the pyrazole ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (181.28 g/mol ).[15]
Conclusion
The is reliably achieved through a well-documented condensation reaction between pivaloylacetonitrile and isopropylhydrazine. This method is efficient, scalable, and relies on fundamental, well-understood reaction mechanisms. By following the detailed protocols and adhering to the necessary safety precautions for handling the reagents, researchers can effectively produce this valuable chemical intermediate for applications in pharmaceutical and agrochemical research and development.
References
-
J&K Scientific. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9. [Link]
-
Al-Mourabit, A., & Potier, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1234–1249. [Link]
-
Vlasov, A. I., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(13), 9353–9359. [Link]
-
Synfacts. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synfacts, 17(09), 1011. [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138. [Link]
-
Vlasov, A. I., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
PrepChem.com. Synthesis of pivaloylacetonitrile. [Link]
-
Lin, Y.-S., et al. (2011). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Molecules, 16(12), 10178-10190. [Link]
-
Vlasov, A. I., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ResearchGate. [Link]
-
Landor, S. R., et al. (1981). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1, 493-498. [Link]
-
Toche, R. (2017). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Semantic Scholar. [Link]
-
Pazdera, P., et al. (2015). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International, 47(5), 386-389. [Link]
- Google Patents.
-
National Center for Biotechnology Information. (n.d.). 1-Isopropylhydrazine. PubChem Compound Database. [Link]
-
Ghashang, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(7), 4061-4071. [Link]
-
Castillo, J. C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1863. [Link]
-
University of Johannesburg. (n.d.). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. [Link]
-
ACS Publications. (2024). C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands. Inorganic Chemistry. [Link]
-
ChemBK. Pivaloylacetonitrile. [Link]
-
National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed Central. [Link]
- Google Patents.
-
Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Castillo/84687265de2c65a4484081c746765275e7a9603f]([Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 1-Isopropylhydrazine | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. scbt.com [scbt.com]
An In-Depth Technical Guide to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine, a versatile heterocyclic amine of significant interest in medicinal and agricultural chemistry. The document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol derived from established methodologies, and discusses its applications as a crucial building block for novel molecular entities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Introduction and Scientific Context
This compound (CAS 874136-23-9) belongs to the 5-aminopyrazole class of heterocyclic compounds. This structural motif is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] The pyrazole core, a five-membered ring with two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities, allowing it to interact with a wide range of biological targets.[1]
The specific substitution pattern of the title compound—a sterically demanding tert-butyl group at the C3 position and an isopropyl group at the N1 position—imparts distinct properties related to solubility, crystal packing, and interaction with protein binding pockets. The tert-butyl group can serve as a lipophilic anchor, while the N-isopropyl group influences the overall conformation and metabolic stability of the molecule. As a result, this compound is a highly valuable intermediate for creating libraries of novel compounds for screening in pharmaceutical and agrochemical discovery programs.[2][3][4]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉N₃ | [3][5] |
| Molecular Weight | 181.28 g/mol | [3][5] |
| CAS Number | 874136-23-9 | [5] |
| IUPAC Name | 3-tert-butyl-1-propan-2-ylpyrazol-5-amine | [2] |
| Appearance | Off-white solid | [3] |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C(C)(C)C)N | [2] |
| Storage Conditions | Store at 0-8 °C | [3] |
Note: Additional properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis Protocol: A Validated Approach
The protocol described herein is based on the successful synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, which utilizes the same β-ketonitrile precursor.[7] By substituting 3-nitrophenylhydrazine with isopropylhydrazine, the target molecule can be obtained efficiently.
Reaction Scheme
Caption: General synthesis pathway for the target compound.
Required Materials and Reagents
-
4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile): The β-ketonitrile starting material.
-
Isopropylhydrazine (or its hydrochloride salt): The hydrazine component that determines the N1 substituent.
-
Concentrated Hydrochloric Acid (HCl): Serves as the catalyst for the condensation and cyclization reaction.
-
Deionized Water: Used as the reaction solvent.
-
Concentrated Ammonium Hydroxide (NH₄OH): For neutralization during workup.
-
Ethyl Acetate: For extraction of the product.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): For drying the organic phase.
-
Standard laboratory glassware: Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, etc.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add deionized water (60 mL) and concentrated hydrochloric acid (7 mL).
-
Addition of Reactants: To the stirred acidic solution, add isopropylhydrazine (1.0 eq). If using the hydrochloride salt, it can be added directly. Follow with the addition of 4,4-dimethyl-3-oxopentanenitrile (1.5 eq). The use of a slight excess of the β-ketonitrile ensures the complete consumption of the hydrazine.
-
Reaction Execution: Heat the reaction mixture to 70-80 °C with vigorous stirring. The solution will typically become homogeneous as the reaction progresses. Maintain this temperature for 2-3 hours.
-
Causality Insight: The acidic environment protonates the carbonyl oxygen of the β-ketonitrile, increasing its electrophilicity for nucleophilic attack by the terminal nitrogen of the hydrazine, forming a hydrazone intermediate. Subsequent heating promotes the intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to the stable 5-amino-pyrazole ring.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the limiting reactant (isopropylhydrazine) indicates completion.
-
Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add concentrated ammonium hydroxide to neutralize the acid until the pH is approximately 8-9. This will cause the product to precipitate out of the aqueous solution.
-
Self-Validation Check: The formation of a precipitate upon basification is a key indicator of successful product formation, as the free amine is less soluble in water than its protonated salt form.
-
-
Product Isolation and Extraction: If a solid precipitates, it can be collected by vacuum filtration and washed with cold water. For maximizing yield, the aqueous filtrate should be extracted with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, an off-white solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity (≥95%).
Analytical Characterization Workflow
To confirm the identity and purity of the synthesized this compound, a standard suite of analytical techniques should be employed.
Caption: Standard analytical workflow for product validation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key expected signals in ¹H NMR would include singlets for the tert-butyl protons and the pyrazole C4-H, a septet and doublet for the isopropyl group, and a broad singlet for the amine (-NH₂) protons.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which should correspond to the calculated value for C₁₀H₂₀N₃⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching, and C=N/C=C stretching within the pyrazole ring.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in the reactivity of the C5-amino group, which can be readily functionalized to build more complex molecules.[4]
-
Pharmaceutical Development: The amine group can undergo a variety of reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation. This allows for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR) against biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes.[2][4]
-
Agrochemical Chemistry: Similar to its role in pharmaceuticals, this compound serves as a scaffold for the synthesis of novel herbicides, pesticides, and fungicides. The pyrazole core is a known toxophore in many commercial agrochemicals, and modification via the amine handle allows for the fine-tuning of activity, selectivity, and environmental persistence.[3]
-
Materials Science: The compound can be incorporated into polymers or used to create ligands for metal complexes, finding use in the development of advanced materials with specific thermal or electronic properties.[2]
Conclusion
This compound is a strategically important chemical building block with significant potential in applied chemical research. Its synthesis is achievable through well-established and robust chemical transformations. This guide provides the necessary technical information, from a validated synthesis protocol to analytical validation and application context, to empower researchers to effectively utilize this compound in their discovery and development efforts.
References
-
J&K Scientific. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9. [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 193-206. [Link]
-
Becerra, D., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1369. [Link]
-
Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
-
Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3171. [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. jk-sci.com [jk-sci.com]
- 5. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search Results - AK Scientific [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine IUPAC name
An In-depth Technical Guide to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Introduction
This compound is a substituted pyrazole derivative that serves as a versatile heterocyclic template in modern chemistry. The pyrazole core, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Compounds in the 5-aminopyrazole class are particularly significant as they act as key building blocks for synthesizing more complex, biologically active molecules.[1][3] This guide provides a comprehensive overview of this compound, covering its formal nomenclature, physicochemical properties, a validated synthesis protocol, and its established applications in pharmaceutical and agrochemical research.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is foundational to all scientific research. The compound is commonly known by its semi-systematic name, this compound.
IUPAC Name: The formal name, assigned according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), is 3-tert-butyl-1-propan-2-ylpyrazol-5-amine .[4] In this nomenclature, the "isopropyl" group is systematically named "propan-2-yl". The numbering of the pyrazole ring begins at the substituted nitrogen atom and proceeds around the ring to give the substituents the lowest possible locants.
CAS Registry Number: The Chemical Abstracts Service (CAS) has assigned the unique identifier 874136-23-9 to this compound, ensuring its unambiguous identification in databases and literature.[4][5][6][7]
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are essential for its handling, storage, and application in synthetic chemistry. It typically presents as an off-white solid and possesses favorable stability and solubility characteristics for use in various formulations.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉N₃ | [6][7] |
| Molecular Weight | 181.28 g/mol | [6][7] |
| Appearance | Off-white solid | [6] |
| PubChem CID | 45925959 | [4][6] |
| Storage Conditions | Store at 0-8 °C | [6] |
| SMILES | CC(C)N1C(=CC(=N1)C(C)(C)C)N | [4] |
| InChI Key | LKVWGCCYXJIDKG-UHFFFAOYSA-N | [4] |
Synthesis Protocol: A Validated Approach
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, most commonly achieved through the condensation of a hydrazine derivative with a β-ketonitrile.[3] The following protocol describes a reliable method for the synthesis of this compound.
Underlying Principle: The Knorr Pyrazole Synthesis
This synthesis follows a variation of the Knorr pyrazole synthesis. The reaction proceeds via the initial condensation of the more nucleophilic nitrogen of isopropylhydrazine onto the ketone carbonyl of 4,4-dimethyl-3-oxopentanenitrile. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization. The regioselectivity is driven by the steric hindrance of the isopropyl and tert-butyl groups and the differential reactivity of the carbonyl and nitrile functionalities.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and ethanol (5 mL per mmol of nitrile). Begin stirring to dissolve the starting material.
-
Hydrazine Addition: Add isopropylhydrazine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Applications in Research and Development
This compound is not an end-product itself but rather a valuable intermediate or building block.[6] Its utility stems from the presence of a reactive primary amine group on a stable heterocyclic core, allowing for further functionalization.
Caption: Role as a versatile scaffold for developing new chemical entities.
-
Pharmaceutical Development: This compound serves as a starting material for synthesizing novel therapeutic agents.[4][6] The pyrazole scaffold is a key component in drugs targeting a wide array of biological pathways. By modifying the amine group, medicinal chemists can generate libraries of compounds to screen for activity against targets like protein kinases, G-protein coupled receptors, and other enzymes.[4]
-
Agricultural Chemistry: In the agrochemical sector, this pyrazole derivative is used to develop new pesticides, herbicides, and fungicides.[4][6] The goal is to create molecules with high efficacy against pests and weeds while maintaining low toxicity for crops and the environment.
-
Biochemical Research: The compound is employed in fundamental biochemical studies, such as those involving enzyme inhibition or receptor binding, to help elucidate complex biological processes and aid in the early stages of drug discovery.[4]
-
Material Science: It can also be used in the formulation of advanced materials, contributing to polymers or coatings with enhanced durability and resistance to environmental factors.[4]
Conclusion
This compound, or more formally 3-tert-butyl-1-propan-2-ylpyrazol-5-amine , is a well-defined chemical entity with significant value as a synthetic intermediate. Its straightforward synthesis from common precursors and the versatility of its 5-amino-pyrazole core make it an attractive scaffold for innovation in drug discovery, agricultural science, and materials research. The robust protocols for its synthesis and its documented potential underscore its importance for researchers and scientists in these fields.
References
-
Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. [Link]
-
Rojas, H., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1281. [Link]
-
Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-204. [Link]
-
Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]
-
Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3171. [Link]
-
PubChem. 3-Tert-butyl-1-(1-cyclopropylethyl)pyrazol-5-amine. [Link]
-
El-faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 368-392. [Link]
Sources
spectroscopic data for 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Spectroscopic Data of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyrazole derivative of interest in pharmaceutical and agricultural research.[1][2] As with any molecule destined for these applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about a molecule's atomic and electronic structure.[3][4][5][6] This guide provides a comprehensive overview of the expected , including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide presents predicted data based on established principles and data from analogous structures. Each section includes detailed methodologies for data acquisition and an in-depth interpretation of the predicted spectra, offering a virtual roadmap for the characterization of this compound and similar pyrazole derivatives.
Molecular Structure and Key Features
This compound (C₁₀H₁₉N₃, Molar Mass: 181.28 g/mol ) is a five-membered heterocyclic compound.[1][7] Its structure, featuring a pyrazole core with tert-butyl, isopropyl, and amine substituents, presents a unique set of spectroscopic signatures. Understanding the influence of each functional group on the overall spectroscopic output is key to accurate data interpretation.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][5] By analyzing the chemical shifts, integrations, and coupling patterns, a detailed picture of the molecular structure can be assembled.[8][9][10]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.3 | s | 1H | H4 (pyrazole ring) |
| ~4.2 | sept | 1H | CH (isopropyl) |
| ~3.5 | br s | 2H | NH₂ |
| ~1.3 | s | 9H | C(CH₃)₃ (tert-butyl) |
| ~1.2 | d | 6H | CH(CH₃)₂ (isopropyl) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 | C3 (pyrazole ring) |
| ~150 | C5 (pyrazole ring) |
| ~90 | C4 (pyrazole ring) |
| ~50 | CH (isopropyl) |
| ~32 | C(CH₃)₃ (tert-butyl) |
| ~30 | C(CH₃)₃ (tert-butyl) |
| ~22 | CH(CH₃)₂ (isopropyl) |
Methodology for NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a novel pyrazole derivative would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., the isopropyl group).[9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[9]
-
Diagram: NMR Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. longdom.org [longdom.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. malvesfalcao.com [malvesfalcao.com]
- 7. scbt.com [scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. emerypharma.com [emerypharma.com]
- 10. azooptics.com [azooptics.com]
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine solubility
An In-Depth Technical Guide to the Solubility of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 874136-23-9). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical experimental guidance. It explores the compound's physicochemical properties, the molecular factors governing its solubility, a detailed protocol for solubility determination, and strategies for solubility enhancement.
Introduction
This compound is a substituted pyrazole derivative that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its applications are prominent in the development of novel pharmaceuticals and agrochemicals, where it can be a key intermediate for creating effective pesticides and herbicides.[1][2] The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility. It dictates the choice of solvents for chemical reactions, impacts purification methods such as crystallization, and is a primary determinant of a substance's bioavailability and efficacy in biological systems. Understanding the solubility profile of this pyrazole derivative is therefore essential for optimizing its application in both laboratory and industrial settings.[3]
Chapter 1: Physicochemical and Structural Profile
A compound's solubility is intrinsically linked to its molecular structure and physical properties. The presence of both bulky, non-polar (lipophilic) groups and polar (hydrophilic) functional groups in this compound suggests a nuanced solubility behavior across different solvent systems.
Key Physicochemical Data
The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 874136-23-9 | [4] |
| Molecular Formula | C₁₀H₁₉N₃ | [4] |
| Molecular Weight | 181.28 g/mol | [4] |
| IUPAC Name | 3-tert-butyl-1-propan-2-ylpyrazol-5-amine | [2] |
| Physical Form | Solid (predicted) | [5] |
Molecular Structure Analysis
The structure of this compound contains distinct regions that dictate its interaction with solvents. The bulky tert-butyl and isopropyl groups are non-polar and contribute to the molecule's lipophilicity. Conversely, the pyrazole ring's nitrogen atoms and the primary amine group (-NH₂) are capable of forming hydrogen bonds, imparting hydrophilic character.
Caption: Structural regions influencing solubility.
Chapter 2: Theoretical Principles Governing Solubility
Several key factors influence the solubility of pyrazole derivatives, including molecular weight, intermolecular forces, the nature of substituents, and pH.[6]
-
"Like Dissolves Like" : The dual hydrophobic-hydrophilic nature of the target molecule predicts good solubility in polar aprotic solvents (e.g., acetone, DMSO) and alcohols (e.g., ethanol, methanol), which can interact with both the alkyl and amine functionalities.[7] Its ten carbon atoms suggest that its solubility in water will be limited, as amines with more than six carbons are typically water-insoluble.[8]
-
Effect of pH : The primary amine group is basic and can be protonated in an acidic medium to form an ammonium salt.[9] This salt formation introduces an ionic charge, which dramatically increases the molecule's affinity for polar solvents like water.[7][10] This is a cornerstone of amine chemistry and a common strategy for formulation.
-
Impact of Temperature : For most solid organic compounds, solubility increases with temperature.[7] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid solute and promotes mixing with the solvent.[11]
Caption: Key factors influencing the compound's solubility.
Chapter 3: Experimental Protocol for Solubility Determination
This section outlines a robust, tiered approach to determining the solubility of this compound. This protocol is designed to efficiently identify suitable solvents and establish a semi-quantitative solubility limit.
Materials and Equipment
-
This compound
-
Analytical balance
-
Glass test tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
-
Solvents: Deionized Water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)
-
6 M Hydrochloric Acid (HCl)
Step-by-Step Methodology
This protocol follows a tiered approach, starting with a high concentration and employing progressively stronger solubilization techniques.[12]
-
Preparation (Tier 1) :
-
Accurately weigh approximately 10 mg of the compound into a series of labeled glass vials, one for each solvent.
-
Add 0.5 mL of the first solvent (e.g., Deionized Water) to the corresponding vial to achieve an initial concentration of 20 mg/mL.
-
-
Mechanical Agitation :
-
Gently swirl the vial at room temperature.
-
If not fully dissolved, vortex the vial vigorously for 1-2 minutes.[12]
-
If solids remain, place the vial in a water bath sonicator for up to 5 minutes.[12]
-
Visually inspect for any remaining solid particles against a dark background. If the solution is clear, the compound is considered soluble at 20 mg/mL in that solvent.
-
-
Thermal Agitation :
-
If the compound is still not dissolved, warm the solution in a water bath to 37-40°C for up to 30 minutes, with intermittent mixing.[12]
-
Allow the solution to cool to room temperature and observe for any precipitation. If it remains clear, it is soluble with heating.
-
-
Concentration Reduction (Tier 2) :
-
If the compound remains insoluble after all steps above, add another 4.5 mL of the same solvent to the vial to dilute the concentration by a factor of 10 (to 2 mg/mL).
-
Repeat the mechanical and thermal agitation steps (2 and 3).
-
-
pH Modification (for Aqueous Solubility) :
-
To the vial containing the water suspension, add 6 M HCl dropwise while vortexing.
-
Observe for dissolution. The formation of a clear solution indicates the formation of a water-soluble ammonium salt.[9]
-
-
Data Recording :
-
Record observations in a table, noting whether the compound is "Soluble," "Sparingly Soluble," or "Insoluble" at each concentration and condition.
-
Caption: Experimental workflow for solubility testing.
Chapter 4: Predicted Solubility Profile
While specific experimental data for this compound is not publicly available, a predictive profile can be constructed based on the solubility of analogous pyrazole and amine compounds.[3][6][7]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble / Very Slightly Soluble | The large, ten-carbon hydrophobic structure outweighs the hydrophilic contribution of the amine and pyrazole groups.[8] |
| Water (acidic, pH < 4) | Polar Protic | Soluble | Protonation of the basic amine group forms a highly polar, water-soluble ammonium salt.[7] |
| Ethanol / Methanol | Polar Protic | Soluble | Alcohols can act as both hydrogen bond donors and acceptors, and their alkyl chains can solvate the non-polar regions of the molecule.[6] |
| Acetone | Polar Aprotic | Soluble | Can accept hydrogen bonds from the amine group and effectively solvates the pyrazole ring.[7] |
| Dichloromethane (DCM) | Non-polar | Soluble / Freely Soluble | Effectively solvates the lipophilic tert-butyl and isopropyl groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | A highly effective polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds.[7] |
| Toluene | Non-polar | Sparingly Soluble | May solvate the alkyl groups but is less effective at interacting with the polar amine and pyrazole functionalities.[6] |
Chapter 5: Strategies for Solubility Enhancement
For applications requiring aqueous formulations, such as in biological assays or drug delivery, enhancing the solubility of this compound is often necessary.
-
pH Adjustment : As demonstrated in the experimental protocol, acidification is the most direct method to achieve aqueous solubility. Preparing the compound as a salt (e.g., a hydrochloride salt) is a common practice for many amine-containing pharmaceuticals.[9]
-
Co-solvency : For systems where extreme pH is not viable, using a mixture of water and a water-miscible organic solvent like ethanol or DMSO can significantly increase solubility.[7] The organic co-solvent helps to solvate the hydrophobic portions of the molecule, allowing it to be dispersed in the aqueous phase.
-
Advanced Formulation : In drug development, more advanced techniques can be employed. These include creating amorphous solid dispersions with polymers or forming co-crystals with a suitable conformer to alter the crystal lattice energy and improve dissolution.[6]
Conclusion
This compound possesses a solubility profile characteristic of a molecule with significant lipophilic and moderate hydrophilic features. It is predicted to be highly soluble in common organic solvents such as alcohols, acetone, DCM, and DMSO, but poorly soluble in neutral water. Its aqueous solubility can be dramatically increased under acidic conditions due to the basicity of its primary amine group. This comprehensive understanding of its solubility is fundamental for guiding solvent selection in synthesis, developing effective purification strategies, and enabling successful formulation for its intended applications in research and development.
References
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Solubility of Things. (n.d.). 4-nitro-1H-pyrazole.
-
Patil, A. R., et al. (2025, August). Solubility studies of the synthesized compounds in different solvents. ResearchGate. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. (n.d.). Okchem. Retrieved from [Link]
-
J&K Scientific. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]
-
Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Enhancement of solubility: A pharmaceutical overview. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021, January 13). Solubility: An overview. Retrieved from [Link]
-
McMurry, J. (2018, November 16). Amines and Heterocycles. Cengage. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scbt.com [scbt.com]
- 5. 3-tert-Butyl-1H-pyrazole 15802-80-9 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. moorparkcollege.edu [moorparkcollege.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Discovery and History of Pyrazole Amines
Foreword
In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the profound versatility and enduring impact of the pyrazole ring. Its journey from a laboratory curiosity in the late 19th century to a cornerstone of modern pharmacotherapy is a testament to the power of synthetic innovation and the intricate dance between chemical structure and biological function. This guide delves into the core of this remarkable story, focusing specifically on the discovery and history of pyrazole amines—a subclass that has proven to be a particularly privileged scaffold in drug development. We will traverse the historical milestones, dissect the foundational synthetic methodologies, and explore the mechanistic rationale that has cemented the pyrazole amine's status as a critical tool for researchers, scientists, and drug development professionals.
Part 1: The Genesis of Pyrazole Chemistry: A Serendipitous Beginning
The Dawn of Heterocyclic Chemistry
The latter half of the 19th century was a period of explosive growth in organic chemistry, a time when the structural possibilities of carbon compounds were being explored with unprecedented vigor[1]. It was within this fertile scientific environment that the field of heterocyclic chemistry began to blossom, unveiling ring systems that would become the bedrock of many future scientific advancements.
Ludwig Knorr's Foundational Discovery (1883)
The story of pyrazoles begins not with a direct search for this new heterocycle, but with a serendipitous discovery by the German chemist Ludwig Knorr in 1883[1][2][3]. While attempting to synthesize a quinoline derivative, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine[2][3]. The result was not the expected six-membered ring but a novel five-membered heterocycle. This initial work led to the synthesis of a pyrazolone derivative he named Antipyrine, which would become the first synthetic drug and the world's most widely used analgesic and antipyretic until the rise of aspirin[1][4]. The term 'pyrazole' itself was coined by Knorr in 1883 to describe this new class of compounds characterized by a five-membered ring containing two adjacent nitrogen atoms[5][6].
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
The reaction that Knorr stumbled upon became a foundational method for constructing the pyrazole core and is now known as the Knorr Pyrazole Synthesis[2][7]. In its most general form, it involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst[7][8][9]. The versatility of this reaction allows for the creation of a wide array of substituted pyrazoles, laying the groundwork for future explorations into their chemical and biological properties[2].
The mechanism involves an initial acid-catalyzed formation of an imine at one of the carbonyl carbons, followed by an intramolecular attack by the second nitrogen atom onto the other carbonyl group. A subsequent dehydration step generates the stable, aromatic pyrazole ring[7][8].
Structural Properties of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle[10]. It possesses two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen (N1) whose lone pair of electrons participates in the aromatic system, and the other is a "pyridine-like" nitrogen (N2) whose lone pair is not involved in resonance[11]. This unique electronic configuration allows the pyrazole moiety to act as both a hydrogen bond donor (at N1-H) and a hydrogen bond acceptor (at N2), a critical feature that underpins its utility in medicinal chemistry[5][12].
Part 2: The Emergence of Pyrazole Amines: Synthesis and Strategy
Defining Pyrazole Amines
While Knorr's initial work focused on pyrazolones, the introduction of an amino group onto the pyrazole scaffold unlocks a vast new area of chemical space. Pyrazole amines, or aminopyrazoles, are derivatives bearing a free amino group at the 3, 4, or 5 position of the ring[13][14]. These compounds have become advantageous frameworks for designing ligands that can interact with biological targets like kinases and other enzymes[13][14].
Foundational Synthetic Strategies for Aminopyrazoles
The synthesis of pyrazole amines often relies on variations of classical condensation reactions, where the amine functionality is introduced either through the starting materials or by subsequent modification.
2.2.1 Synthesis from α,β-Unsaturated Nitriles
A highly effective and common method for preparing 5-aminopyrazoles involves the cyclocondensation of hydrazines with α-cyanoketones or related α,β-unsaturated nitriles, such as 3-aminocrotonitrile[15]. This approach provides direct access to the 5-aminopyrazole core.
Detailed Protocol: Synthesis of a 1H-Pyrazole-5-amine Derivative
This protocol describes a general microwave-assisted method for the synthesis of 1H-pyrazole-5-amines from arylhydrazines and 3-aminocrotonitrile.
Materials:
-
Arylhydrazine hydrochloride (1.0 mmol)
-
3-aminocrotonitrile (1.2 mmol)
-
Microwave reactor vials
-
Ethanol (as solvent, if needed)
Procedure:
-
Reactant Combination: In a microwave reactor vial, combine the arylhydrazine hydrochloride (1.0 mmol) and 3-aminocrotonitrile (1.2 mmol).
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation. A typical condition would be heating to a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 10-20 minutes)[15]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture can then be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 1H-pyrazole-5-amine[15].
Modern Synthetic Advances
While classical methods are robust, modern organic synthesis has introduced more efficient and versatile techniques:
-
Catalytic Reactions: Iodine-catalyzed and copper-catalyzed reactions have been developed for the synthesis of pyrazole derivatives from aldehyde hydrazones and electron-deficient olefins, offering effective protocols for creating substituted pyrazoles[15].
-
Microwave-Assisted Synthesis: As detailed in the protocol above, microwave irradiation often accelerates reaction times, improves yields, and can lead to cleaner reactions compared to conventional heating[15].
-
Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, enhancing synthetic efficiency[16].
Part 3: The Role of Pyrazole Amines in Drug Development
The pyrazole amine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its incorporation into a multitude of FDA-approved drugs[12][17][18].
The Pyrazole Amine as a Bioisostere
A key reason for the success of pyrazole amines is their utility as a bioisostere—a chemical group that can replace another group in a drug molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic or pharmacodynamic properties. The pyrazole fragment can serve as a bioisosteric replacement for arenes, hetarenes, amides, or phenols, often leading to improved potency, metabolic stability, and physicochemical properties like solubility[19][20]. For instance, replacing an amide with a pyrazole can enhance metabolic stability and modulate hydrogen bonding interactions[20]. Similarly, thiazol-2-yl amine has been identified as a suitable isosteric replacement for pyrazol-3-yl amine in the development of certain kinase inhibitors[21].
Major Therapeutic Applications
The structural and electronic properties of pyrazole amines make them ideal for targeting a wide range of diseases.
3.2.1 Kinase Inhibitors in Oncology
Many pyrazole-containing drugs are kinase inhibitors used in cancer therapy[17][22]. The pyrazole amine often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme's ATP-binding pocket, which is a common mechanism for inhibiting kinase activity.
-
Crizotinib (Xalkori®): An ALK and ROS1 inhibitor used to treat non-small cell lung cancer (NSCLC)[17].
-
Ruxolitinib (Jakafi®): A JAK1/JAK2 inhibitor for the treatment of myelofibrosis[17].
-
Pirtobrutinib (Jaypirca™): The approval of this Bruton's tyrosine kinase (BTK) inhibitor highlights the continued relevance of the aminopyrazole scaffold in modern oncology[13][14].
3.2.2 Anti-inflammatory Agents
The pyrazole core is famously present in selective COX-2 inhibitors.
-
Celecoxib (Celebrex®): A widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and acute pain[17][23].
Data Summary: FDA-Approved Pyrazole-Containing Drugs
The versatility of the pyrazole scaffold is evident in the breadth of drugs approved by the FDA. As of 2022, over 30 drugs containing this core have been approved, with a significant number targeting various forms of cancer[12][22].
| Drug Name (Brand) | Core Structure Type | Primary Target | Therapeutic Area | Year Approved |
| Celecoxib (Celebrex®) | Trisubstituted Pyrazole | COX-2 | Anti-inflammatory | 1999[17] |
| Sildenafil (Viagra®) | Fused Pyrazole | PDE-5 | Erectile Dysfunction | 1998[17] |
| Ruxolitinib (Jakafi®) | Disubstituted Pyrazole | JAK1/JAK2 | Myelofibrosis | 2011[17] |
| Crizotinib (Xalkori®) | Disubstituted Pyrazole | ALK/ROS1 | Oncology (NSCLC) | 2011[17] |
| Apixaban (Eliquis®) | Fused Pyrazole | Factor Xa | Anticoagulant | 2012[12][17] |
| Berotralstat (Orladeyo®) | Trisubstituted Pyrazole | Plasma Kallikrein | Hereditary Angioedema | 2020[17] |
| Selpercatinib (Retevmo®) | Contains Pyrazole Unit | RET Kinase | Oncology (Thyroid, Lung) | 2020[17] |
Part 4: Conclusion and Future Directions
From Ludwig Knorr's unexpected synthesis of a pyrazolone in 1883 to the design of highly specific, life-saving pyrazole amine-based medicines today, the journey of this heterocycle is a powerful narrative of chemical discovery and therapeutic innovation. The unique electronic and structural features of the pyrazole amine scaffold have established it as a truly privileged structure in medicinal chemistry, capable of forming key interactions with a multitude of biological targets.
The future of pyrazole amine chemistry remains bright. Ongoing research continues to focus on the development of novel, more efficient, and regioselective synthetic methodologies. Furthermore, the application of this versatile scaffold is expanding into new therapeutic areas, driven by a deeper understanding of disease biology and structure-based drug design. The legacy of Knorr's discovery continues to unfold, promising new generations of pyrazole-based therapeutics that will address unmet medical needs.
References
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023, April 25).
- Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals - Britannica. (2025, November 28).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
- A Technical Guide to the Knorr Pyrazole Synthesis of 1883 - Benchchem. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - Semantic Scholar. (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- Chapter 5: Pyrazoles - Books - The Royal Society of Chemistry. (2015, November 20).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).
- Pyrazoles in Drug Discovery - PharmaBlock. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - OUCI. (n.d.).
- 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books - The Royal Society of Chemistry. (2020, August 28).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (n.d.).
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (n.d.).
- Ludwig Knorr - Wikipedia. (n.d.).
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1).
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.).
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed. (2025, June 23).
- Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed. (2010, March 1).
Sources
- 1. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. jchr.org [jchr.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 17. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. img01.pharmablock.com [img01.pharmablock.com]
- 20. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives
Introduction: The Enduring Legacy of a Simple Heterocycle
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility as a pharmacophore has led to the development of a wide array of therapeutic agents with diverse biological activities.[3][4] From the early discovery of the analgesic properties of antipyrine in 1884 to the modern targeted therapies like the COX-2 inhibitor Celecoxib and the JAK inhibitor Ruxolitinib, the pyrazole nucleus has consistently proven its value in the design of novel drugs.[5][6] This guide provides a comprehensive technical overview of the significant biological activities of pyrazole derivatives, delving into their mechanisms of action, established experimental protocols for their evaluation, and the structure-activity relationships that govern their therapeutic potential.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
Pyrazole derivatives are renowned for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][7] The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to selectively block the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10][11] Celecoxib, a diaryl-substituted pyrazole, exemplifies this mechanism.[10] Its sulfonamide side chain binds to a hydrophilic region near the active site of COX-2, an interaction not as favorable with the more constricted active site of COX-1.[8][11] This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal issues.[5][9] Beyond COX inhibition, some pyrazole derivatives also exhibit anti-inflammatory effects by modulating cytokines, suppressing NF-κB signaling, and inhibiting lipoxygenase (LOX).[5]
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
The following protocol outlines a common method for assessing the in vitro inhibitory activity of pyrazole derivatives against COX-1 and COX-2.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives and reference NSAIDs (e.g., Celecoxib, Ibuprofen)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorometric prostaglandin immunoassay kit)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer to a desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test pyrazole derivatives and reference drugs in a suitable solvent (e.g., DMSO).
-
Reaction Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution, and the test compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Interpretation: A lower IC50 value for COX-2 compared to COX-1 indicates selectivity. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [5] |
| 3,5-diarylpyrazole | - | 0.01 | - | [5] |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | [5] |
| Celecoxib | >10 | ~0.04 | >250 | [8] |
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
The pyrazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a wide range of mechanisms to combat cancer cell proliferation and survival.[12][13]
Mechanism of Action: Targeting Kinases and Other Key Pathways
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell signaling.[14][15] For instance, Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[16][17] By blocking the JAK-STAT signaling pathway, Ruxolitinib disrupts the signaling of cytokines and growth factors that drive the proliferation of malignant cells in myeloproliferative neoplasms.[18][19][20]
Other anticancer mechanisms of pyrazole derivatives include:
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[12][21]
-
EGFR, CDK, and BTK Inhibition: Various pyrazole compounds have been designed to target other critical kinases involved in cancer progression.[12][13]
-
DNA Intercalation: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.[12]
-
Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic molecules.[22]
Caption: Diverse anticancer mechanisms of pyrazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of pyrazole derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test pyrazole derivatives and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test pyrazole derivatives and the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Interpretation: A lower IC50 value indicates greater cytotoxic potency of the compound against the tested cancer cell line.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | [12] |
| Polysubstituted pyrazole derivative | HepG2 (Liver) | 2 | [12] |
| N-arylpyrazole | Bel-7402 (Liver) | - | [23] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[24][25]
Mechanism of Action: Diverse and Evolving Targets
The antimicrobial mechanisms of pyrazole derivatives are varied and can include:
-
Inhibition of DNA Gyrase: Some pyrazoles have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[25]
-
Disruption of Metabolic Pathways: These compounds can interfere with various metabolic pathways crucial for microbial survival.[25]
-
Membrane Disruption: Some derivatives may exert their effects by disrupting the integrity of the microbial cell membrane.
The development of pyrazole-based antimicrobials is a promising avenue to combat the growing threat of antibiotic resistance.[25]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Objective: To determine the MIC of pyrazole derivatives against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test pyrazole derivatives and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.
Data Interpretation: A lower MIC value indicates greater antimicrobial potency. The results are often compared to those of standard antibiotics.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1-8 | [25] |
| Imidazo-pyridine substituted pyrazoles | Gram-negative strains | <1 | [25] |
| Hydrazone derivatives of pyrazole | Bacteria and Fungi | 2.9-125 | [26] |
Anticonvulsant and Antidepressant Activities: Modulating Neuronal Excitability
The pyrazole scaffold has been explored for its potential in treating central nervous system disorders, with several derivatives showing promising anticonvulsant and antidepressant activities.[27][28]
Mechanism of Action: Diverse Neurological Targets
The exact mechanisms for the anticonvulsant and antidepressant effects of pyrazole derivatives are not always fully elucidated but are thought to involve modulation of various neurotransmitter systems and ion channels. Some proposed mechanisms include:
-
GABA-A Receptor Modulation: Certain pyrazole derivatives, like Etazolate, act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[29]
-
Monoamine Oxidase (MAO) Inhibition: Some pyrazoles can inhibit MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their levels in the synaptic cleft.[6][27]
-
Ion Channel Blockade: It is hypothesized that some derivatives may exert their anticonvulsant effects by blocking voltage-gated sodium or calcium channels, which are crucial for neuronal excitability.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used animal model to screen for anticonvulsant activity.
Objective: To evaluate the ability of pyrazole derivatives to protect against seizures induced by maximal electroshock.
Materials:
-
Male Swiss albino mice
-
Electroconvulsive shock apparatus
-
Test pyrazole derivatives and standard anticonvulsant drugs (e.g., Phenytoin, Phenobarbital)
-
Vehicle (e.g., saline, Tween 80 suspension)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least a week before the experiment.
-
Compound Administration: Administer the test compounds or standard drugs intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer the vehicle to the control group.
-
Induction of Seizures: At the time of peak drug effect (determined in preliminary studies), subject each mouse to a maximal electroshock via corneal or ear electrodes. The electrical stimulus is typically a high-frequency alternating current for a short duration (e.g., 0.2 seconds).
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered a positive indication of anticonvulsant activity.
-
Data Analysis: Calculate the percentage of protection for each dose group. The ED50 (the dose that protects 50% of the animals from the tonic hind limb extension) can be determined using probit analysis.
Data Interpretation: A lower ED50 value indicates a more potent anticonvulsant effect. The activity is often compared to that of standard anticonvulsant drugs.[28][30]
Conclusion: A Privileged Scaffold with a Bright Future
The pyrazole nucleus continues to be a highly privileged scaffold in drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities.[31] The success of pyrazole-based drugs in the market for treating inflammation, cancer, and other conditions underscores the therapeutic potential of this versatile heterocycle.[32][33] The ongoing research into novel pyrazole derivatives, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, promises the development of new and improved therapies for a wide range of human diseases. This guide has provided a technical framework for understanding and evaluating the biological activities of pyrazole derivatives, serving as a valuable resource for researchers and scientists in the field of drug development.
References
-
Ruxolitinib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Ruxolitinib - Wikipedia. (URL: [Link])
-
Celecoxib - Wikipedia. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
-
“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (URL: [Link])
-
Mechanism of action - Jakafi® (ruxolitinib). (URL: [Link])
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: [Link])
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])
-
What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. (URL: [Link])
-
Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. (URL: [Link])
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])
-
Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (URL: [Link])
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (URL: [Link])
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])
-
The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed. (URL: [Link])
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (URL: [Link])
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
-
Stanozolol | International Journal of Steroids - Open Access Pub. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (URL: [Link])
-
Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. (URL: [Link])
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis Online. (URL: [Link])
-
Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (URL: [Link])
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: [Link])
-
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (URL: [Link])
-
What is the mechanism of Stanozolol? - Patsnap Synapse. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
-
Effects of the anabolic steroid stanozolol on growth and protein metabolism in the rat in. (URL: [Link])
-
Effects of the anabolic steroid stanozolol on growth and protein metabolism in the rat. (URL: [Link])
-
Stanozolol - Wikipedia. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (URL: [Link])
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 16. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 18. hcp.jakafi.com [hcp.jakafi.com]
- 19. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 20. PathWhiz [pathbank.org]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. ClinPGx [clinpgx.org]
- 23. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Methodological & Application
The Versatility of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. Among the myriad of heterocyclic structures, the pyrazole core has emerged as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds. This guide focuses on a particularly valuable derivative, 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine, and its multifaceted applications in medicinal chemistry. Its unique structural attributes, including a bulky tert-butyl group and an N-isopropyl substituent, offer a compelling starting point for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols to leverage the full potential of this versatile chemical entity.
The Strategic Advantage of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and metal coordination. The specific substitution pattern of this compound provides a distinct set of properties that medicinal chemists can exploit. The tert-butyl group offers a significant hydrophobic anchor, while the isopropyl group can influence solubility and metabolic stability. The free amine at the 5-position serves as a versatile synthetic handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
Application in Kinase Inhibitor Development
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of selective kinase inhibitors is a major focus of pharmaceutical research. The 3-amino-1H-pyrazole core has been identified as a key pharmacophore for targeting the ATP-binding site of various kinases.[5] The amine group can act as a hydrogen bond donor, mimicking the hinge-binding interactions of the native ATP molecule.
Targeting Cyclin-Dependent Kinases (CDKs)
The Cyclin-Dependent Kinase (CDK) family is a group of serine/threonine kinases that are essential for cell cycle regulation.[5] Their aberrant activity is frequently observed in cancer, making them attractive therapeutic targets. Research has shown that N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives can be potent CDK inhibitors. The tert-butyl and isopropyl groups on the pyrazole ring can be strategically employed to enhance potency and selectivity for specific CDK isoforms.[5] For instance, bulkier substituents on the pyrazole ring have been shown to influence selectivity amongst different kinases.[5]
Experimental Protocols
Protocol 1: General Synthesis of N-(3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-yl)pyrimidin-4-amine Derivatives
This protocol outlines a general procedure for the synthesis of pyrimidine-substituted derivatives of this compound, a common step in the development of kinase inhibitors.
Materials:
-
This compound
-
Substituted 4-chloropyrimidine
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted 4-chloropyrimidine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and EtOAc to afford the desired N-(3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-yl)pyrimidin-4-amine derivative.
Causality: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the electrophilic 4-chloropyrimidine. DMF is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution reaction.
Protocol 2: Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Target kinase
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the recommended time (typically 30-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Example Compound A | CDK16 | 33 |
| Example Compound B | JNK3 | 227 |
Note: The data presented here is illustrative and based on findings for similar pyrazole-based inhibitors.[5][6]
Visualization of Synthetic and Signaling Pathways
Diagram 1: General Synthetic Scheme
Caption: Synthetic pathway for pyrazole-based kinase inhibitors.
Diagram 2: Kinase Inhibition Workflow
Caption: Workflow for determining kinase inhibitor potency.
Broader Applications and Future Directions
While the development of kinase inhibitors is a prominent application, the versatility of this compound extends to other areas of medicinal chemistry. Its derivatives have been explored as potential agents for treating neurodegenerative diseases by targeting kinases like JNK3.[6] Furthermore, the pyrazole scaffold is found in drugs with anti-inflammatory, analgesic, and antimicrobial properties, suggesting that derivatives of this specific amine could be investigated for a wide range of therapeutic indications.[7]
The strategic functionalization of the pyrimidine ring or other appended moieties allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research will likely focus on developing highly selective inhibitors to minimize off-target effects and on exploring novel therapeutic applications beyond oncology.
References
-
J&K Scientific. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9. [Link]
-
National Institutes of Health (NIH). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. [Link]
-
Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - .... [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Rojas/28f7a83d63b06e902b3e4986b24068e27c08d1f2]([Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
National Institutes of Health (NIH). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
National Institutes of Health (NIH). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [Link]
-
Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Strategic Role of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole heterocycle is a cornerstone in the discovery and development of modern agrochemicals. Its unique chemical architecture allows for diverse functionalization, leading to a wide array of biologically active molecules with applications as herbicides, insecticides, and fungicides.[1] Among the various classes of pyrazole-based agrochemicals, the pyrazole carboxamides have emerged as a particularly potent and commercially significant group of fungicides. These compounds act as Succinate Dehydrogenase Inhibitors (SDHI), a critical mode of action for controlling a broad spectrum of fungal pathogens. This application note provides a detailed technical guide on the utilization of a key building block, 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine , in the synthesis of these advanced fungicidal agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its effective application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 874136-23-9 | [2] |
| Molecular Formula | C₁₀H₁₉N₃ | [2] |
| Molecular Weight | 181.28 g/mol | [2] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Methanol) | - |
Synthetic Application: Pathway to Pyrazole Carboxamide Fungicides
The primary application of this compound in agrochemical synthesis is as a precursor to 3-(tert-butyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid is the crucial intermediate that is subsequently coupled with a variety of aniline derivatives to yield the final fungicidal pyrazole carboxamides. The overall synthetic strategy involves a key transformation of the 5-amino group to a 4-carboxyl group.
A robust and widely applicable method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This multi-step, one-pot sequence is a powerful tool for introducing a cyano group at the 4-position of the pyrazole ring, which can then be hydrolyzed to the desired carboxylic acid.
Caption: Synthetic workflow from the starting amine to the final fungicide.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazole carboxamide fungicide from this compound.
Protocol 1: Synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carboxylic Acid
This protocol details the conversion of the 5-amino pyrazole to the corresponding 4-carboxylic acid via a Sandmeyer reaction followed by hydrolysis.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| This compound | 874136-23-9 | 181.28 | 1.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.1 |
| Hydrochloric Acid (HCl, conc.) | 7647-01-0 | 36.46 | Excess |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 1.2 |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 1.2 |
| Sulfuric Acid (H₂SO₄, conc.) | 7664-93-9 | 98.08 | Excess |
| Diethyl Ether | 60-29-7 | 74.12 | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product, 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbonitrile, with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude carbonitrile, which can be purified by column chromatography or used directly in the next step.
-
-
Hydrolysis:
-
Add the crude 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC/LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated solid, 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.
-
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol describes the final amide coupling step to produce a target fungicide. For the purpose of this example, we will use 2-aminotoluene as the coupling partner.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carboxylic Acid | - | 210.26 | 1.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.2 |
| 2-Aminotoluene | 95-53-4 | 107.15 | 1.0 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
Procedure:
-
Acid Chloride Formation:
-
Suspend 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in dichloromethane.
-
Add thionyl chloride (1.2 eq.) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours, or until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in fresh dichloromethane and cool to 0-5 °C.
-
In a separate flask, dissolve 2-aminotoluene (1.0 eq.) and triethylamine (2.0 eq.) in dichloromethane.
-
Slowly add the solution of the acid chloride to the amine solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
-
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides, synthesized from precursors like this compound, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[1] This inhibition disrupts the fungal cell's ability to produce ATP, the primary energy currency, leading to cell death.
Caption: Inhibition of the mitochondrial electron transport chain by pyrazole carboxamide fungicides.
The specificity of these fungicides arises from structural differences between the fungal SDH enzyme and its counterpart in mammals and plants, providing a degree of selectivity and making them effective tools for crop protection.
Conclusion
This compound is a valuable and versatile building block in the synthesis of advanced pyrazole carboxamide fungicides. Its strategic use, primarily through conversion to the corresponding 4-carboxylic acid, allows for the construction of a diverse library of potent Succinate Dehydrogenase Inhibitors. The synthetic routes outlined in this application note, particularly the application of the Sandmeyer reaction, provide a reliable and scalable pathway for the production of these important agrochemicals. A thorough understanding of the chemistry and mechanism of action of these compounds is essential for the continued development of innovative and effective crop protection solutions.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Pyrazole Chemistry in Crop Protection. HETEROCYCLES, Vol. 71, No. 7, 2007. [Link]
- Fungicide pyrazole carboxamides derivatives.
Sources
protocol for derivatization of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
An in-depth technical guide on the derivatization of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine would be highly valuable for researchers in medicinal chemistry and materials science. Given the specificity of this compound, a direct, universally established protocol may not be publicly available. However, based on the known reactivity of 5-aminopyrazoles, several reliable derivatization strategies can be effectively employed. This guide provides a detailed exploration of these methods, adapted for the unique structural characteristics of this compound.
Introduction: The Versatility of 5-Aminopyrazole Scaffolds
5-Aminopyrazoles are a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. The presence of a reactive amino group allows for extensive derivatization, enabling the fine-tuning of physicochemical properties and biological activities. The title compound, this compound, with its bulky aliphatic substituents, presents a unique starting material for creating novel derivatives with potential applications in various therapeutic areas.
General Considerations for Derivatization
The primary site of reactivity on this compound is the exocyclic amino group at the C5 position. This group behaves as a typical nucleophile and can undergo a variety of chemical transformations. However, the steric hindrance imposed by the adjacent tert-butyl and N-isopropyl groups must be taken into account when selecting reagents and reaction conditions.
Part 1: Acylation of the 5-Amino Group
Acylation is a fundamental derivatization reaction that introduces an acyl group onto the amino moiety, typically forming an amide bond. This transformation is widely used to modify the electronic and lipophilic properties of the parent molecule.
Protocol 1: Acylation using Acid Chlorides
This protocol describes a general procedure for the acylation of this compound using an acid chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Rationale for Experimental Choices:
-
Solvent: Anhydrous DCM or THF are chosen for their inertness and ability to dissolve the reactants.
-
Base: TEA or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. DIPEA is often preferred when dealing with sterically hindered substrates.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acid chloride.
Protocol 2: Amide Coupling using Carboxylic Acids and Coupling Agents
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Anhydrous dimethylformamide (DMF) or DCM
-
N,N-diisopropylethylamine (DIPEA) (if using an acid salt or HATU)
-
Standard work-up and purification reagents as in Protocol 1
Step-by-Step Procedure:
-
Activation of Carboxylic Acid (if using HATU): In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15-30 minutes at room temperature to form the active ester.
-
Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1, followed by purification of the crude product.
Table 1: Comparison of Acylation Methods
| Feature | Acid Chloride Method | Amide Coupling Method |
| Reagents | Acid chloride, non-nucleophilic base | Carboxylic acid, coupling agent (e.g., HATU, DCC), base |
| Reaction Conditions | Typically faster, can be exothermic | Milder conditions, often at room temperature |
| Substrate Scope | Good for robust amines | Broader scope, suitable for sensitive substrates |
| Byproducts | HCl (neutralized by base) | Dicyclohexylurea (DCU) if using DCC (can be difficult to remove) |
Part 2: Sulfonylation of the 5-Amino Group
Sulfonylation introduces a sulfonyl group, forming a sulfonamide. This is another common derivatization to modulate the properties of the parent amine.
Protocol 3: Sulfonylation using Sulfonyl Chlorides
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, tosyl chloride)
-
Anhydrous pyridine or DCM with TEA
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM with TEA (1.5 eq) at 0 °C.
-
Reagent Addition: Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Part 3: N-Alkylation and N-Arylation
Direct N-alkylation or N-arylation of the 5-amino group can be more challenging due to the potential for over-alkylation and the lower nucleophilicity of the amino group compared to aliphatic amines.
Protocol 4: Reductive Amination
Reductive amination provides a controlled method for mono-alkylation.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
Imine Formation: Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Reaction Monitoring: Stir for 6-24 hours at room temperature, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and perform a standard extractive work-up and purification.
Protocol 5: Buchwald-Hartwig Amination for N-Arylation
For the introduction of an aryl group, a palladium-catalyzed cross-coupling reaction is the method of choice.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0 eq) in a reaction vessel.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, concentrate the filtrate, and purify the residue by column chromatography.
Visualization of Derivatization Workflows
Caption: General derivatization pathways for this compound.
Characterization of Derivatives
The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized product. The disappearance of the N-H protons of the starting amine and the appearance of new signals corresponding to the added group are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the new compound.
-
Infrared (IR) Spectroscopy: The formation of an amide or sulfonamide can be confirmed by the appearance of characteristic carbonyl (C=O) or sulfonyl (S=O) stretching frequencies.
-
Chromatography: TLC and HPLC can be used to assess the purity of the final compound.
Conclusion
The derivatization of this compound opens up a vast chemical space for the exploration of new chemical entities. The protocols outlined above provide a solid foundation for the synthesis of a variety of amide, sulfonamide, N-alkyl, and N-aryl derivatives. Careful consideration of the steric and electronic properties of the starting material and the chosen reagents is crucial for successful derivatization. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
-
Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
General Reactivity of Aminopyrazoles: Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 3-Amino- and 5-Aminopyrazoles to Fused Heterocyclic Systems. Israel Journal of Chemistry, 51(8-9), 903-925. [Link]
Application Notes and Protocols for the N-Functionalization of 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 5-aminopyrazole core has emerged as a privileged structure, forming the backbone of numerous therapeutic agents and functional materials.[1][2][3] The amenability of the pyrazole nitrogen atoms to substitution allows for the precise tuning of molecular properties, influencing everything from biological activity to material characteristics. This guide provides a comprehensive overview of the experimental procedures for the N-functionalization of 5-aminopyrazoles, offering detailed protocols for N-arylation, N-alkylation, and N-acylation, grounded in established chemical principles.
The Significance of N-Functionalized 5-Aminopyrazoles
5-Aminopyrazole derivatives are key building blocks in the synthesis of a wide array of bioactive molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][3] The N-substituent on the pyrazole ring plays a critical role in defining the molecule's interaction with biological targets. By modifying this position, researchers can optimize potency, selectivity, and pharmacokinetic profiles. For instance, N-aryl pyrazoles are prevalent in many kinase inhibitors, where the aryl group often engages in crucial hydrophobic and π-stacking interactions within the ATP-binding pocket of the target enzyme.
Section 1: N-Arylation of 5-Aminopyrazoles via Copper-Catalyzed Cross-Coupling
The introduction of an aryl group at the N1 position of the pyrazole ring is a common strategy in drug design. Copper-catalyzed N-arylation reactions have proven to be a robust and versatile method for achieving this transformation.[4][5]
Scientific Rationale
This protocol utilizes a copper(I)-catalyzed cross-coupling reaction between a 5-aminopyrazole and an aryl halide. The copper catalyst, in the presence of a suitable ligand and base, facilitates the formation of the C-N bond. The choice of ligand is crucial for stabilizing the copper catalyst and promoting the desired reactivity. The base is required to deprotonate the pyrazole nitrogen, generating the nucleophilic species that participates in the catalytic cycle.
Experimental Workflow: N-Arylation
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Characterization of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (IUPAC Name: 3-tert-butyl-1-propan-2-ylpyrazol-5-amine), a key heterocyclic building block in pharmaceutical and agricultural research.[1][2] We present detailed, field-proven protocols for orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) for molecular weight confirmation and structural fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. The causality behind experimental choices is explained, and all protocols are framed within the context of established scientific principles and regulatory expectations for data integrity, drawing upon International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction: The Analytical Imperative
This compound is a substituted pyrazole, a class of heterocycles renowned for its wide range of biological activities and applications as a versatile scaffold in drug discovery.[5] The precise arrangement and nature of its substituents—a bulky tert-butyl group, an N-isopropyl moiety, and a primary amine—dictate its chemical reactivity and potential biological interactions. Therefore, rigorous and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for its use in any research or development pipeline.
The protocols outlined herein are designed to create a self-validating analytical workflow. Each technique provides a unique and complementary piece of structural or purity information, which, when combined, offers a high-confidence characterization of the molecule. This integrated approach is critical for ensuring batch-to-batch consistency, stability, and the overall quality of the active substance.
Integrated Analytical Workflow
A robust characterization strategy employs multiple orthogonal techniques to confirm identity, purity, and structure. The logical flow ensures that each method builds upon the data from the previous one, culminating in a comprehensive analytical profile of the target compound.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Chromatographic Analysis: Purity and Quantification by RP-HPLC
Principle & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. Its mechanism, which separates compounds based on their hydrophobicity, is ideally suited for pyrazole derivatives.[6][7] We employ a C18 stationary phase, which provides excellent retention for the moderately nonpolar this compound. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is crucial for peak purity assessment and method development.
Protocol 3.1: RP-HPLC Method for Purity Determination
-
Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.
-
-
Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.[6][8][9]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | General-purpose column with good resolving power for pyrazoles. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 20% B to 80% B over 15 minutes | A gradient is used to ensure elution of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |
| Detection Wavelength | 235 nm (Monitor 210-400 nm with PDA) | Chosen based on the UV absorbance profile of the pyrazole chromophore. |
-
Data Analysis:
-
Calculate the purity of the sample by area percent normalization.
-
Assess peak symmetry (tailing factor) and resolution between the main peak and any impurities.
-
The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[4][10]
-
Mass Spectrometry: Molecular Weight and Fragmentation
Principle & Rationale: Mass spectrometry (MS) provides an exact measurement of the molecular weight of the analyte, serving as a primary identity test. When coupled with a fragmentation technique (e.g., Collision-Induced Dissociation in MS/MS), it yields a structural fingerprint. For pyrazoles, fragmentation is predictable and often involves cleavages of the heterocyclic ring or its substituents.[11][12]
Protocol 4.1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) equipped with an ESI source. The instrument can be coupled to the HPLC system (LC-MS) or used via direct infusion.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.
-
Instrumental Parameters (Positive Ion Mode):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The amine and pyrazole nitrogens are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 120 - 150 °C | Assists in desolvation of the analyte ions. |
| Mass Range | m/z 50 - 500 | Covers the expected molecular ion and its fragments. |
| Collision Energy (for MS/MS) | 10-40 eV (Ramp) | A range of energies ensures capture of both primary and secondary fragments. |
-
Expected Data & Interpretation:
| Ion (m/z) | Proposed Identity |
| 196.18 | [M+H]⁺ |
| 181.16 | [M+H - CH₃]⁺ |
| 154.14 | [M+H - C₃H₆]⁺ |
| 140.12 | [M+H - C₄H₈]⁺ |
NMR Spectroscopy: Definitive Structural Elucidation
Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. For this compound, NMR can definitively confirm the substitution pattern on the pyrazole ring.[5][15]
Protocol 5.1: ¹H and ¹³C NMR Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Acquisition Parameters: Use standard acquisition parameters for ¹H, ¹³C, and, if necessary, 2D correlation experiments like COSY and HSQC.
-
Expected Spectral Data (in CDCl₃): Chemical shifts are predictive and based on similar structures.[16][17]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.51 | s | 1H | H4 (pyrazole) | Singlet in the aromatic region, characteristic of a proton on a substituted pyrazole ring.[5][16] |
| ~ 4.35 | sept | 1H | CH (isopropyl) | Septet due to coupling with the six methyl protons. |
| ~ 3.60 | br s | 2H | NH₂ | Broad singlet for the primary amine protons; chemical shift can vary. |
| ~ 1.38 | d | 6H | CH₃ (isopropyl) | Doublet due to coupling with the single methine proton. |
| ~ 1.29 | s | 9H | C(CH₃)₃ (tert-butyl) | Sharp singlet due to nine equivalent protons with no adjacent protons to couple with.[18] |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 161.5 | C3 (pyrazole) | Quaternary carbon attached to the tert-butyl group. |
| ~ 149.0 | C5 (pyrazole) | Quaternary carbon attached to the amine group. |
| ~ 89.0 | C4 (pyrazole) | Methine carbon of the pyrazole ring, shifted upfield due to electronic effects.[5] |
| ~ 51.0 | CH (isopropyl) | Methine carbon of the isopropyl group. |
| ~ 32.5 | C (CH₃)₃ (tert-butyl) | Quaternary carbon of the tert-butyl group. |
| ~ 30.5 | C(C H₃)₃ (tert-butyl) | Methyl carbons of the tert-butyl group. |
| ~ 23.0 | CH₃ (isopropyl) | Methyl carbons of the isopropyl group. |
FTIR Spectroscopy: Functional Group Identification
Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups, which serves as a complementary identity check.[19][20]
Protocol 6.1: FTIR-ATR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2970 - 2870 | C-H Stretch (aliphatic) | Isopropyl and tert-butyl groups |
| ~ 1620 | N-H Scissoring (bending) | Primary Amine (-NH₂) |
| ~ 1580 | C=N / C=C Stretch | Pyrazole ring |
| 1470 - 1450 | C-H Bending | Alkyl groups |
| ~ 1250 | C-N Stretch | Aryl-amine and alkyl-amine |
Conclusion
The analytical methods detailed in this application note provide a robust and multi-faceted framework for the comprehensive characterization of this compound. The orthogonal nature of HPLC, MS, NMR, and FTIR ensures a high degree of confidence in the compound's identity, purity, and structure. Adherence to these protocols, grounded in established scientific principles and validated according to international guidelines, is essential for any researcher, scientist, or drug development professional working with this or structurally related molecules.
References
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Asian Journal of Chemistry. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2013). Asian Journal of Chemistry. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery. [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. [Link]
-
3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. (n.d.). J&K Scientific. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). NIH. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). CSIR-NIScPR. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link]
-
Vibrational analysis of some pyrazole derivatives. (2025). ResearchGate. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Journal of Biomolecular NMR. [Link]
-
Pyrazoline compound on FTIR spectrum. (n.d.). ResearchGate. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. (n.d.). ResearchGate. [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Rojas/c38d4dd4890696956795f54316b2513f56d0d293]([Link]
-
Pyrazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (n.d.). MDPI. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). NIH. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijcpa.in [ijcpa.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. database.ich.org [database.ich.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: 1H NMR Characterization of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Abstract
This application note provides a comprehensive guide to the structural characterization of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Pyrazole derivatives are pivotal scaffolds in medicinal and agricultural chemistry, and precise structural elucidation is critical for drug discovery and development pipelines.[1] This document outlines a detailed protocol for sample preparation, data acquisition, and spectral interpretation. While experimental data for this specific molecule is not widely published, this note presents a predicted ¹H NMR spectrum based on established principles and data from structurally analogous compounds. The causality behind expected chemical shifts, multiplicities, and coupling constants is discussed in detail to provide researchers with a robust framework for analysis.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole and its derivatives represent a class of heterocyclic compounds of immense interest due to their wide array of pharmacological and biological activities.[2] They are core components in numerous FDA-approved drugs, highlighting their role as privileged structures in medicinal chemistry. The compound this compound is a versatile building block for synthesizing more complex molecules, with potential applications in pharmaceutical and agricultural development.[1]
The specific substitution pattern—a bulky tert-butyl group at the C3 position, an isopropyl group at the N1 position, and an amine group at the C5 position—imparts unique electronic and steric properties to the molecule. These features critically influence its biological activity and synthetic utility. Therefore, unambiguous characterization via ¹H NMR is a non-negotiable step in quality control and downstream applications.
Principle of ¹H NMR Spectroscopy
¹H NMR spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure of a compound. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with or against the field, creating two distinct energy states.
The energy difference between these states corresponds to a specific radiofrequency. By irradiating the sample with radiofrequency pulses and detecting the absorption of energy, an NMR spectrum is generated. The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[3]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet, quartet) is caused by the influence of neighboring protons, a phenomenon known as spin-spin coupling. The N+1 rule is a common heuristic, where N is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.
Experimental Protocol
This section details a field-proven protocol for acquiring a high-quality ¹H NMR spectrum of the title compound. Adherence to these steps is crucial for ensuring data accuracy and reproducibility.
Apparatus and Materials
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad-LabGlass).[1]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] Ensure it is of high purity and stored over molecular sieves to minimize water content.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer (δ = 0.00 ppm).[3]
-
Glassware: Clean, dry Pasteur pipettes, vials, and a filtration setup.
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4][5]
Caption: Workflow for ¹H NMR Sample Preparation.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] This volume is optimal for achieving good magnetic field homogeneity (shimming) in a standard 5 mm tube.[1]
-
Dissolution: Gently swirl the vial to ensure the compound is fully dissolved. The solution should be clear and homogeneous.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[4] A simple and effective method is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[4] Causality: Solid particles disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.[1][4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative 1D spectra. |
| Spectral Width | -2 to 12 ppm | Encompasses the typical range for organic molecules. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise with a 5-10 mg sample. |
| Acquisition Time | ~4 seconds | Balances resolution and experiment time. |
| Relaxation Delay | 2-5 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Interpretation: Predicted ¹H NMR Spectrum
The following is a predicted ¹H NMR spectrum for this compound, based on fundamental principles and analysis of structurally related pyrazoles found in the literature.
Caption: Structure of this compound.
Predicted Chemical Shifts and Assignments
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| a | -C(CH ₃)₃ | ~ 1.25 | Singlet (s) | 9H | - |
| b | -N-CH(C H₃)₂ | ~ 1.40 | Doublet (d) | 6H | ~ 7 Hz |
| c | -N-CH (CH₃)₂ | ~ 4.40 | Septet (sept) | 1H | ~ 7 Hz |
| d | -NH ₂ | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | - |
| e | Pyrazole C4-H | ~ 5.40 | Singlet (s) | 1H | - |
Rationale for Assignments
-
Signal (a) - tert-Butyl Protons (δ ~ 1.25 ppm): The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. This signal typically appears far upfield, around 0.5-2.0 ppm. In a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl singlet was observed at 1.24 ppm, strongly supporting this prediction.
-
Signal (b) & (c) - Isopropyl Protons (δ ~ 1.40 and 4.40 ppm): This group gives rise to a characteristic pattern.
-
The six methyl protons (b) are equivalent and are split by the single methine proton (c), resulting in a doublet (N+1 = 1+1 = 2).
-
The methine proton (c) is split by the six equivalent methyl protons (b), resulting in a septet (N+1 = 6+1 = 7).
-
The methine proton is directly attached to the pyrazole ring nitrogen, an electronegative atom, which deshields it significantly, shifting it downfield to the ~4.40 ppm region.[3] The methyl protons are further away and appear at a more typical alkyl chemical shift.
-
-
Signal (d) - Amine Protons (δ ~ 3.5 - 4.5 ppm): The two protons on the primary amine are equivalent. Their signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.
-
Signal (e) - Pyrazole H-4 Proton (δ ~ 5.40 ppm): This is the sole proton on the pyrazole ring. It appears as a singlet because it has no adjacent protons. Its chemical shift is influenced by several factors:
-
Aromaticity: It is attached to an aromatic ring, which generally places it in the 6.0-8.0 ppm range for simple pyrazoles.
-
Electron-Donating Groups: The amine group at C5 is a strong electron-donating group, which significantly shields the H-4 proton, causing a substantial upfield shift. In a similar 5-aminopyrazole derivative, the H-4 proton was observed at 5.41 ppm, providing a strong basis for this prediction.
-
Substituents at N1 and C3: The alkyl groups at N1 (isopropyl) and C3 (tert-butyl) are weakly electron-donating, contributing further to the shielding of the H-4 proton.
-
Troubleshooting and Advanced Considerations
-
Broad NH₂ Signal: If the amine signal is too broad to be identified, a D₂O shake experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the NH₂ protons to exchange with deuterium, leading to the disappearance of the signal from the spectrum, thus confirming its identity.
-
Overlapping Signals: If signals overlap, acquiring the spectrum on a higher field instrument (e.g., 600 MHz) can often resolve them.
-
2D NMR: For unequivocal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum would show a clear correlation between the isopropyl methine (septet) and methyl (doublet) signals.
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for this compound. By carefully preparing the sample and analyzing the chemical shifts, integrations, and multiplicities, researchers can confirm the identity and assess the purity of the compound with high confidence. The predicted spectral data and detailed rationale presented in this note serve as an authoritative guide for scientists and professionals engaged in the synthesis and application of novel pyrazole-based molecules.
References
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
Becerra, D., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Castillo/8468b13c31b3438a221f7e02540f252037703358]([Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
NMR Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
-
Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (n.d.). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020). 1H NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 4. 1-Decene(872-05-9) 1H NMR [m.chemicalbook.com]
- 5. M-METHYL RED(20691-84-3) 1H NMR spectrum [chemicalbook.com]
- 6. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: FT-IR Analysis of Substituted Pyrazoles
Preamble: The Significance of Pyrazole Scaffolds and the Role of FT-IR
Substituted pyrazoles represent a cornerstone in modern medicinal chemistry and materials science.[1][2] This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of pharmacologically active agents, including anti-inflammatory, anti-tumor, and antimicrobial drugs.[3][4][5] The biological and chemical properties of these compounds are intrinsically linked to their molecular structure, including the nature and position of substituents on the pyrazole core.
Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural characterization of these molecules.[6] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique chemical "fingerprint" of the compound.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of FT-IR for the analysis of substituted pyrazoles, from sample preparation to spectral interpretation.
Fundamental Principles of Molecular Vibrations in Pyrazoles
The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds within a molecule.[9] For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. The frequency of the absorbed radiation corresponds to the energy required to excite a specific vibration, which is determined by the masses of the bonded atoms and the strength of the bond between them (conceptualized by Hooke's Law).[9]
In substituted pyrazoles, the key vibrational modes include:
-
Stretching Vibrations: Rhythmic movements along the bond axis, such as C-H, N-H, C=N, C=C, and C-N stretching.
-
Bending Vibrations: Changes in the angle between bonds, including in-plane and out-of-plane bending of C-H and N-H groups.
The precise frequencies of these vibrations are sensitive to the electronic environment, allowing FT-IR to distinguish between different substitution patterns and confirm the presence of various functional groups attached to the pyrazole ring.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible FT-IR analysis follows a systematic workflow. The causality behind this process is critical: each step is designed to minimize interference and maximize the quality of the spectral data, ensuring that the final spectrum is a true representation of the sample's molecular structure.
Caption: Workflow for FT-IR analysis of substituted pyrazoles.
Detailed Protocols for Sample Preparation
The choice of sample preparation method is critical and depends on the physical state of the pyrazole derivative. The primary objective is to obtain a sample thin enough for infrared radiation to pass through, yielding a spectrum with absorption bands that are not saturated (i.e., not exceeding an absorbance of ~1.5).
Protocol 1: Analysis of Solid Pyrazole Derivatives (KBr Pellet Method)
This classic technique is ideal for generating high-quality transmission spectra of pure, solid compounds. The pyrazole sample is dispersed in a dry, IR-transparent matrix, typically potassium bromide (KBr).
-
Rationale: KBr is transparent in the mid-IR range (4000-400 cm⁻¹) and, when pressed, forms a clear pellet that holds the sample in the IR beam path.[10] It is crucial to use spectroscopic grade KBr and keep it perfectly dry, as water exhibits a strong, broad O-H absorption band around 3400 cm⁻¹ which can obscure the N-H region of the pyrazole spectrum.[11]
-
Step-by-Step Methodology:
-
Drying: Gently heat spectroscopic grade KBr in an oven at ~100-110 °C for at least 2 hours to remove any adsorbed moisture. Allow it to cool in a desiccator.[11]
-
Grinding: Place approximately 1-2 mg of the solid pyrazole sample and 100-200 mg of the dried KBr into an agate mortar.[10]
-
Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogenous powder is obtained. The fine particle size is essential to reduce scattering of the IR radiation.[11]
-
Pressing: Transfer the powder to a pellet-pressing die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder for analysis.
-
Protocol 2: Analysis of Solid or Liquid Pyrazoles (Attenuated Total Reflectance - ATR)
ATR is a modern, rapid technique that requires minimal sample preparation, making it suitable for a wide range of samples including fine powders, viscous liquids, and films.
-
Rationale: The IR beam is directed into a crystal with a high refractive index (e.g., diamond or zinc selenide). The sample is brought into firm contact with the crystal surface. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample. The sample absorbs energy at specific frequencies, attenuating the reflected beam.[10] This method avoids the need for grinding and pressing, significantly speeding up the workflow.
-
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal surface is impeccably clean. Run a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the pyrazole powder or a single drop of the liquid directly onto the center of the ATR crystal.[10]
-
Apply Pressure: For solid samples, lower the press arm to ensure firm and uniform contact between the sample and the crystal surface. This is a critical step for obtaining a high-quality spectrum.
-
Acquire Spectrum: Collect the sample spectrum.
-
Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Protocol 3: Analysis of Liquid Pyrazole Derivatives (Neat Liquid Film)
This method is used for pure, non-volatile liquid samples.
-
Rationale: The liquid is sandwiched between two IR-transparent salt plates (e.g., KBr or NaCl) to create a thin film of uniform thickness.[11] The plates must be handled with care as they are fragile and can be damaged by moisture.
-
Step-by-Step Methodology:
-
Plate Preparation: Ensure the salt plates are clean and dry.
-
Sample Application: Place a small drop of the liquid pyrazole onto the center of one salt plate.[11]
-
Film Formation: Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, even film without air bubbles.
-
Analysis: Place the assembled plates into the spectrometer's sample holder and acquire the spectrum.
-
Cleaning: Disassemble the plates immediately after use, wipe them with a tissue, and clean thoroughly with a dry, non-aqueous solvent (e.g., methylene chloride or acetone), followed by ethanol, to prevent sample cross-contamination and plate degradation.[11]
-
Interpreting the FT-IR Spectra of Substituted Pyrazoles
The interpretation of an FT-IR spectrum is a systematic process. The spectrum is typically divided into two main regions: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹) .[8]
-
Functional Group Region: Absorptions in this region are characteristic of specific stretching vibrations (e.g., O-H, N-H, C-H, C=O, C≡N). These bands allow for the direct identification of the key functional groups present in the molecule.
-
Fingerprint Region: This region contains complex patterns of bands arising from bending vibrations and skeletal vibrations of the molecule as a whole. While difficult to interpret from first principles, the pattern in this region is unique to a specific molecule and is invaluable for confirming identity by comparison with a reference spectrum.[8]
The following table summarizes the characteristic FT-IR absorption frequencies for substituted pyrazoles, compiled from various spectroscopic studies.[12][13][14][15]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes and Causality |
| N-H Stretch | 3500 - 3100 | Medium-Broad | Present in N-unsubstituted pyrazoles. The broadness is due to intermolecular hydrogen bonding. In the gas phase, a sharper band is observed at higher frequencies.[4][16] |
| Aromatic C-H Stretch | 3150 - 3050 | Medium-Weak | Arises from the C-H bonds on the pyrazole ring and any aromatic substituents. Typically appears just above 3000 cm⁻¹.[14] |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Present if alkyl substituents are on the ring or side chains. Appears just below 3000 cm⁻¹.[15] |
| C=O Stretch (Ketone/Aldehyde) | 1725 - 1680 | Strong | Characteristic of pyrazolone derivatives or carbonyl-containing substituents. Conjugation with the ring can lower the frequency.[17] |
| C=N Stretch | 1620 - 1550 | Medium-Variable | A key vibration of the pyrazole ring itself.[13] Its position is sensitive to substitution. |
| C=C Stretch (Ring) | 1580 - 1450 | Medium-Variable | Aromatic ring stretching vibrations. Often appears as a pair or group of bands.[13][14] |
| N-N Stretch | 1200 - 1100 | Weak-Medium | A skeletal vibration of the pyrazole ring. |
| C-N Stretch | 1350 - 1250 | Medium-Strong | Involves the stretching of the carbon-nitrogen bonds within the heterocyclic ring.[18] |
| C-H In-Plane Bend | 1300 - 1000 | Medium | Bending vibrations of C-H bonds within the plane of the ring. |
| C-H Out-of-Plane Bend | 900 - 700 | Strong | These strong absorptions in the fingerprint region are highly characteristic of the substitution pattern on the ring. |
Conclusion
FT-IR spectroscopy is an indispensable tool in the synthesis and characterization of substituted pyrazoles. It provides a rapid and reliable method for confirming the presence of the pyrazole core, identifying key functional groups, and verifying the structural integrity of newly synthesized compounds. By following robust sample preparation protocols and applying a systematic approach to spectral interpretation, researchers can efficiently extract detailed molecular information, accelerating the drug discovery and materials development process.
References
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]
-
Sample preparation for FT-IR. Northern Illinois University. Available at: [Link]
-
IR Spectroscopy of Solids. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development (IJTSRD). Available at: [Link]
-
FTIR Principles and Sample Preparation. LPD Lab Services Ltd. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health (NIH). Available at: [Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. AZoM. Available at: [Link]
-
Vibrational analysis of some pyrazole derivatives. ResearchGate. Available at: [Link]
-
Pyrazole - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]
-
Pyrazole - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
-
1H-Pyrazole. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. AZoM. Available at: [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. Available at: [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
-
NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas. ResearchGate. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Available at: [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. The Organic Chemistry Tutor (YouTube). Available at: [Link]
-
Table of Characteristic IR Absorptions. University of California, Los Angeles (UCLA). Available at: [Link]
Sources
- 1. visnav.in [visnav.in]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. azooptics.com [azooptics.com]
- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 8. azooptics.com [azooptics.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
high-resolution mass spectrometry of pyrazole compounds
An Application Guide to High-Resolution Mass Spectrometry for the Characterization of Pyrazole Compounds
Abstract
This technical guide provides a comprehensive framework for the analysis of pyrazole compounds using high-resolution mass spectrometry (HRMS). Pyrazoles are a cornerstone of modern medicinal chemistry, and their robust characterization is paramount for drug development and scientific research. We move beyond standard protocols to explain the causality behind experimental choices, offering a self-validating system for researchers. This document details field-proven methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS), data acquisition strategies, and structural elucidation, grounded in authoritative references. It is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of HRMS for high-confidence analysis of this critical class of heterocyclic compounds.
Introduction: The Analytical Imperative for Pyrazole Compounds
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and antimicrobial treatments.[1][2][3] The precise identification and quantification of these molecules, their synthetic intermediates, metabolites, and potential impurities are critical for ensuring safety and efficacy. High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard technology for this purpose.[4]
Unlike nominal mass instruments, HRMS platforms like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) provide exceptional mass accuracy (typically < 5 ppm) and high resolving power (>10,000 FWHM).[5][6] This capability is indispensable for:
-
Unambiguous Formula Determination: Accurate mass measurement allows for the confident assignment of elemental compositions, drastically reducing the number of potential candidates for an unknown compound.
-
Separation of Isobaric Interferences: High resolution enables the distinction between compounds with the same nominal mass but different elemental formulas, a common challenge in complex matrices.[7][8]
-
Enhanced Sensitivity and Selectivity: Modern HRMS instruments offer scan speeds and sensitivity that rival, and in some applications exceed, traditional triple quadrupole systems, especially when combined with advanced acquisition modes.[9][10]
This guide will provide the foundational knowledge and practical protocols to establish a robust workflow for pyrazole analysis in your laboratory.
Foundational Principles: Choosing the Right HRMS Technology
The two dominant HRMS technologies used for small molecule analysis are Orbitrap and Q-TOF. While both deliver high-resolution and accurate-mass data, their underlying principles differ, leading to distinct performance characteristics.
-
Orbitrap Mass Spectrometry: Ions are trapped and oscillate around a central spindle electrode. The frequency of this oscillation is directly related to their mass-to-charge ratio (m/z) and is detected using Fourier Transform (FT) algorithms.[6] Orbitrap systems are renowned for their exceptionally high resolving power, often reaching into the hundreds of thousands (FWHM), which is invaluable for resolving complex mixtures.[6][11]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: This hybrid technology uses a quadrupole for precursor ion selection and a time-of-flight analyzer where ions are accelerated through a flight tube.[5] Lighter ions travel faster and reach the detector first, allowing for mass determination based on flight time. Q-TOF instruments are known for their high acquisition speed, robustness, and wide dynamic range.[12]
Table 1: Comparative Overview of HRMS Platforms for Pyrazole Analysis
| Feature | Orbitrap (e.g., Thermo Scientific Orbitrap Exploris) | Q-TOF (e.g., Bruker impact, Agilent 6540) | Rationale for Pyrazole Analysis |
| Mass Analyzer | Fourier Transform-based Ion Trap | Quadrupole and Time-of-Flight | Both provide excellent performance for small molecule analysis.[4] |
| Resolving Power | Very High to Ultra-High (up to 1,000,000 FWHM)[6] | High (typically >40,000 FWHM)[8] | Higher resolution is superior for separating isobaric impurities from the main pyrazole analyte or matrix components. |
| Mass Accuracy | Typically < 1-3 ppm (with internal calibration) | Typically < 1-5 ppm (with internal calibration) | Sub-ppm accuracy is crucial for confident elemental composition determination of pyrazole derivatives.[6] |
| Acquisition Speed | Fast, suitable for UHPLC | Very Fast, excellent for fast chromatography | Both are compatible with modern UHPLC systems, ensuring high throughput.[10] |
| Primary Application | Metabolomics, impurity profiling, structural elucidation where maximum resolution is key.[13] | General screening, quantification, and identification in complex matrices.[5][7] | The choice depends on the specific application, from deep impurity analysis (Orbitrap) to high-throughput screening (Q-TOF). |
A Self-Validating Experimental Workflow
A robust analytical method is a self-validating system. This means incorporating checks and balances at each stage to ensure the final data is reliable and defensible. The following workflow is designed with this principle in mind.
Caption: General workflow for pyrazole analysis by LC-HRMS.
Protocol 1: Preparation of Pyrazole Samples for LC-HRMS Analysis
Causality: The goal of sample preparation is to isolate the pyrazole analyte(s) from interfering matrix components and present them in a solvent compatible with the LC-MS system. The choice of technique depends entirely on the sample matrix. For polar pyrazoles in non-polar matrices, a liquid-liquid extraction (LLE) is effective. For complex biological matrices, solid-phase extraction (SPE) provides superior cleanup.[7][14]
Methodology (Example for a Synthetic Reaction Mixture):
-
Quenching & Dilution: Quench 10 µL of the reaction mixture by adding it to 990 µL of a 50:50 acetonitrile:water solution in a 1.5 mL microcentrifuge tube. This 1:100 dilution minimizes matrix effects and brings the analyte concentration into the linear range of the detector.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled pyrazole analog or a structurally similar compound that is not present in the sample. This corrects for variations in extraction recovery and instrument response.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete mixing.
-
Clarification: Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitated material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for analysis. This step is critical to prevent particulates from clogging the LC system.
Protocol 2: Generic Gradient Method for LC-HRMS Separation of Pyrazole Derivatives
Causality: Reversed-phase chromatography is the standard for separating small molecules like pyrazoles. A C18 column provides good retention for moderately non-polar compounds. For more polar pyrazoles that are poorly retained, adding an ion-pairing reagent like perfluoroalkanoic acids (PFAAs) to the mobile phase can improve retention and peak shape.[14] A gradient elution is used to separate compounds with a range of polarities and to elute highly retained impurities from the column.
Methodology:
-
LC System: A UHPLC system capable of handling pressures up to 1000 bar (e.g., Thermo Scientific Vanquish).[10]
-
Column: C18 reversed-phase, 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides a source of protons for efficient positive-ion electrospray ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and UV cutoff.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Rationale: Higher temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B (Linear Ramp)
-
8.0 - 10.0 min: 95% B (Column Wash)
-
10.1 - 12.0 min: 5% B (Re-equilibration)
-
Advanced Data Acquisition and Interpretation
HRMS instruments offer several acquisition modes. The choice of mode is dictated by the analytical question.
Caption: Matching HRMS acquisition modes to analytical goals.
Table 2: HRMS Acquisition Modes for Pyrazole Analysis
| Acquisition Mode | Description | Primary Use Case for Pyrazoles |
| Full Scan MS | The mass spectrometer scans a defined m/z range, acquiring high-resolution data for all ions present.[9] | Screening: Detecting all potential pyrazole-related compounds, impurities, and metabolites in a sample. |
| Data-Dependent Acquisition (DDA / MS/MS) | A Full Scan MS is followed by MS/MS scans of the most intense precursor ions. | Structural Elucidation: Automatically acquiring fragmentation spectra for unknown peaks to determine their chemical structure. |
| Parallel Reaction Monitoring (PRM) | Precursor ions from a pre-defined inclusion list are isolated and fragmented, and all resulting fragment ions are detected in the HRMS analyzer.[9] | Targeted Quantification: Confidently quantifying specific pyrazoles and their isomers with high selectivity and sensitivity, confirming identity with fragment ions. |
Interpreting Fragmentation Spectra
The structural elucidation of pyrazoles relies heavily on the interpretation of their MS/MS fragmentation patterns. While complex, some general fragmentation pathways are common. The primary fragmentations often involve the cleavage of the pyrazole ring and losses of small neutral molecules.[15][16]
-
N-N Bond Cleavage: A common fragmentation route.
-
Loss of HCN or R-CN: Often observed, leading to characteristic fragment ions.[15]
-
Side-Chain Fragmentation: The fragmentation of substituents on the pyrazole ring provides crucial information about the molecule's structure.
Modern software can predict fragmentation pathways, but manual interpretation grounded in chemical principles is essential for confident identification.[17]
Application: Impurity Profiling in Pharmaceutical Development
Context: During the synthesis of a novel pyrazole-based active pharmaceutical ingredient (API), several low-level impurities are detected. According to ICH guidelines, impurities above a certain threshold (e.g., 0.10%) must be identified and characterized.[18][19]
Workflow:
-
Analysis: The API sample is analyzed using the LC-HRMS method described in Protocol 2 with data-dependent MS/MS acquisition.
-
Detection: A Full Scan MS chromatogram reveals the main API peak and several minor impurity peaks.
-
Identification: For each impurity, the following process is used:
-
The accurate mass is used to generate a list of possible elemental formulas.
-
The formula is constrained based on knowledge of the synthetic route (e.g., starting materials, expected by-products).
-
The MS/MS fragmentation pattern is compared to the fragmentation of the API and known intermediates to propose a structure.
-
-
Validation: The analytical method used for impurity profiling must be validated for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy to ensure reliable results.[20][21]
Table 3: Example Impurity Profile for a Hypothetical Pyrazole API
| Impurity | Retention Time (min) | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Formula | Proposed Identity |
| API | 5.21 | 315.1234 | -0.5 | C₁₇H₁₅N₄O₂Cl | Target Molecule |
| Impurity 1 | 3.89 | 285.0971 | 1.1 | C₁₅H₁₃N₄OCl | De-ethylated Precursor |
| Impurity 2 | 5.85 | 331.1183 | -0.8 | C₁₇H₁₅N₄O₃Cl | N-Oxide Degradant |
| Impurity 3 | 6.12 | 349.0855 | 0.9 | C₁₇H₁₄N₄O₂Cl₂ | Over-chlorinated By-product |
Conclusion
High-resolution mass spectrometry is an indispensable tool for the modern chemist working with pyrazole compounds. Its ability to provide unambiguous molecular formulas and detailed structural information through high-resolution MS/MS makes it uniquely suited for applications ranging from synthetic chemistry support and impurity profiling to metabolomics and environmental analysis. By adopting a systematic workflow that incorporates robust sample preparation, optimized LC-HRMS methods, and intelligent data acquisition strategies, researchers can achieve high-confidence characterization of this vital class of molecules.
References
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Bruker. [Link]
-
Thermo Fisher introduces new MS system for small-molecule analysis. (2020-05-27). Wiley Analytical Science. [Link]
-
Innovative Mass Spectrometer designed for small molecule analysis. (2021-06-07). R&D World. [Link]
-
Pharmaceutical quantification using mass spectrometry: a new wave of technology. BioTechniques. [Link]
-
High Resolution Mass Spectrometry (LC/Q-TOF/MS) for the Detection of Pharmaceuticals in Water. (2013-10-31). Agilent Technologies. [Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins. (2017-05-22). Nature Methods. [Link]
-
TOF Mass Spectrometer. American Pharmaceutical Review. [Link]
-
Analysis of Pharmaceuticals in Environmental Samples with Ultrahigh-Definition LC–QTOF-MS and Accurate Mass: How Much Resolving Power is Enough?. (2011-11-01). LCGC International. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018-12-05). ResearchGate. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2019-09-04). National Institutes of Health (NIH). [Link]
-
Figure S20. Fragmentation pathways predicted by a mass spectra... (2020-01-01). ResearchGate. [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023-10-16). RSC Publishing. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998-01-01). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023-08-03). MDPI. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022-09-08). National Institutes of Health (NIH). [Link]
-
Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2013-01-01). PubMed. [Link]
-
Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]
-
Representative HRMS spectrum of 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (1). ResearchGate. [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023-01-01). National Institutes of Health (NIH). [Link]
-
HRMS spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2). ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023-11-01). U.S. Food and Drug Administration (FDA). [Link]
-
Validation of Impurity Methods, Part II. (2014-08-22). LCGC North America. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023-01-01). Open Access Library Journal. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022-03-24). National Institutes of Health (NIH). [Link]
-
Guideline for Analytical Method Validation. Pharma Devils. [Link]
Sources
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. QTOF | Bruker [bruker.com]
- 6. Orbitrap LC-MS | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. hpst.cz [hpst.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. rdworldonline.com [rdworldonline.com]
- 14. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. pharmadevils.com [pharmadevils.com]
Application Notes and Protocols: The Strategic Use of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and steric versatility allow for precise interactions with biological targets, particularly the ATP-binding pocket of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical class of therapeutics.[3]
This application note provides a detailed guide for researchers and drug development professionals on the utilization of a key intermediate, 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 874136-23-9), in the synthesis of potent and selective kinase inhibitors.[4][5] The sterically demanding tert-butyl group at the C3 position and the iso-propyl group at the N1 position of the pyrazole ring offer distinct advantages in drug design, influencing solubility, metabolic stability, and target engagement. We will focus on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds that has shown significant promise as modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1]
The Rationale for Targeting IRAK4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and IL-1 receptors.[1] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines.[1] Consequently, the inhibition of IRAK4 is a highly attractive therapeutic strategy for a range of autoimmune and inflammatory diseases. The development of small molecule inhibitors that can selectively target IRAK4 is an area of intense research.[2]
Synthetic Workflow: From Pyrazole to Potent Inhibitor
The synthesis of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors from this compound typically involves a condensation reaction with a suitable β-ketoester or equivalent three-carbon electrophile. This is followed by functionalization of the resulting pyrazolopyrimidine core. The general workflow is depicted below.
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitor
This protocol is a representative example adapted from established synthetic routes for this class of compounds.[1] Researchers should ensure all reactions are carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-(tert-Butyl)-5-isopropyl-5H-pyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add ethyl acetoacetate (1.1 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the desired pyrazolopyrimidinone.
Step 2: Chlorination of the Pyrazolopyrimidine Core
-
Reaction Setup: Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, excess, can serve as both reagent and solvent).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. Monitor the reaction for the disappearance of the starting material.
-
Workup and Purification: Carefully quench the reaction mixture by slowly adding it to ice water with vigorous stirring. The product will precipitate as a solid. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield 7-chloro-2-(tert-butyl)-5-isopropyl-5H-pyrazolo[1,5-a]pyrimidine.
Step 3: Suzuki Cross-Coupling for Final Product
-
Reaction Setup: In a reaction vessel, combine the chlorinated pyrazolopyrimidine from Step 2 (1.0 eq), a desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Solvent and Conditions: Add a suitable solvent system, typically a mixture of dioxane and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction mixture and dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the final kinase inhibitor.
Mechanism of Action: Targeting the Kinase Hinge Region
The pyrazolo[1,5-a]pyrimidine scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site. The substituents on the pyrazole and pyrimidine rings extend into other pockets of the ATP-binding site, conferring potency and selectivity.
Caption: Schematic of inhibitor binding in the kinase active site.
Data Summary: Representative Biological Activity
The following table summarizes representative data for pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors, demonstrating the high potency achievable with this scaffold. Actual values will vary based on the specific final compound structure.
| Compound Class | Target Kinase | IC₅₀ (nM) | Selectivity Profile |
| Pyrazolo[1,5-a]pyrimidine | IRAK4 | 1 - 50 | High selectivity against other kinases |
| Reference Compound | IRAK4 | >1000 | Lower potency |
Note: IC₅₀ values are indicative and sourced from analogous compounds in the literature to demonstrate the potential of this chemical series.[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The synthetic routes are robust and amenable to the generation of diverse libraries for structure-activity relationship (SAR) studies. The resulting pyrazolo[1,5-a]pyrimidine scaffold effectively targets the hinge region of kinases like IRAK4, offering a promising avenue for the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- Google Patents. (2018).
-
ResearchGate. (n.d.). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
ACS Publications. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]
-
J&K Scientific. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9. [Link]
Sources
- 1. WO2018083085A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity - Google Patents [patents.google.com]
- 4. WO2017108723A3 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
- 5. WO2018081294A1 - Pyrazole amide compounds as irak inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyrazole derivative. Here, you w[1][2]ill find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.
The synthesis of substituted pyrazoles is a fundamental process in medicinal chemistry, with the pyrazole core being a key feature in many therapeutic agents. The target [3]molecule, this compound, is typically synthesized via the condensation of a β-ketonitrile with a substituted hydrazine. While the reaction appears straightforward, achieving high yields and purity can be challenging due to factors like regioselectivity and potential side reactions.
This guide[4][5] provides practical, experience-driven advice to navigate these challenges effectively.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A1: Low yields in this synthesis often stem from several key areas: incomplete reaction, formation of regioisomers, or degradation of starting materials or product. Let's break down the potential causes and solutions.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to unreacted starting materials. The cyclization of the intermediate hydrazone is often the rate-limiting step.
-
S[6]olution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or cautiously increasing the temperature. Be aware that excessive heat can sometimes promote side reactions.
-
-
Regioisomer Formation:
-
Cause: The condensation of pivaloylacetonitrile with isopropylhydrazine can theoretically produce two different regioisomers. The formation of the undesired isomer is a common reason for a lower yield of the target compound. The regioch[4]emical outcome is influenced by both steric and electronic factors of the reactants and the reaction conditions.
-
S[4]olution: Controlling regioselectivity is crucial. The bulky tert-butyl group on the pivaloylacetonitrile sterically hinders one of the reaction sites, which generally favors the formation of the desired 3-(tert-butyl) isomer. To further [4]enhance this selectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.
-
[7] pH Control: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and the reactivity of the keto and nitrile groups. An acidic m[4]edium, often achieved with a catalytic amount of an acid like acetic acid or p-toluenesulfonic acid, can facilitate the initial condensation and subsequent cyclization.
-
-
-
Star[8]ting Material Quality:
-
Cause: The purity of the starting materials, pivaloylacetonitrile and isopropylhydrazine, is critical. Pivaloylacetonitrile can be prone to self-condensation or hydrolysis. Isopropylhydrazine can be unstable and should be handled with care.
-
Solution: Use freshly distilled or high-purity starting materials. Pivaloylacetonitrile can be synthesized from the reaction of methyl pivalate and acetonitrile. Ensure the [9]isopropylhydrazine is stored under an inert atmosphere and protected from light and heat.
-
Q2: I am observing a significant amount of a side product with the same mass as my desired product. What could this be and how can I minimize its formation?
A2: This is a classic indication of regioisomer formation, as discussed in the previous question. You are likely forming the 5-(tert-Butyl)-1-isopropyl-1H-pyrazol-3-amine isomer.
To confirm this, you will need to use analytical techniques that can distinguish between isomers, such as Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons on the pyrazole ring will be different for the two isomers.
To minimize the formation of the undesired regioisomer, refer to the solutions provided in A1 regarding solvent choice and pH control. The steric bulk of the tert-butyl group should favor your desired product, but optimizing the reaction conditions is key to maximizing this preference.
Q3: The purification of my final product is difficult, and I am losing a significant amount of material during this step. What are the best practices for purifying this compound?
A3: Aminopyrazoles can be challenging to purify due to their basicity and potential for hydrogen bonding, which can lead to tailing on silica gel chromatography.
-
Crystallization: If your crude product is relatively clean, crystallization is often the most effective method for purification and can significantly improve the final purity. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly cool it or add a co-solvent in which it is less soluble (e.g., water, hexanes) to induce crystallization.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is the next option. To minimize tailing:
-
Solvent System: Use a solvent system that includes a small amount of a basic modifier, such as triethylamine (0.1-1%), in your eluent (e.g., ethyl acetate/hexanes with triethylamine). The triethylamine will compete with your basic product for active sites on the silica gel, leading to better peak shape and separation.
-
Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to elute your product.
-
-
Acid-Base Extraction: An alternative purification strategy is to utilize the basicity of the amine.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate your product.
-
Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the general synthetic scheme for this compound?
A: The most common synthetic route is the condensation of pivaloylacetonitrile with isopropylhydrazine. The reaction proceeds through an initial attack of the hydrazine on the ketone, followed by cyclization involving the nitrile group to form the pyrazole ring.
Caption: General synthesis of this compound.
Q: What are the optimal reaction conditions (temperature, solvent, catalyst) for this synthesis?
A: Optimal conditions can vary, but a good starting point is to reflux the reactants in a protic solvent like ethanol or isopropanol with a catalytic amount of acetic acid. As mentione[10]d in the troubleshooting section, for improved regioselectivity, consider using fluorinated alcohols as solvents. Reaction ti[7]mes can range from a few hours to overnight, and progress should be monitored by TLC or LC-MS.
| Parameter | Conventional Conditions | Optimized for Regioselectivity |
| Solvent | Ethanol, Isopropanol | 2,2,2-Trifluoroethanol (TFE) |
| Catalyst | Acetic Acid (catalytic) | Acetic Acid or Trifluoroacetic Acid (catalytic) |
| Temperature | Reflux (approx. 80-90 °C) | Room Temperature to Reflux |
| Typical Yield | Moderate | Potentially Higher |
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Stationary Phase: Use silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. Adjust the ratio to get good separation between your starting materials and product.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be helpful.
Your product, being more polar than the starting materials, should have a lower Rf value. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Q: Are there any safety precautions I should be aware of when running this synthesis?
A: Yes, always follow standard laboratory safety procedures.
-
Hydrazines: Isopropylhydrazine is a hydrazine derivative and should be treated as potentially toxic and carcinogenic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The solvents used can be flammable. Avoid open flames and work in a well-ventilated area.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Experimental Protocol: Optimized Synthesis
This protocol is a general guideline. You may need to adjust the quantities and conditions based on your specific experimental setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pivaloylacetonitrile (1.0 eq).
-
Solvent and Catalyst: Add your chosen solvent (e.g., ethanol or TFE, approximately 5-10 mL per gram of pivaloylacetonitrile) and a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Reagent Addition: While stirring, add isopropylhydrazine (1.0-1.2 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography as described in the troubleshooting section.
Caption: A workflow for troubleshooting low yield in the synthesis.
References
- BenchChem. (n.d.). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Alonso, F., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(18), 7439–7442.
- PrepChem. (n.d.). Synthesis of 3-amino-5-t-butylpyrazole.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6599.
- Royal Society of Chemistry. (2004). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Organic & Biomolecular Chemistry, 2(12), 1769-1776.
- El-Malah, A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6548.
- MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(3), M1260.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
- BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
- BenchChem. (n.d.). Minimizing side product formation in aminopyrazole synthesis.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- PMC. (2021).
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- ACS Omega. (2017).
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
- Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
- BenchChem. (n.d.). Pivaloylacetonitrile.
- J&K Scientific. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
- Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
- MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1511.
- PubChemLite. (n.d.). Pivaloylacetonitrile (C7H11NO).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Purification of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Welcome to the technical support center for the purification of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 874136-23-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation and purification of this compound.
Introduction
This compound is a substituted pyrazole derivative.[1] Such compounds are valuable building blocks in medicinal chemistry and agrochemical research.[1] The purification of pyrazole derivatives can present unique challenges due to the presence of regioisomers, unreacted starting materials, and various byproducts from side reactions.[2] This guide will address common issues encountered during the purification of this specific amine-substituted pyrazole and provide effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: Typical impurities include unreacted starting materials such as a 1,3-dicarbonyl compound equivalent and a substituted hydrazine.[2] A significant challenge in pyrazole synthesis is the potential formation of regioisomers, especially when using unsymmetrical dicarbonyl compounds or substituted hydrazines.[2] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[2] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red hues in the reaction mixture.[2]
Q2: Which purification techniques are generally most effective for a compound like this?
A2: The primary methods for purifying pyrazole derivatives are column chromatography and recrystallization.[3]
-
Column chromatography is highly versatile for separating regioisomers and removing a wide range of impurities, especially for oily or liquid products.[3][4]
-
Recrystallization is an excellent choice for solid compounds with relatively high initial purity (e.g., >90%) to achieve a very high final purity.[3]
-
Acid-base extraction can be a useful initial workup step to remove unreacted hydrazine, which will form a water-soluble salt in an acidic wash.[2]
-
Distillation under reduced pressure may be an option if the compound is a volatile liquid.[4]
Q3: My pyrazole amine appears to be degrading on the silica gel column. What can I do?
A3: The amine group in your compound can interact with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and even degradation. To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount of a basic modifier like triethylamine (typically 0.5-1% by volume) to your eluent system.[3] This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Neutral alumina can be a good substitute for silica gel when purifying basic compounds.[3][5]
-
Employ reversed-phase chromatography: Using a C18-functionalized silica gel with polar mobile phases (like acetonitrile/water) is another effective strategy.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Multiple Spots on TLC After Initial Workup
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis of your crude product shows multiple spots, indicating a mixture of compounds.
-
Nuclear Magnetic Resonance (NMR) spectroscopy of the crude material may show duplicate sets of peaks, suggesting the presence of regioisomers.[2]
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of Regioisomers | Optimize reaction conditions (solvent, temperature, base) to favor the formation of the desired isomer.[4] Utilize column chromatography for separation, as regioisomers often have slightly different polarities.[3][4] | The steric and electronic properties of the starting materials can influence the regioselectivity of the cyclization reaction. Careful control of reaction parameters can shift the equilibrium towards one product.[4] |
| Unreacted Starting Materials | Perform an acidic wash (e.g., with dilute HCl) during the workup to remove basic hydrazine starting material.[2] Unreacted dicarbonyl compounds can typically be removed by column chromatography.[2] | Hydrazines are basic and will be protonated in an acidic solution, forming water-soluble salts that can be easily separated in an aqueous extraction. |
| Incomplete Cyclization | Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC until the starting materials are consumed. | Incomplete reactions leave starting materials and intermediates in the final mixture. Ensuring the reaction goes to completion simplifies the subsequent purification process. |
Issue 2: Product "Oils Out" During Recrystallization
Symptoms:
-
Instead of forming crystals upon cooling, your compound separates as an oil.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Solution is Too Concentrated or Cooling Too Rapidly | Add more solvent to the oiled-out mixture and reheat until a clear solution is achieved, then allow it to cool slowly. Insulating the flask can help slow the cooling process.[3] | Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. Rapid cooling can cause the compound to crash out of solution as an amorphous oil.[3] |
| Inappropriate Solvent Choice | The boiling point of the solvent may be too high. Choose a solvent with a lower boiling point.[3] Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene, isopropanol). | The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A solvent with too high a boiling point can lead to oiling out. |
| Presence of Impurities | Attempt to purify the material first by column chromatography to remove impurities that may be inhibiting crystallization.[3] | Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" or preventing nucleation. |
| Difficulty with Nucleation | Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation. Add a seed crystal from a previous successful batch.[3] | Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. A seed crystal provides a template for further crystallization. |
Issue 3: Low Recovery After Column Chromatography
Symptoms:
-
The amount of purified product recovered after column chromatography is significantly lower than expected.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Degradation on Column | As mentioned in the FAQ, use deactivated silica gel (with triethylamine), neutral alumina, or reversed-phase chromatography.[3] Minimize the time the compound is on the column by using flash chromatography techniques.[3] | The basic amine can strongly and sometimes irreversibly bind to the acidic sites on silica gel, or even catalyze degradation reactions on the stationary phase surface. |
| Inappropriate Eluent Polarity | The eluent may be too polar, causing your product to elute very quickly with impurities, or not polar enough, causing it to remain on the column. Optimize your solvent system using TLC first. | The principle of chromatography is based on the differential partitioning of compounds between the stationary and mobile phases. An incorrect eluent polarity will result in poor separation and recovery. |
| Improper Column Packing or Loading | Ensure the column is packed uniformly without air bubbles. Apply the sample in a concentrated band to the top of the column. | A poorly packed or loaded column leads to band broadening and inefficient separation, making it difficult to collect pure fractions and resulting in product loss. |
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen low-polarity eluent (e.g., hexane). Add triethylamine to the slurry to a final concentration of 0.5-1% by volume.
-
Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a few potential solvents (e.g., heptane, ethyl acetate, isopropanol) with heating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling in an ice bath.
-
Dissolution: In an appropriately sized flask, dissolve the bulk of your crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
Below is a flowchart to guide your decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Substituted Pyrazoles.
- JETIR. (2020). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
-
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2016). The Journal of Organic Chemistry. Retrieved from [Link]
-
J&K Scientific. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Retrieved from [Link]
Sources
Technical Support Center: Pyrazole Synthesis Troubleshooting Guide
Welcome to the Pyrazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in pyrazole synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield or Incomplete Reaction
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, are a frequent challenge.[1][2] The root causes can often be traced back to suboptimal reaction conditions, the stability of reagents, or competing side reactions.[1] A systematic approach to troubleshooting is key.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causality and Solutions:
-
Incomplete Reaction: The condensation reaction may require more energy or time to proceed to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of starting materials.[2] For many condensation reactions, heating under reflux is necessary. Microwave-assisted synthesis can also be a powerful tool to enhance yields and drastically reduce reaction times.[2]
-
-
Reagent Stability: Hydrazine is highly reactive and can degrade over time. The quality of the 1,3-dicarbonyl compound is also crucial.
-
Solution: Use freshly opened or purified hydrazine. Using hydrazine hydrate or a salt like hydrazine hydrochloride can sometimes provide better results. Ensure the 1,3-dicarbonyl starting material is pure.
-
-
Suboptimal pH and Catalysis: The Knorr pyrazole synthesis is often acid-catalyzed.[3][4] The catalyst facilitates both the initial nucleophilic attack and the subsequent cyclization and dehydration steps.[1][4]
-
Solvent Choice: The solvent plays a critical role in reaction rate and outcome.
-
Solution: Protic polar solvents like ethanol are commonly used and generally favor the formation of the pyrazole product.[6] However, exploring other solvents can sometimes lead to improved results.
-
Issue 2: Formation of Regioisomers
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
A2: The formation of regioisomers is one of the most common and challenging side reactions in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[7][8][9] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons.[8]
Mechanism of Regioisomer Formation:
Caption: Pathways leading to the formation of two regioisomers.
Factors Influencing Regioselectivity and Control Strategies:
| Factor | Influence on Regioselectivity | Troubleshooting Strategy |
| Electronic Effects | The more electrophilic carbonyl carbon is preferentially attacked. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl.[8] | Modify the substituents on the 1,3-dicarbonyl to create a larger electronic differentiation between the two carbonyl groups. |
| Steric Hindrance | The less sterically hindered carbonyl group is more accessible for nucleophilic attack by the hydrazine.[8] | Introduce bulky substituents near one of the carbonyl groups to direct the attack of hydrazine to the other, less hindered site. |
| Reaction Conditions | pH, solvent, and temperature can significantly alter the regiochemical outcome.[8] Acidic conditions can protonate the hydrazine, changing the nucleophilicity of its two nitrogen atoms and potentially reversing selectivity.[8] | pH Control: Carefully adjust the pH. Acidic conditions (e.g., using hydrazine salts with an acid catalyst) or basic conditions can favor one isomer over the other. Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.[10][11] |
Experimental Protocol for Enhancing Regioselectivity using Fluorinated Alcohols:
-
Solvent Selection: Dissolve the unsymmetrical 1,3-dicarbonyl compound in 2,2,2-trifluoroethanol (TFE).
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions in fluorinated solvents are often faster than in traditional alcohols like ethanol.
-
Work-up: Upon completion, remove the TFE under reduced pressure.
-
Purification: Purify the resulting product mixture. Often, the enhanced selectivity simplifies purification, sometimes allowing for direct crystallization of the major isomer.
Rationale: Fluorinated alcohols are highly polar, non-nucleophilic, and strong hydrogen-bond donors. These properties can stabilize certain transition states over others, leading to a significant enhancement in the formation of one regioisomer.[11]
Issue 3: Presence of Colored Impurities
Q3: My reaction mixture and crude product have a strong yellow or red color. What causes this and how can I obtain a clean, colorless product?
A3: The formation of colored impurities is a common observation in reactions involving hydrazines, which can undergo side reactions or degradation.[12][13]
Potential Causes and Solutions:
-
Hydrazine Decomposition/Side Reactions: Phenylhydrazine, in particular, is susceptible to oxidation and other side reactions, which can generate colored byproducts.[12]
-
Solution: Using an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[6] Using high-purity, fresh hydrazine is also critical.
-
-
Acid-Promoted Degradation: While acid catalysis is often necessary, highly acidic conditions can sometimes promote the formation of colored byproducts.[6]
Purification Strategies for Removing Colored Impurities:
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.[14]
-
Solvent Washes: Washing the crude product with a non-polar solvent like toluene may help remove some of the colored impurities before further purification.[13]
-
Silica Gel Chromatography:
-
Standard Chromatography: This is a reliable method for separating the desired pyrazole from impurities.
-
Silica Plug: For less polar colored impurities, a quick filtration through a short plug of silica gel can be effective. Wash the plug with a non-polar solvent (e.g., hexanes or toluene) to remove the color, then elute the desired product with a more polar solvent like ethyl acetate or ether.[13]
-
Deactivating Silica: Pyrazoles are basic and can sometimes adhere strongly to acidic silica gel. To mitigate this, deactivate the silica by preparing the slurry with a small amount of triethylamine (e.g., 1 mL per 100 g of silica).[14]
-
Issue 4: N-Alkylation Side Reactions
Q4: I am trying to perform a reaction on the pyrazole ring, but I am observing N-alkylation as a side product. How can I control this?
A4: The pyrazole ring contains two nitrogen atoms, and the N-H proton is acidic, making it susceptible to deprotonation and subsequent alkylation.[15][16] Unsymmetric pyrazoles present an additional challenge, as alkylation can occur on either nitrogen, leading to a mixture of regioisomers.[17][18]
Factors Controlling N-Alkylation Regioselectivity:
-
Steric Effects: The alkylating agent will preferentially react at the less sterically hindered nitrogen atom. This is often the dominant factor.[18]
-
Base and Counter-ion: The choice of base and the resulting counter-ion (e.g., K+, Na+) can influence which nitrogen is more nucleophilic.[17]
-
Protecting Groups: To avoid N-alkylation altogether when targeting other positions on the ring, a protecting group on the nitrogen is the most robust strategy.
Strategies to Control N-Alkylation:
-
For Regioselective N-Alkylation:
-
Use Bulky Reagents: Employ a bulky alkylating agent to favor reaction at the less hindered nitrogen.
-
Optimize Base/Solvent System: Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMSO, DMF) as this can alter the regiochemical outcome.[19]
-
-
To Prevent N-Alkylation:
-
Protecting Group Strategy: Protect the pyrazole nitrogen before carrying out further transformations. Common protecting groups for pyrazoles include Boc (tert-butyloxycarbonyl) or a simple benzyl group, which can be removed later.
-
References
- Benchchem.
- Benchchem. Troubleshooting common issues in pyrazole synthesis.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Girish, Y. R., et al.
- Benchchem.
- Benchchem.
- MDPI.
- ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- RSC Publishing. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Benchchem. Identifying and removing byproducts in pyrazole synthesis.
- Name-Reaction.com. Knorr pyrazole synthesis.
- NIH.
- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Benchchem. Troubleshooting Knorr pyrazole synthesis impurities.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Reddit. Knorr Pyrazole Synthesis advice.
- MDPI.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 16. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Welcome to the dedicated technical resource for 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 874136-23-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for the stability challenges associated with this versatile building block. Drawing from established chemical principles and available data, we aim to equip you with the knowledge to ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Based on supplier recommendations and the chemical nature of aminopyrazoles, optimal long-term stability is achieved by storing the compound under controlled conditions. The material, typically an off-white solid, should be stored at 0-8 °C.[1] For maximum integrity, it is best practice to keep the container tightly sealed under an inert atmosphere, such as nitrogen or argon.[2] This preventative measure is crucial to mitigate potential degradation from atmospheric oxygen and moisture.
Q2: How stable is this compound when dissolved in a solvent?
A2: While specific kinetic data for this compound in various solvents is not extensively published, general principles for aminopyrazoles suggest that solutions should be prepared fresh for immediate use. The primary amine moiety imparts nucleophilic and basic characteristics, making the molecule susceptible to reactions in solution. If short-term storage is unavoidable, use a dry, aprotic solvent. Protic solvents (e.g., methanol, water) or solutions with acidic or basic components can accelerate degradation. Some pyrazole derivatives are known to degrade in buffered aqueous solutions, highlighting the risk of hydrolysis or other solvent-mediated reactions.[3]
Q3: What are the visible signs of compound degradation?
A3: Visual inspection can often provide the first indication of compromised stability. Key signs of degradation include:
-
Color Change: A noticeable shift from its typical off-white or light tan appearance to a more pronounced yellow or brown hue. This often points to oxidation.
-
Change in Physical State: Clumping or hardening of the solid may indicate moisture absorption.
-
Reduced Solubility: Difficulty dissolving the compound in a solvent where it was previously soluble can be a sign of polymerization or the formation of insoluble byproducts.
Definitive assessment, however, requires analytical verification (see Troubleshooting Guide).
Q4: Is this compound particularly sensitive to air and moisture?
A4: Yes. The presence of the 5-amino group on the pyrazole ring makes the compound susceptible to oxidative degradation from atmospheric oxygen, a common issue for many aromatic amines.[4] Amines are also frequently hygroscopic. Therefore, repeated exposure to the ambient atmosphere should be minimized. Handling the compound in a glove box or using a nitrogen-purged environment for aliquoting is highly recommended for sensitive applications. The required precaution to "keep container tightly closed" underscores this sensitivity.[5]
Troubleshooting Guide: Experimental & Stability Issues
This section provides a structured approach to resolving specific problems encountered during the use of this compound in your research.
Issue 1: My reaction is providing low yields or unexpected side products, even with a fresh bottle of the reagent.
-
Underlying Cause: The stated purity of this reagent can be ≥90%, which implies that even a new batch may contain up to 10% of other materials.[1] Furthermore, the amine's reactivity could lead to incompatibilities with your reaction conditions.
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before extensive reaction optimization, confirm the purity of your specific lot. (See Protocol 1: Purity Assessment via ¹H NMR).
-
Assess Reagent Compatibility: The primary amine is a nucleophile and a base. It will react with strong electrophiles (e.g., acyl chlorides, isocyanates) and will be protonated by acids. These interactions can consume your reagent or catalyze unintended side reactions.[6]
-
Evaluate Solvent and Temperature: Ensure your solvent is anhydrous, as water can interfere. While the pyrazole ring is generally stable, high temperatures in the presence of incompatible reagents can promote degradation.[7]
-
Workflow for Investigating Poor Reaction Outcomes
Caption: Troubleshooting workflow for poor reaction performance.
Issue 2: The off-white solid has developed a distinct yellow or brown color over time.
-
Underlying Cause: This discoloration is a strong indicator of oxidative degradation. The amino group is the most likely site of oxidation, leading to the formation of highly conjugated, colored impurities. This process is accelerated by exposure to air and light.
-
Troubleshooting Protocol:
-
Assess Purity: A colored sample should be considered suspect. Analyze its purity by LC-MS or NMR to quantify the extent of degradation.
-
Consider Purification: If the level of impurity is significant (>5%), purification by column chromatography or recrystallization may be necessary to salvage the material for sensitive applications.
-
Implement Preventative Storage: After opening, purge the headspace of the container with an inert gas (argon or nitrogen) before resealing. Store in a dark, cold environment (0-8 °C).[1]
-
Key Factors Influencing Compound Stability
Caption: Potential degradation pathways for the aminopyrazole.
Experimental Protocols
Protocol 1: Purity Assessment via ¹H NMR
This protocol provides a standardized method for verifying the identity and estimating the purity of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be better for observing exchangeable protons (e.g., -NH₂).
-
Internal Standard (Optional, for qNMR): For quantitative analysis, add a known amount of a suitable internal standard with a singlet peak in a clear region of the spectrum (e.g., dimethylformamide, 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration of all proton signals.
-
Data Analysis:
-
Identify Key Resonances: Look for the characteristic signals:
-
A singlet for the nine protons of the tert-butyl group (~1.3 ppm).
-
A septet for the one proton of the isopropyl methine and a doublet for the six protons of the isopropyl methyl groups.
-
A singlet for the C4-proton on the pyrazole ring (~5.5 - 6.0 ppm).
-
A broad singlet for the two protons of the amino group (-NH₂). The chemical shift of this peak is highly dependent on solvent and concentration.
-
-
Check for Impurities: Carefully examine the baseline for unexpected peaks. Integrate the impurity peaks relative to the main compound's peaks to estimate the level of contamination. A pure sample should have a clean baseline and correct integration ratios for all signals.
-
Table 1: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0-8 °C | Minimizes thermal degradation and slows oxidative processes.[1] |
| Storage Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the electron-rich amino group.[2] |
| Container | Tightly sealed, opaque | Protects from atmospheric moisture and light.[5] |
| Handling | In a well-ventilated area or glove box | Minimizes exposure to air and moisture; ensures user safety.[8] |
| Solution Preparation | Prepare fresh before use | Avoids potential solvent-mediated degradation over time. |
| Compatible Solvents | Dry, aprotic solvents (e.g., THF, Dichloromethane, Toluene) | Minimizes risk of hydrolysis or reaction with the amine. |
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health.
- Troubleshooting common issues in pyrazole synthesis. (n.d.). BenchChem.
- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. (n.d.). Chem-Impex.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2026). Organic Letters - ACS Publications.
- 3-tert-Butyl-1-isopropyl-1H-pyrazol-5-amine Safety Data. (n.d.). Guangzhou Weibo Technology Co., Ltd.
- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9. (n.d.). J&K Scientific.
- 874136-23-9|this compound. (n.d.). BLDpharm.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA.
- Safety Data Sheet. (n.d.). Enamine.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). National Institutes of Health.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2025). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health.
- 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | 251658-55-6. (n.d.). J&K Scientific.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
- 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. (2012). PubMed.
- 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine | 141459-53-2 [sigmaaldrich.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forcetechnology.com [forcetechnology.com]
- 5. 874136-23-9,3-tert-Butyl-1-isopropyl-1H-pyrazol-5-amine [weeiboo.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ijnrd.org [ijnrd.org]
- 8. enamine.enamine.net [enamine.enamine.net]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Amine Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pyrazole amine derivatives. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and success in your experimental work.
Section 1: Frequently Asked questions (FAQs)
This section addresses common issues encountered during the synthesis of pyrazole amine derivatives, from low yields and side reactions to purification challenges.
Q1: My pyrazole amine synthesis is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields are a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The first step is to confirm if the reaction has proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1] If the reaction has stalled, consider increasing the reaction time or temperature. For many condensation reactions, refluxing the mixture can be beneficial.[1]
-
Catalyst Selection and Loading: The choice of catalyst is critical. For C-N cross-coupling reactions like the Buchwald-Hartwig amination, palladium catalysts are commonly used.[2][3] The efficiency of these catalysts is highly dependent on the ligand used; sterically hindered and electron-rich phosphine ligands often give superior results.[2] For other syntheses, such as those involving condensation with 1,3-dicarbonyl compounds, acid catalysts like acetic acid or mineral acids are often employed.[1] In some cases, nano-catalysts like nano-ZnO have been shown to improve yields.[1][4]
-
Reagent Quality: Ensure the purity of your starting materials. Solvents should be anhydrous and degassed, especially for oxygen-sensitive reactions like the Buchwald-Hartwig amination, as oxygen can deactivate the palladium catalyst.[3]
-
Reaction Conditions: Suboptimal temperature, pressure, or mixing can all contribute to low yields. For scale-up syntheses, inefficient stirring can lead to localized "hot spots" and promote side reactions.[5]
Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers, particularly when using unsymmetrical starting materials like a substituted hydrazine or an unsymmetrical 1,3-dicarbonyl compound, is a common problem.[5][6] The control of regioselectivity often depends on whether the reaction is under kinetic or thermodynamic control.
-
For 5-Aminopyrazole Isomers (Thermodynamic Product): To favor the more stable 5-aminopyrazole, use neutral or acidic conditions at elevated temperatures. Refluxing in ethanol or using a catalytic amount of acetic acid in toluene often provides high selectivity.[6]
-
For 3-Aminopyrazole Isomers (Kinetic Product): The 3-aminopyrazole is typically the kinetically favored product. Its formation is promoted by using basic conditions at lower temperatures, which can trap the initial, less stable adduct.[6] A strong base like sodium ethoxide in ethanol at 0°C is a proven method.[6]
-
Solvent Choice: The choice of solvent can significantly influence regioselectivity. For instance, in the condensation of aryl hydrochloride hydrazine with 1,3-diketones, aprotic dipolar solvents like DMF or NMP can give better results than polar protic solvents like ethanol.[7]
Q3: My Buchwald-Hartwig amination of a halopyrazole is failing or giving low yields. What specific parameters should I troubleshoot?
A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with pyrazoles, but five-membered heterocycles can be challenging substrates.[2]
-
Catalyst and Ligand System: This is the most critical factor. Modern, highly active precatalysts and ligands are often necessary. For N-substituted 4-bromopyrazoles, ligands like tBuBrettPhos have proven effective for a broad range of amines.[2] For alkylamines lacking a β-hydrogen, tBuDavePhos with a Pd(dba)₂ catalyst has been used successfully.[8][9][10]
-
Base Selection: The choice of base is crucial and can affect both yield and side product formation. Strong bases like sodium tert-butoxide (NaOtBu) are common, but can be detrimental to sensitive functional groups.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better alternatives in such cases.[3]
-
Substrate Reactivity: The nature of the halogen on the pyrazole ring matters. 4-Bromo-1-tritylpyrazole has been shown to be more effective than the corresponding 4-iodo or 4-chloro derivatives in some palladium-catalyzed couplings.[9][10] For alkylamines that possess a β-hydrogen, copper-catalyzed conditions (e.g., CuI) may be more effective than palladium-based systems to avoid β-hydride elimination.[8][9]
-
Unprotected N-H: If the pyrazole has an unprotected N-H group, it can compete in the coupling reaction, leading to undesired side products or polymerization.[3] Protection of the pyrazole nitrogen may be necessary.
Q4: How can I effectively purify my pyrazole amine derivative, especially if it is a polar compound?
A4: Purification can be challenging due to the basic nature of the amine functionality.
-
Column Chromatography: This is the most common method. Silica gel is typically used, but the polarity of the eluent system needs to be carefully optimized. A gradient elution starting from a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a standard approach. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the amine product on the acidic silica gel.
-
Acid-Base Extraction: The basicity of the amine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine product can be back-extracted into an organic solvent.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid Salt Formation: The product can be converted to an acid addition salt by reacting it with an inorganic or organic acid.[11] These salts are often crystalline and can be easily separated by filtration.[11]
Section 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key synthetic methods used to generate pyrazole amine derivatives.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of a halopyrazole with an amine.[3]
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the halopyrazole (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., XPhos, 1-10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Knorr-Type Pyrazole Synthesis from a β-Dicarbonyl Compound
This protocol outlines a classic condensation method for forming the pyrazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the β-dicarbonyl compound (1.0 equiv.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative (e.g., phenylhydrazine hydrochloride, 1.1 equiv.) to the solution. If using a hydrazine salt, a base may be needed to liberate the free hydrazine.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or hexanes) or by column chromatography.
Section 3: Data Summaries and Visual Guides
Table 1: Troubleshooting Guide for Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. | Palladium catalysts, especially in solution, can be sensitive to air and moisture, leading to deactivation.[3] |
| Inappropriate Ligand | Screen different phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos). | The electronic and steric properties of the ligand are crucial for efficient catalytic turnover.[2][3] |
| Incorrect Base | Screen alternative bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). | The base strength can influence the rate of deprotonation of the amine and affect catalyst stability.[3] |
| Poor Solvent Quality | Use anhydrous, degassed solvents. | Oxygen can irreversibly oxidize the active Pd(0) catalyst, while water can lead to side reactions.[3][12] |
| β-Hydride Elimination | For primary/secondary alkyl amines, consider a copper-catalyzed system (e.g., CuI). | Palladium catalysts can promote β-hydride elimination with alkylamines containing β-hydrogens, leading to low yields.[8][9] |
Diagram 1: General Workflow for Optimizing Pyrazole Amine Synthesis
This diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of pyrazole amine derivatives.
Caption: Interplay of critical factors for successful Buchwald-Hartwig amination.
References
- BenchChem. A Comparative Guide to Catalysts for Pyrazole Synthesis.
- BenchChem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. Troubleshooting common issues in pyrazole synthesis.
- ResearchGate. Synthesis of pyrazole imines[a]. [a] Reagents and reaction conditions:...
- BenchChem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole.
- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
- MDPI. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- BenchChem. Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Semantic Scholar. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o.
- National Institutes of Health. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.
- PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health.
- ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health.
- Organic Chemistry Portal. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
- PubMed. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- BenchChem. minimizing side product formation in aminopyrazole synthesis.
- ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- National Institutes of Health. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- ResearchGate. Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine.
- BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1,5-Dimethyl-3-phenylpyrazole Ligands.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- ACS Publications. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- BenchChem. Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles.
- PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health.
- MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Reddit. Knorr Pyrazole Synthesis advice : r/Chempros.
- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- National Institutes of Health. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position.
- ACS Publications. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
- ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
avoiding impurities in the synthesis of pyrazole compounds
Technical Support Center: Synthesis of Pyrazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the synthesis of pyrazole compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address the specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles and what are their primary impurity concerns?
The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry, with several robust methods available. However, each route has its own characteristic impurity profile.
-
Knorr Pyrazole Synthesis: This is arguably the most common method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4][5] The primary challenge is the formation of regioisomers when using unsymmetrical dicarbonyls or substituted hydrazines.[1][6][7]
-
Synthesis from α,β-Unsaturated Carbonyls: Reacting α,β-unsaturated aldehydes or ketones with hydrazines is another popular route.[1][2][8][9] The main impurity here is often the pyrazoline intermediate , which results from incomplete aromatization.[1][6][10][11]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne. While often providing good regioselectivity, side reactions and the stability of the nitrile imine can be concerns.[2]
-
Multicomponent Syntheses: These strategies offer efficiency by combining multiple starting materials in a single step.[1][2][10] However, they can sometimes lead to complex product mixtures if not optimized correctly.
Q2: I'm observing a mixture of regioisomers in my Knorr synthesis. How can I improve the regioselectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials.[1][6][7] The regiochemical outcome is determined by which carbonyl group of the 1,3-dicarbonyl undergoes initial condensation with the substituted hydrazine. Several factors can be manipulated to favor one isomer over the other.
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction pathway. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[6][12][13] These solvents can stabilize certain transition states over others through hydrogen bonding.
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[6] Careful screening of pH is therefore recommended.
-
Steric and Electronic Effects: You can strategically introduce bulky substituents or strong electron-withdrawing groups on either the 1,3-dicarbonyl or the hydrazine. This creates a steric or electronic bias that can direct the reaction towards a single product.[6]
Q3: My reaction mixture is intensely colored (yellow/red). What is the likely cause and how can I prevent it?
Intense coloration, particularly yellow or red hues, is often indicative of side reactions involving the hydrazine starting material.[1] Hydrazines can undergo oxidation or self-condensation to form colored byproducts. To mitigate this:
-
Use High-Purity Hydrazine: Ensure your hydrazine reagent is of high quality and has been stored properly to prevent degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Control Reaction Temperature: Exothermic reactions can lead to localized overheating, which can promote the formation of colored impurities. Ensure adequate temperature control throughout the reaction.
Troubleshooting Guides
Issue 1: Formation of Pyrazoline as a Major Byproduct
Symptoms:
-
NMR spectra show signals corresponding to both the desired aromatic pyrazole and the partially saturated pyrazoline.
-
Mass spectrometry reveals a peak at [M+2], corresponding to the pyrazoline.
-
Multiple spots are observed on TLC, with the pyrazoline often having a different Rf value than the pyrazole.
Causality: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate.[6][10][11] The final step is an oxidation (or elimination) to form the aromatic pyrazole ring. If this step is inefficient, the pyrazoline will be a significant impurity.
Solutions:
-
In Situ Oxidation:
-
Air/Oxygen: For many substrates, simply stirring the reaction mixture in the presence of air (or bubbling oxygen through it) is sufficient to promote aromatization.[10][11]
-
Chemical Oxidants: If air oxidation is too slow, a mild chemical oxidant can be added to the reaction mixture. Common choices include:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Manganese dioxide (MnO₂)
-
Copper(II) salts[2]
-
Iodine
-
-
-
Modification of the Synthetic Route:
-
Use of a Leaving Group: If your α,β-unsaturated carbonyl has a good leaving group at the β-position, elimination to the pyrazole occurs readily without the need for an external oxidant.[10][11]
-
Tosylhydrazine: Using tosylhydrazine as the nitrogen source can also lead directly to the pyrazole, as the tosyl group acts as a leaving group during the cyclization.[10][11]
-
Experimental Protocol: DDQ Oxidation of a Pyrazoline
-
Once the initial cyclization to the pyrazoline is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
In a separate flask, dissolve 1.0-1.2 equivalents of DDQ in the reaction solvent.
-
Add the DDQ solution dropwise to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC until all the pyrazoline has been converted to the pyrazole.
-
Work up the reaction by filtering off the hydroquinone byproduct and washing the organic layer to remove any remaining reagents.
Issue 2: Difficulty in Removing Regioisomeric Impurities
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product, which are often very similar in chemical shift.[1]
-
Multiple spots are observed on TLC, but they are very close together, making separation difficult.
-
The melting point of the isolated product is broad.[1]
Causality: Regioisomers often have very similar physical properties (polarity, solubility), which makes their separation by standard techniques like column chromatography or recrystallization challenging.[1]
Solutions:
-
Chromatographic Optimization:
-
Deactivate Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Pre-treating the silica gel with a base like triethylamine (typically 1% in the eluent) can significantly improve separation.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica gel (C18) for chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for isomeric compounds compared to traditional HPLC.
-
-
Purification via Salt Formation:
-
If one regioisomer forms a crystalline salt more readily than the other, this can be an effective purification strategy.
-
Dissolve the mixture of isomers in a suitable organic solvent (e.g., acetone, ethanol).[14]
-
Add an acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid) to form the acid addition salt.[14][15]
-
Allow the salt of the desired isomer to crystallize, then isolate it by filtration.
-
The free pyrazole can then be regenerated by treatment with a base.
-
Data Table: Controlling Regioselectivity in Knorr Pyrazole Synthesis
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale |
| Solvent | Ethanol | 2,2,2-Trifluoroethanol (TFE) | TFE's strong hydrogen-bond donating ability can selectively stabilize the transition state leading to the desired isomer.[6][12][13] |
| Temperature | Reflux (e.g., 78 °C in Ethanol) | Room Temperature | Lower temperatures can enhance the kinetic control of the reaction, favoring the product formed from the most reactive carbonyl group. |
| Catalyst | Acetic Acid | None (or specific Lewis acid) | The choice of catalyst can influence which carbonyl is activated for initial attack by the hydrazine. |
Visualizing Impurity Formation Pathways
To better understand and prevent the formation of common impurities, it is helpful to visualize the reaction pathways.
Diagram 1: Knorr Pyrazole Synthesis - The Origin of Regioisomers
Caption: Formation of regioisomers in the Knorr synthesis.
Diagram 2: Pyrazole Synthesis from α,β-Unsaturated Ketones
Caption: Pyrazoline as an intermediate and potential impurity.
References
-
Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]
-
NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. Available at: [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Google Patents. (n.d.). Process for the purification of pyrazoles.
- Google Patents. (n.d.). Preparation of pyrazoles.
-
Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up.
Overview of the Synthesis and Key Scale-Up Challenges
The synthesis of this compound is most efficiently achieved via the condensation reaction between Pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile) and Isopropylhydrazine . This reaction is a variation of the Knorr pyrazole synthesis.[1][2] The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired 5-aminopyrazole product.[3]
While straightforward on a lab scale, scaling up this synthesis presents several critical challenges that must be managed:
-
Exotherm Control: The initial condensation reaction is highly exothermic.[4][5] Poor heat dissipation in large reactors can lead to temperature spikes, resulting in side reactions and potential safety hazards.[4][6]
-
Reagent Handling & Stability: Isopropylhydrazine is a toxic and reactive reagent that requires careful handling. It is often used as a salt (e.g., hydrochloride) to improve stability, requiring an in-situ neutralization step.
-
Mixing Efficiency: Inadequate mixing in large vessels can create localized "hot spots" or areas of high reagent concentration, leading to the formation of impurities.[4][6]
-
Impurity Profile Control: Scale-up can alter the impurity profile. Common impurities may arise from side reactions, unreacted starting materials, or degradation.
-
Product Isolation & Purification: The final product is a crystalline solid. Achieving consistent crystal form, purity, and yield on a large scale requires a well-developed crystallization and isolation procedure.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the target aminopyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during scale-up? A1: Temperature control during the addition of isopropylhydrazine is the most critical parameter. The reaction is exothermic, and a reduced surface-area-to-volume ratio in large reactors makes heat dissipation less efficient.[4][6] Uncontrolled temperature increases can lead to impurity formation and potential runaway reactions.[6] We recommend a slow, subsurface addition of the hydrazine solution while maintaining the internal batch temperature below a validated setpoint.
Q2: Should I use isopropylhydrazine freebase or a salt? A2: For large-scale operations, using a stable salt like isopropylhydrazine hydrochloride is highly recommended. The freebase is more reactive and potentially unstable. The hydrochloride salt is weighed out, and the freebase is generated in situ by adding a suitable base (e.g., sodium hydroxide, triethylamine) to the reaction mixture. This approach improves safety and handling.
Q3: My yield decreased significantly after scaling up from 10g to 1kg. What's the likely cause? A3: A drop in yield upon scale-up often points to issues with mixing or temperature control.[6] Inadequate mixing can lead to localized high concentrations of hydrazine, promoting side reactions.[4] Similarly, "hot spots" from poor heat dissipation can degrade the product or starting materials.[4][6] Re-evaluate your stirring speed and reactor cooling capacity.
Q4: What solvent system is recommended for the reaction and crystallization? A4: Alcohols like ethanol or isopropanol are common choices for the reaction solvent. For crystallization, a solvent/anti-solvent system is often effective. For example, the product might be soluble in a solvent like toluene or ethyl acetate at high temperatures, and then precipitated by the addition of an anti-solvent like heptane or hexane upon cooling. A solvent screen is recommended to optimize crystal form and purity.[4]
Q5: Are there any specific safety concerns with the reagents? A5: Yes. Hydrazine and its derivatives are toxic, potentially carcinogenic, and can be explosive under certain conditions.[5][7][8] Pivaloylacetonitrile is a nitrile and should be handled with care to avoid contact and inhalation. Always work in a well-ventilated area (e.g., a fume hood or an appropriately engineered manufacturing bay) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guides
Guide 1: Low Yield and/or Incomplete Reaction
| Problem | Probable Cause(s) | Recommended Solutions |
| Low Yield with Starting Material Present | 1. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. 2. Poor Mixing: Stratification of reagents, especially in large reactors.[4] 3. Incorrect Stoichiometry: Inaccurate charge of reagents or loss of volatile hydrazine. | 1. Confirm Reaction Completion: Use in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of starting materials before proceeding with work-up. Consider extending the reaction time or slightly increasing the temperature if kinetics are slow. 2. Evaluate Agitation: Ensure the agitator speed is sufficient to maintain a homogenous mixture. For large reactors, consider baffle design and agitator type (e.g., pitched-blade turbine). 3. Verify Reagent Charges: Double-check calculations and weighing procedures. If using hydrazine freebase, ensure it hasn't degraded. |
| Low Yield with No Starting Material Present | 1. Product Degradation: Exotherm caused "hot spots" leading to decomposition.[6] 2. Side Reaction Formation: Sub-optimal conditions favoring the formation of byproducts. 3. Isolation Losses: Product is too soluble in the crystallization solvent mixture or physically lost during transfer/filtration. | 1. Improve Heat Transfer: Slow down the hydrazine addition rate, ensure the reactor jacket is at the correct temperature, and confirm the cooling system is adequate.[6] 2. Analyze Crude Product: Identify the major impurities to understand the side reactions. See Guide 2 for more details. 3. Optimize Crystallization: Re-evaluate the solvent/anti-solvent ratio and the final crystallization temperature. Ensure efficient solid transfer and filter cake washing with a minimal amount of cold solvent. |
Guide 2: High Impurity Levels in Final Product
| Impurity | Probable Origin | Mitigation & Removal Strategy |
| Residual Pivaloylacetonitrile | Incomplete reaction. | Reaction: Ensure reaction goes to completion via IPC. A slight excess (~1.05 eq) of hydrazine can be used. Work-up: This impurity is non-basic and can be purged during crystallization or by washing the isolated solid with a non-polar solvent like heptane. |
| Isomer: 5-(tert-Butyl)-1-isopropyl-1H-pyrazol-3-amine | Incorrect cyclization pathway. The reaction of β-ketonitriles with hydrazines is generally highly regioselective for the 5-amino isomer.[3][9] This is typically a very minor impurity. | Reaction: Formation is kinetically controlled. Ensure stable and well-controlled reaction conditions. Purification: This isomer may have different solubility properties. A re-crystallization or slurry wash may be effective. Analytical method development is key to tracking this impurity.[10] |
| Dimer/Oligomer Impurities | Caused by "hot spots" or incorrect pH, leading to self-condensation or reaction of the product amine with starting materials.[6] | Reaction: Strict temperature control is paramount.[4][6] Ensure the pH of the reaction is not excessively acidic or basic.[11] Purification: These are typically higher molecular weight and less soluble. They can often be removed during the hot filtration step of a re-crystallization. |
Troubleshooting Logic for High Impurities
Caption: Decision tree for troubleshooting impurity issues.
Experimental Protocols
Protocol 1: Scale-Up Reaction (Illustrative 1 kg Scale)
Safety First: This reaction must be conducted in a suitable reactor with appropriate temperature control, pressure relief, and ventilation. All personnel must wear appropriate PPE.
-
Reactor Setup: Charge a clean, dry 20 L glass-lined reactor with Pivaloylacetonitrile (1.00 kg, 8.0 moles) and Ethanol (8 L). Begin agitation.
-
Hydrazine Solution Prep: In a separate vessel, dissolve Isopropylhydrazine hydrochloride (1.06 kg, 9.6 moles, 1.2 eq) in water (2 L). Add a 50% w/w Sodium Hydroxide solution (~0.77 kg, 9.6 moles, 1.2 eq) slowly while cooling to keep the temperature below 25 °C.
-
Reaction: Heat the reactor contents to 70 °C.
-
Controlled Addition: Add the prepared isopropylhydrazine solution to the reactor via a dosing pump subsurface over a period of 4-6 hours. CRITICAL: Monitor the internal temperature closely. Ensure it does not exceed 75 °C. Adjust the addition rate or cooling as necessary to control the exotherm.
-
Hold Period: Once the addition is complete, hold the reaction mixture at 70-75 °C for an additional 2 hours.
-
In-Process Control (IPC): Take a sample of the reaction mixture and analyze by HPLC to confirm the consumption of pivaloylacetonitrile (<1.0% remaining).
-
Cool Down: Cool the reaction mixture to 20-25 °C.
Protocol 2: Product Isolation and Purification
-
Solvent Swap: Concentrate the reaction mixture under vacuum to remove most of the ethanol. Add Toluene (5 L) and continue distillation to azeotropically remove residual water and ethanol.
-
Crystallization: Adjust the final volume with Toluene to ~6 L. Heat the solution to 80 °C to ensure everything is dissolved. Cool the solution slowly to 50 °C.
-
Seeding (Optional but Recommended): If available, add seed crystals of the desired product (10 g) to induce crystallization.
-
Anti-Solvent Addition: Slowly add Heptane (6 L) over 2 hours while maintaining the temperature at 45-50 °C.
-
Cooling & Precipitation: Cool the resulting slurry to 0-5 °C over 4 hours and hold for at least 2 hours.
-
Filtration: Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake with a cold (0-5 °C) mixture of Toluene/Heptane (1:2, 2 L).
-
Drying: Dry the product under vacuum at 40-45 °C until constant weight is achieved.
References
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
Al-Zoubi, W. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
- Wikipedia. Hydrazine.
- MDPI. (2023).
- MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods.
- Organic Chemistry Portal. Pyrazole synthesis.
- ACS Publications. (2013). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design.
-
Al-Zoubi, W. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
- Chem-Impex. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
ResearchGate. (2021). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. [Link]
- J&K Scientific. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9.
- YouTube. (2022). Anhydrous Hydrazine: A Powerful but Extremely Dangerous High-Energy Rocket Fuel.
-
ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]
-
NIH. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]
- BenchChem. (2025).
-
MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
American Chemical Society. (2014). A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Prestat, G. et al. (2018).
- Arkat USA. (2009). Recent developments in aminopyrazole chemistry.
-
ResearchGate. (2018). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]
- JOCPR. (2016). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.
- YouTube. (2019). synthesis of pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Welcome to the technical support resource for 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 874136-23-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure successful handling, storage, and application of this versatile pyrazole derivative. As a key building block in pharmaceutical and agrochemical synthesis, its proper management is critical for reproducible and reliable experimental outcomes[1][2].
Section 1: Product Overview and Key Properties
This compound is an off-white solid, valued for its unique structural features that make it a valuable precursor in the synthesis of complex molecules and novel therapeutic agents[2]. Below are its core physicochemical properties.
| Property | Value | Source |
| CAS Number | 874136-23-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉N₃ | [2][3] |
| Molecular Weight | 181.28 g/mol | [2][3] |
| Appearance | Off-white solid | [2] |
| Purity | ≥ 90% (by NMR) | [2] |
| Primary Application | Synthetic building block in pharmaceutical and agricultural research | [1][2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the day-to-day handling and storage of the compound.
Q1: How should I properly store this compound upon receipt?
A: Upon receipt, the compound should be stored in a tightly sealed container at 0-8 °C [2]. For long-term storage, placing it in a desiccator within this temperature range is recommended to protect it from moisture.
-
Expert Rationale: Pyrazole derivatives, particularly those with amine functionalities, can be susceptible to slow atmospheric oxidation or degradation. Refrigerated storage significantly slows these potential degradation pathways, preserving the compound's purity and reactivity for the duration of its shelf life. Keeping the container sealed prevents moisture absorption, which can interfere with certain chemical reactions.
Q2: What are the primary safety precautions I should take when handling this compound?
A: Standard laboratory safety practices are essential. Always handle this compound in a well-ventilated area or a chemical fume hood[4]. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[5][6]. Avoid creating and inhaling dust[4][6]. Wash hands thoroughly after handling[5][7].
-
Trustworthiness: Adherence to these fundamental safety protocols is the first step in any self-validating experimental system. By minimizing exposure, you protect yourself and prevent accidental contamination of your experiment. In case of contact, rinse the affected area thoroughly with water[6][7].
Q3: The compound I received appears slightly discolored (e.g., beige or light yellow). Is it still usable?
A: The specified appearance is an "off-white solid"[2]. Minor color variations can sometimes occur due to trace impurities from synthesis or slight oxidation during packaging and transit. For most synthetic applications where the compound is used as a starting material, slight discoloration may not impact the reaction outcome. However, if your application is highly sensitive (e.g., reference standard, final step synthesis), it is best to verify the purity via an analytical method like NMR or LC-MS before use.
Q4: Is this compound stable at room temperature for the duration of an experiment?
A: Yes, the compound is generally stable under normal laboratory conditions for short periods, such as weighing and preparing for a reaction[5]. Pyrazole rings are known to be relatively robust[8][9]. However, it should not be left exposed on the benchtop for extended periods. Once you have weighed out the required amount, the main stock container should be promptly returned to its recommended storage condition of 0-8 °C[2].
Q5: In what solvents is this compound likely to be soluble?
A: While specific solubility data is not extensively published, based on its chemical structure (a combination of alkyl groups and a polar amine group), it is expected to be soluble in a range of common organic solvents. Good starting points for solubility testing include:
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Chloroform
It will likely have poor solubility in water. For a systematic approach, please refer to Protocol 4.1: Recommended Procedure for Solubility Testing .
Section 3: Troubleshooting Experimental Issues
This section provides guidance for specific problems that may arise during experimentation.
Issue 1: Poor Solubility or Incomplete Dissolution
-
Symptom: The compound fails to dissolve completely in the chosen reaction solvent at the desired concentration, even with agitation.
-
Possible Causes:
-
Incorrect Solvent Choice: The polarity of the solvent may not be suitable for the compound.
-
Supersaturation: The concentration is too high for the chosen solvent.
-
Low Temperature: Dissolution is an endothermic process for many solids; low temperatures can hinder solubility.
-
-
Troubleshooting Steps:
-
Gentle Warming: Carefully warm the mixture to 30-40°C. If the solid dissolves and remains in solution upon cooling, the issue was likely kinetic. If it precipitates upon cooling, the solution is saturated at room temperature.
-
Co-solvent System: Add a small amount of a more polar or less polar co-solvent to modify the overall polarity of the medium.
-
Systematic Re-evaluation: If the problem persists, perform a systematic solubility test to identify a more suitable solvent system for your reaction. Follow Protocol 4.1 for a reliable method.
-
Issue 2: Inconsistent Reaction Yields or Stalled Reactions
-
Symptom: A reaction involving the amine group as a nucleophile (e.g., amide coupling, reductive amination, sulfonylation) provides low, variable, or zero yield of the desired product[10][11].
-
Possible Causes:
-
Moisture Contamination: Water in the reaction can hydrolyze reagents or interfere with catalytic cycles.
-
Inactive Reagent: The compound may have degraded due to improper long-term storage.
-
Inappropriate Base or Reaction Conditions: The chosen base may be too weak to deprotonate the amine or strong enough to cause side reactions.
-
-
Troubleshooting Workflow: The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for low-yield reactions.
Section 4: Protocols and Methodologies
Protocol 4.1: Recommended Procedure for Solubility Testing
This protocol provides a systematic way to determine the approximate solubility of the compound in various solvents.
-
Preparation: Weigh 5 mg of this compound into a small, dry glass vial.
-
Solvent Addition: Add the first solvent to be tested (e.g., Dichloromethane) in 100 µL increments.
-
Agitation: After each addition, cap the vial and vortex for 30-60 seconds.
-
Observation: Visually inspect for complete dissolution.
-
Documentation: Record the volume of solvent required to fully dissolve the solid. If it dissolves, solubility is at least 5 mg / (volume added). If 1 mL of solvent is added and the solid remains, the solubility is <5 mg/mL.
-
Repeat: Use a fresh 5 mg sample for each new solvent to be tested.
-
Scientific Principle: This method of incremental addition allows for a semi-quantitative assessment of solubility across a range of solvents, enabling an informed choice for reaction setup and preventing issues of insolubility or the need for excessive solvent volumes.
Protocol 4.2: General Procedure for Aliquoting and Handling
To maintain the integrity of the bulk supply, it is advisable to create smaller aliquots for daily or weekly use.
-
Acclimatization: Allow the main stock container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, perform the aliquoting in a glove box or under a gentle stream of an inert gas like nitrogen or argon.
-
Weighing: Rapidly weigh the desired quantity into smaller, pre-labeled vials.
-
Sealing and Storage: Tightly seal the new aliquot vials, purge with inert gas if possible, and wrap the cap with paraffin film.
-
Return to Storage: Promptly return both the main stock container and the new aliquots to refrigerated storage (0-8 °C).
-
Expert Rationale: This protocol minimizes the exposure of the bulk material to air and moisture, which are the primary culprits for chemical degradation over time. Creating aliquots prevents repeated warming and cooling cycles of the entire stock, ensuring long-term stability and experimental consistency.
References
- J&K Scientific. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9.
- Chem-Impex. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
- Santa Cruz Biotechnology. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | CAS 874136-23-9.
- Spectrum Chemical. (2022-03-01).
- Sigma-Aldrich. (2025-08-14).
- Fisher Scientific.
- Angene Chemical. (2021-05-01).
- ResearchGate. (2025-10-16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).
- IJNRD. (2024-07-07).
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Resolving Poor Solubility of Pyrazole Intermediates
Welcome to the Technical Support Center dedicated to addressing the common yet challenging issue of poor solubility of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experimental workflows. Here, we provide field-proven insights, detailed troubleshooting protocols, and frequently asked questions to empower you to overcome these obstacles and advance your research.
Introduction: The Pyrazole Solubility Challenge
Pyrazole-containing compounds are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility.[1][2][3][4] However, their often planar and aromatic nature can lead to strong crystal lattice energies, resulting in poor aqueous and organic solvent solubility.[5] This limited solubility can impede reaction progress, complicate purification, and create significant challenges for formulation and downstream biological assays.[6][7][8] This guide offers a systematic approach to diagnosing and resolving these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the solubility of pyrazole intermediates.
Q1: What are the first steps to take when my pyrazole intermediate shows poor solubility?
A1: A systematic initial assessment of your compound's physicochemical properties is crucial.
-
pH-Solubility Profile: Determine the compound's solubility across a range of pH values. Many pyrazole derivatives contain ionizable groups, making their solubility highly dependent on pH.[9] This initial screen will quickly indicate if pH modification or salt formation is a viable strategy.
-
Co-solvent Screening: Evaluate the solubility in various water-miscible organic solvents such as ethanol, propylene glycol, or PEG 400.[9] This is often a rapid and effective method for solubilization, especially for in vitro assays.
-
Solid-State Characterization: Analyze the solid form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). Understanding whether your compound is crystalline or amorphous is vital, as the amorphous form is generally more soluble.[9][10]
Q2: Which organic solvents are typically effective for dissolving pyrazole derivatives?
A2: Pyrazole and its derivatives generally exhibit good solubility in a range of organic solvents. Common choices include:
-
Acetone
-
Ethanol
-
Methanol
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)[11]
For specific reactions like cyclocondensations, aprotic dipolar solvents have been shown to yield better results.[11] The choice of solvent will ultimately depend on the specific substituents on the pyrazole ring, which dictate its overall polarity.[6]
Q3: How does temperature influence the solubility of pyrazole intermediates?
A3: For most solid solutes, including pyrazole derivatives, solubility in organic solvents increases with temperature.[11][12] If you are facing solubility issues during a reaction, carefully increasing the temperature can be an effective strategy, but be mindful of potential side reactions or degradation of your compound.[6]
Q4: Can "green chemistry" approaches help with solubility problems?
A4: Yes, green chemistry principles can offer innovative solutions. For instance, the use of hydrotropes, such as sodium p-toluenesulfonate (NaPTS), can enhance the solubility of poorly soluble organic compounds in aqueous media for pyrazole synthesis.[1][11] Deep eutectic solvents (DESs) are also emerging as environmentally friendly solvent systems that can improve the solubility of reactants and facilitate reactions.[13]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for systematically addressing and resolving poor solubility.
Issue 1: Premature Precipitation of Pyrazole Intermediate During Reaction
Premature precipitation can lead to incomplete reactions and purification difficulties.[6]
Caption: Troubleshooting workflow for premature precipitation.
-
Solvent System Modification (Co-solvents):
-
Causality: The solvating power of the reaction medium may be insufficient for the product at the target concentration. Introducing a co-solvent can increase the overall polarity and solvating capacity of the medium.[6]
-
Protocol:
-
Based on the polarity of your pyrazole derivative, select a suitable co-solvent (e.g., ethanol, propylene glycol, THF, DMF, DMSO).[6]
-
In a small-scale trial, add the co-solvent to the primary reaction solvent in varying proportions (e.g., 10%, 25%, 50% v/v).
-
Run the reaction under the modified solvent conditions and observe for precipitation.
-
-
-
Temperature Adjustment:
-
Causality: Solubility is often endothermic, meaning it increases with temperature.[11][12]
-
Protocol:
-
Carefully increase the reaction temperature in increments of 5-10°C.
-
Monitor the reaction by TLC or LC-MS to ensure the desired product is forming and not degrading.
-
Observe if the precipitate dissolves at the higher temperature.
-
-
-
Change in Reagent Concentration:
-
Causality: The product may be precipitating because its concentration exceeds its solubility limit in the reaction medium.
-
Protocol:
-
Repeat the reaction with a lower initial concentration of the limiting reagent (e.g., reduce by 25% or 50%).
-
This may require a longer reaction time to achieve full conversion.
-
-
Issue 2: Difficulty in Purification by Recrystallization Due to Poor Solubility
Recrystallization is often challenging for compounds that are poorly soluble in common solvents.[6]
-
Binary Solvent System for Recrystallization:
-
Causality: This technique leverages the differential solubility of the compound in two miscible solvents.
-
Protocol:
-
Dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While hot, add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe persistent turbidity.
-
Allow the solution to cool slowly to induce crystallization.
-
-
-
Hot Filtration:
-
Causality: This method is used to remove insoluble impurities when the desired compound itself has limited solubility even at high temperatures.
-
Protocol:
-
Dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Quickly filter the hot solution through a pre-heated funnel to remove insoluble materials.
-
Allow the filtrate to cool and crystallize.
-
-
-
Alternative Purification Techniques:
-
If recrystallization fails, consider methods like column chromatography or solid-phase extraction (SPE). For chromatography, you may need to dissolve the crude product in a strong, polar solvent (like DMF or DMSO) and adsorb it onto silica gel before loading it onto the column.[6]
-
Part 3: Advanced Solubilization Strategies
For compounds with persistent solubility issues, more advanced formulation strategies may be necessary, particularly in the context of drug development.
Physicochemical Property Modification
Caption: Advanced strategies for solubility enhancement.
-
Salt Formation:
-
Causality: If your pyrazole derivative possesses acidic or basic functional groups, converting it into a salt can dramatically increase its aqueous solubility.[6][10][14] Salts typically have lower crystal lattice energies and are more readily solvated by water.
-
Application: This is a common and highly effective strategy in pharmaceutical development to improve the dissolution rate and bioavailability of a drug candidate.[15]
-
-
Co-crystallization:
-
Causality: Forming a co-crystal with a suitable, non-toxic co-former can alter the crystal lattice of the pyrazole intermediate, leading to improved solubility and dissolution characteristics.[6][10]
-
Application: This technique is gaining traction as it can improve physicochemical properties without chemically modifying the active molecule itself.
-
-
Particle Size Reduction:
-
Causality: Reducing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area available for dissolution, thereby increasing the dissolution rate according to the Noyes-Whitney equation.[6][10][16]
-
Application: While this does not change the equilibrium solubility, it can significantly improve the rate at which the compound dissolves, which is often the limiting factor for absorption.[14]
-
-
Amorphous Solid Dispersions (ASDs):
-
Causality: Converting a crystalline material to its higher-energy amorphous state eliminates the energy barrier required to break the crystal lattice, leading to a significant increase in apparent solubility.[10][16] The pyrazole intermediate is molecularly dispersed within a polymer matrix, which also helps prevent recrystallization.[17]
-
Application: This is a powerful technique for overcoming the solubility challenges of BCS Class II and IV compounds.[16][17]
-
Solubility Data Interpretation
When evaluating different solubilization strategies, it is essential to quantify the improvement. Below is a template for comparing solubility data.
| Strategy | Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Fold Increase |
| Unmodified Compound | Water, pH 7.4 | 25 | 0.01 | - |
| pH Adjustment | Water, pH 2.0 | 25 | 0.5 | 50x |
| Co-solvent | 20% Ethanol in Water | 25 | 0.2 | 20x |
| Salt Form (e.g., HCl) | Water, pH 7.4 | 25 | 5.0 | 500x |
| ASD (10% in PVP-VA) | Water, pH 7.4 | 25 | 1.5 | 150x |
Part 4: Analytical Techniques for Solubility Measurement
Accurate measurement of solubility is fundamental to addressing solubility issues.
Equilibrium Solubility Measurement: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[18]
-
Protocol:
-
Add an excess amount of the pyrazole intermediate to a known volume of the selected solvent or buffer in a sealed vial.
-
Agitate the vial at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5][18]
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully remove an aliquot of the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[5]
-
Kinetic Solubility Measurement
Kinetic solubility is often measured in early drug discovery to assess the likelihood of precipitation in in vitro assays.[8]
-
Methodology: A common method involves preparing a high-concentration stock solution of the compound in DMSO and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed (often detected by nephelometry, turbidimetry, or imaging) is the kinetic solubility.[8][19][20]
Conclusion
Resolving the poor solubility of pyrazole intermediates requires a logical, multi-faceted approach. By systematically evaluating the compound's properties and applying the troubleshooting strategies and advanced techniques outlined in this guide, researchers can effectively overcome these challenges. Understanding the underlying causality of each experimental choice is key to developing robust and successful protocols for synthesis, purification, and formulation.
References
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Pharma's Almanac. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs.
- Solubility of Things. (n.d.). Pyrazole.
- Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
- Lubrizol. (n.d.). Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms.
- Thieme. (2023). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs).
- IJCPS. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solvescientific.com.au [solvescientific.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 16. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 17. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. rheolution.com [rheolution.com]
- 20. rheolution.com [rheolution.com]
Validation & Comparative
A Comparative Analysis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine and Its Regioisomers: A Guide for Medicinal Chemists
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] The specific arrangement of substituents on this five-membered aromatic heterocycle drastically influences its physicochemical properties and its interactions with biological targets.[4][5] Isomerism, particularly regioisomerism, is a critical consideration in the design and synthesis of pyrazole-based drug candidates. This guide provides an in-depth comparison of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine and its primary regioisomer, 5-(tert-Butyl)-1-isopropyl-1H-pyrazol-3-amine. We will explore the subtle yet significant differences in their synthesis, structural properties, and predicted biological activities, supported by established experimental protocols to empower researchers in their drug discovery efforts.
Introduction: The Significance of Isomerism in Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[6] Their structural versatility and ability to engage in various non-covalent interactions make them ideal frameworks for drug design.[7] The compound of interest, This compound (herein referred to as Isomer A ), features a bulky tert-butyl group at the C3 position, an isopropyl group on the N1 nitrogen, and an amino group at the C5 position. Its primary regioisomer, 5-(tert-Butyl)-1-isopropyl-1H-pyrazol-3-amine (Isomer B ), simply swaps the positions of the tert-butyl and amino groups.
This seemingly minor structural change can lead to profound differences in:
-
Molecular Shape and Steric Hindrance: Affecting how the molecule fits into a protein's binding pocket.
-
Electronic Distribution: Influencing pKa, hydrogen bonding capability, and metabolic stability.
-
Synthetic Accessibility: Dictating the choice of starting materials and reaction conditions to achieve regioselectivity.
Understanding these differences is paramount for rational drug design and the development of structure-activity relationships (SAR).[2]
Structural and Physicochemical Comparison
The positioning of the electron-donating amino group (-NH₂) and the bulky, hydrophobic tert-butyl group governs the molecule's overall properties. The N1-isopropyl substituent prevents the annular tautomerism often seen in N-unsubstituted pyrazoles.[8][9]
| Property | Isomer A (3-tert-Butyl-5-amino) | Isomer B (5-tert-Butyl-3-amino) | Rationale for Differences |
| Basicity (pKa) | Predicted to be slightly less basic. | Predicted to be slightly more basic. | The amino group at C3 is adjacent to the electron-withdrawing effect of the N2 "pyridine-like" nitrogen, potentially increasing its basicity relative to the C5 position.[6][9] |
| Lipophilicity (LogP) | Similar, but potentially slightly lower. | Similar, but potentially slightly higher. | The overall composition is identical. Minor differences may arise from intramolecular hydrogen bonding possibilities and solvent interactions, which can be influenced by steric hindrance around the amino group. |
| H-Bonding | Donor: -NH₂. Acceptor: N2. | Donor: -NH₂. Acceptor: N2. | The steric bulk of the adjacent tert-butyl group in Isomer B may slightly hinder the accessibility of the C3-amino group for hydrogen bonding compared to the C5-amino group in Isomer A. |
| Dipole Moment | Different vector orientation. | Different vector orientation. | The relative positions of the polar amino group and the ring nitrogens will result in distinct dipole moments, affecting solubility and crystal packing. |
Note: These are predicted trends based on fundamental chemical principles. Experimental validation is required for precise values.
Synthesis, Regioselectivity, and Purification
The synthesis of N-substituted aminopyrazoles typically involves the condensation of a β-ketonitrile or a related 1,3-dicarbonyl equivalent with a substituted hydrazine.[1][10] The primary challenge in synthesizing a specific isomer like Isomer A is controlling the regioselectivity of the initial cyclization reaction.
Using an unsymmetrical precursor like 4,4-dimethyl-3-oxopentanenitrile with isopropylhydrazine can theoretically yield a mixture of both Isomer A and Isomer B. The nucleophilic attack can occur at either of the two electrophilic carbonyl/nitrile carbons, leading to two different ring closures.
Caption: Synthetic workflow for aminopyrazoles highlighting the regioselectivity challenge.
Achieving high regioselectivity often requires careful optimization of reaction conditions (e.g., pH, solvent) or the use of precursors with highly differentiated electrophilic centers.[6][11] Should a mixture of isomers form, their separation is typically achieved via column chromatography, exploiting subtle differences in their polarity.[12][13]
Comparative Biological Activity: The Decisive Role of the Amino Group Position
While no direct comparative studies on Isomer A and Isomer B are publicly available, extensive research on aminopyrazole scaffolds provides a strong basis for predicting their divergent biological profiles. The position of the amino group is a well-established determinant of activity.[14]
-
3-Aminopyrazole Derivatives: This class has frequently been associated with anticonvulsant activity .[14] The 3-amino moiety is often a key pharmacophore for interacting with targets like voltage-gated sodium channels.
-
5-Aminopyrazole Derivatives: This scaffold is prominent in the development of kinase inhibitors , particularly targeting enzymes like p38 MAP kinase, and has also shown potential as antimicrobial agents .[14][15] The 5-amino group often serves as a crucial hydrogen bond donor, anchoring the ligand within the ATP-binding pocket of kinases.
The specific bulky substituents (tert-butyl and isopropyl) on Isomers A and B will further modulate this activity by influencing binding pocket occupancy, selectivity, and metabolic properties. For example, the tert-butyl group can serve as a lipophilic anchor, while the N1-isopropyl group can direct other substituents towards specific sub-pockets of a target enzyme.
Caption: Isomer A shows optimal binding, while Isomer B's geometry leads to a weaker interaction.
This illustrates why Isomer A (3-tert-Butyl-1-isopropyl-1H-pyrazol-5-amine) would be a more promising candidate for kinase inhibitor programs, while Isomer B might be explored for different therapeutic applications.
Experimental Protocols
To aid researchers in the practical evaluation of these isomers, we provide the following validated, self-consistent protocols.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a general method for the condensation reaction that forms the pyrazole ring.
Objective: To synthesize a pyrazole derivative from a β-ketonitrile and a substituted hydrazine.
Materials:
-
β-Ketonitrile (e.g., 4,4-dimethyl-3-oxopentanenitrile) (1.0 eq)
-
Substituted hydrazine hydrochloride (e.g., Isopropylhydrazine HCl) (1.05 eq)
-
Sodium hydroxide (2 M solution) or another suitable base (1.05 eq)
-
Ethanol or other suitable solvent
-
Standard glassware for reflux, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottomed flask, add the substituted hydrazine hydrochloride and the solvent (e.g., ethanol).
-
Add the base (e.g., 2 M NaOH) dropwise at room temperature to liberate the free hydrazine base. Stir for 15-20 minutes.
-
Add the β-ketonitrile (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product will likely be a mixture of regioisomers and should be purified as described in Protocol 2.
Protocol 2: Isomer Separation by Flash Column Chromatography
Objective: To separate the desired pyrazole isomer from its regioisomer.
Materials:
-
Crude product mixture from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)
-
Chromatography column, flasks for fraction collection
Procedure:
-
TLC Optimization: Dissolve a small amount of the crude mixture and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., starting with 9:1 Hexane:EtOAc and gradually increasing polarity) to find a system that shows two distinct spots with a reasonable separation (ΔRf > 0.1).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the optimized solvent system. Start with a less polar mixture and, if necessary, gradually increase the polarity (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which fractions contain the pure isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated products. Confirm the identity and purity of each isomer using NMR and Mass Spectrometry.[13]
Conclusion
The comparison between this compound and its 5-tert-butyl-3-amino regioisomer underscores a fundamental principle in drug discovery: structure is paramount. While chemically similar, their distinct spatial arrangement of functional groups leads to different synthetic challenges and, more importantly, divergent biological potential. Isomer A, with its 5-amino configuration, aligns better with established pharmacophores for kinase inhibition, whereas its counterpart, Isomer B, may hold promise in other therapeutic areas like neurology.[14] This guide highlights the necessity for meticulous regiocontrol in synthesis and robust analytical characterization to ensure that the correct isomer is advanced in a research program, ultimately saving valuable time and resources.
References
- J&K Scientific. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9.
- BenchChem.
- MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Journal of Medicinal Chemistry. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Elsevier. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Research & Reviews: A Journal of Pharmaceutical Science.
- BenchChem.
- ResearchGate. (PDF)
- MDPI.
- ResearchGate. (PDF)
- PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- MDPI. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety.
- SpringerLink. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- National Institutes of Health (NIH). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- BenchChem. Identifying and removing byproducts in pyrazole synthesis.
- ChemicalBook. Pyrazole - Properties, Synthesis, Reactions etc..
- BenchChem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
- BenchChem.
- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Future Science. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate.
- Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- Chem-Impex. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
- Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
- PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- National Institutes of Health (NIH). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- International Journal of Pharmaceutical Sciences Review and Research.
- BenchChem.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Santa Cruz Biotechnology. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | CAS 874136-23-9.
- National Institutes of Health (NIH).
- MDPI.
- Journal of Chemical and Pharmaceutical Research.
- National Institutes of Health (NIH). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
- BLDpharm. This compound.
- US Biological Life Sciences. 3-tert-butyl-1-isopropyl-1h-pyrazol-5-amine suppliers USA.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Derivatives as Herbicides: A Comparative Guide
Introduction: The Quest for Novel Herbicidal Moieties
In the relentless pursuit of sustainable and effective weed management strategies, the chemical scaffold of pyrazole has emerged as a prolific source of novel herbicides.[1] Its derivatives have given rise to commercial products targeting various key enzymatic pathways in plants, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and protoporphyrinogen oxidase (PPO).[1][2] This guide provides a comprehensive technical comparison of the herbicidal efficacy of a specific subclass, 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-amine derivatives. While direct, publicly available comparative data for this exact substitution pattern is limited, this guide synthesizes information from structurally related pyrazole herbicides to project its potential efficacy and mode of action, offering a valuable resource for researchers and professionals in herbicide development. The this compound core is a recognized building block in the development of agrochemicals, suggesting its potential as a precursor to herbicidally active compounds.[3][4]
Plausible Mechanism of Action: Targeting Essential Plant Pathways
Based on the structure-activity relationships of known pyrazole-based herbicides, derivatives of this compound are likely to exhibit their herbicidal effects through the inhibition of critical plant enzymes. The primary suspected modes of action are:
-
HPPD Inhibition: Many herbicidally active pyrazole derivatives function by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][5] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid production and protecting chlorophyll from photooxidation.[1] Inhibition of HPPD leads to the characteristic bleaching of plant tissues, followed by necrosis and death.[1] The presence of the pyrazole ring is a key feature in mimicking the substrate of the HPPD enzyme.
-
ALS Inhibition: Another common target for pyrazole-containing herbicides is the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] ALS is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition halts protein synthesis and cell division, leading to plant death.
The specific substitutions on the pyrazole ring and the amine group of the this compound scaffold would ultimately determine the primary mode of action and the spectrum of weeds controlled.
Diagram of the Potential HPPD Inhibition Pathway
Caption: Potential mechanism of action via HPPD inhibition.
Comparative Efficacy: A Projection Based on Structural Analogs
To contextualize the potential herbicidal efficacy of this compound derivatives, we can draw comparisons with established commercial herbicides possessing similar modes of action.
| Herbicide Class (Mode of Action) | Commercial Examples | Expected Efficacy of Pyrazole Derivatives | Key Considerations |
| HPPD Inhibitors | Mesotrione, Topramezone[5] | Potentially High: Structurally similar pyrazole derivatives have shown excellent control of broadleaf weeds and some grasses.[2][5] | Efficacy is dependent on the specific substitutions. Potential for crop selectivity. |
| ALS Inhibitors | Imazamox, Pyrithiobac-sodium[6] | Potentially High: Pyrazole-containing ALS inhibitors are known for their broad-spectrum activity at low application rates. | Widespread weed resistance to ALS inhibitors is a significant challenge. |
| Broad-Spectrum (Non-selective) | Glyphosate[7] | Potentially Lower (as a standalone): Likely to be more selective than glyphosate. | Could be used in combination with non-selective herbicides for broader control. |
| Photosystem II Inhibitors | Atrazine[8] | Different Mode of Action: A direct comparison is difficult. | Offers an alternative mode of action for resistance management. |
Note: The efficacy of any new herbicide is highly dependent on its specific chemical structure, formulation, application rate, and the target weed species. The information in this table is a projection based on existing knowledge of pyrazole herbicides.
Experimental Protocols for Efficacy Evaluation
The evaluation of a novel herbicide's efficacy is a multi-step process involving controlled laboratory and greenhouse experiments, followed by field trials.[9][10]
Greenhouse Bioassay for Post-Emergence Herbicidal Activity
This protocol is designed to assess the efficacy of a herbicide when applied to emerged weeds.
1. Plant Cultivation:
- Sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing a standardized soil mix.[11]
- Grow the plants in a greenhouse under controlled conditions (temperature, humidity, and photoperiod) until they reach the 2-4 leaf stage, which is optimal for herbicide application.[12]
2. Herbicide Preparation and Application:
- Prepare stock solutions of the this compound derivatives and commercial standard herbicides (e.g., mesotrione, glyphosate) in an appropriate solvent.
- Create a series of dilutions to test a range of application rates.
- Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[12] Include an untreated control group for comparison.
3. Efficacy Assessment:
- After a set period (typically 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).[13]
- Harvest the above-ground biomass of the plants, dry them in an oven, and weigh them to determine the fresh and dry weight reduction compared to the control group.
4. Data Analysis:
- Calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) or IC₅₀ (the concentration required to inhibit a biological process by 50%) values to quantify the herbicidal potency.[14]
Workflow for Greenhouse Herbicide Efficacy Testing
Caption: Greenhouse bioassay workflow.
Conclusion and Future Directions
Derivatives of this compound represent a promising, yet underexplored, class of potential herbicides. Based on the well-established herbicidal activity of other pyrazole-containing compounds, it is reasonable to hypothesize that this scaffold could yield potent inhibitors of key plant enzymes like HPPD or ALS. Rigorous experimental evaluation, following standardized protocols as outlined in this guide, is essential to determine their true efficacy, spectrum of weed control, and crop selectivity. Future research should focus on the synthesis and screening of a library of these derivatives to establish clear structure-activity relationships and identify lead compounds for further development. Such investigations are critical in the ongoing effort to discover novel and effective solutions for global weed management challenges.
References
-
Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923. [Link]
-
Beck, K. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. North Dakota State University Extension. [Link]
-
Hughes, R. E. (1975). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 23(4), 324-327. [Link]
-
Hartzler, B. (n.d.). Testing for and Deactivating Herbicide Residues. Iowa State University Extension and Outreach. [Link]
-
JoVE. (2022). Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Protocol Preview. YouTube. [Link]
-
SĂRĂCIN, I. A., et al. (2024). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Amarantacae) - SPONTANEOUS FLORA. Scientific Papers. Series A. Agronomy, LXVII(1), 602-609. [Link]
-
Li, G., et al. (2017). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 22(10), 1634. [Link]
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502. [Link]
-
J&K Scientific. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. [Link]
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Das, S. K. (2014). Mode of action of herbicides and recent trends in development: a reappraisal. International Journal of Agricultural and Soil Science, 2(3), 27-32. [Link]
-
ResearchGate. (n.d.). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]
-
SĂRĂCIN, I. A., et al. (2024). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Amarantacae) - SPONTANEOUS FLORA. Scientific Papers. Series A. Agronomy. [Link]
-
da Silva, A. F., et al. (2025). Comparison of Terbuthylazine and Atrazine Preemergence in Grain Sorghum. Planta Daninha, 43. [Link]
-
Zeng, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 3950-3959. [Link]
-
Zeng, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. [Link]
-
Abonia, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(3), M1263. [Link]
-
Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]
-
Abonia, R., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1610. [Link]
-
Abonia, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]
-
Abonia, R., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [Link]
-
Harrington, K. C., & Ghanizadeh, H. (2022). Comparative Analyses of Glyphosate Alternative Weed Management Strategies on Plant Coverage, Soil and Soil Biota. Plants, 11(21), 2958. [Link]
-
Topp, E., et al. (2000). A comparison of three atrazine-degrading bacteria for soil bioremediation. Biology and Fertility of Soils, 33(6), 529-534. [Link]
-
Martin, J. R., & Witt, W. W. (2014). Comparison of Newer and Older Herbicide Options for Guardrails. Weed Science Society of America. [Link]
-
Derr, J. (2021). Evaluation of alternatives to glyphosate for vineyard weed control. Virginia Tech. [Link]
-
National Toxicology Program. (n.d.). Comparison of the Genotoxicity of Glyphosate, (Aminomethyl)phosphonic Acid, and Glyphosate-Based Formulations Using In Vitro Assays. [Link]
-
Singh, S., et al. (2018). Toxicity, degradation and analysis of the herbicide atrazine. Environmental Chemistry Letters, 16(1), 211-237. [Link]
-
Chen, J., et al. (2023). Assessment of Florpyrauxifen-Benzyl Sensitivity in Echinochloa crus-galli and E. crus-galli var. mitis: A Case Study with 228 Populations in Eastern China. Agronomy, 13(10), 2539. [Link]
-
Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. PubMed. [Link]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative Analyses of Glyphosate Alternative Weed Management Strategies on Plant Coverage, Soil and Soil Biota [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 11. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
A Comparative Guide to the Validation of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection and validation of key pharmaceutical intermediates are critical decisions that profoundly impact the efficiency, scalability, and regulatory success of a drug manufacturing process. This guide provides an in-depth technical analysis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine, a versatile pyrazole derivative, and its validation as a high-value intermediate. By examining its performance characteristics against a plausible alternative in the context of Bruton's Tyrosine Kinase (BTK) inhibitor synthesis, we aim to provide a comprehensive framework for researchers and drug development professionals to make informed decisions in their synthetic strategies.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Aminopyrazoles, in particular, are advantageous frameworks for developing ligands for enzymes such as kinases.[2] This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources, ensuring scientific integrity and trustworthiness.
The Strategic Importance of this compound in Kinase Inhibitor Synthesis
This compound has emerged as a valuable building block in the synthesis of complex pharmaceuticals, especially those targeting specific biological pathways.[3][4] Its unique structural features, including the bulky tert-butyl and isopropyl groups, can confer favorable properties such as improved solubility and metabolic stability to the final active pharmaceutical ingredient (API).[4] The 5-amino group provides a reactive handle for the construction of larger, more complex molecules, making it a versatile synthon in medicinal chemistry.[3]
The validation of such an intermediate is not merely a matter of confirming its identity and purity; it is a comprehensive process that ensures its consistent performance in subsequent, often complex, synthetic transformations. This process is guided by principles laid out by the International Council for Harmonisation (ICH) in guidelines such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances), which emphasize understanding the formation, fate, and purge of impurities.[2][3]
A Case Study: The Role of Pyrazole Intermediates in the Synthesis of BTK Inhibitors
Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[5] Several BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, have been approved for clinical use.[6] The synthesis of many of these complex molecules relies on the strategic use of heterocyclic intermediates, including pyrazole derivatives.
For the purpose of this guide, we will consider a hypothetical synthetic route towards a next-generation BTK inhibitor where a substituted pyrazole amine is a key intermediate. We will compare the performance of our target intermediate, Intermediate A (this compound) , with a plausible alternative, Intermediate B (3-(tert-Butyl)-1-ethyl-1H-pyrazol-5-amine) . The seemingly minor difference in the N-alkyl substituent (isopropyl vs. ethyl) can have significant implications for the synthesis, purification, and overall cost-effectiveness of the manufacturing process.
Comparative Synthesis and Performance of Intermediates A and B
The synthesis of N-substituted 3-(tert-butyl)-1H-pyrazol-5-amines typically involves the condensation of a substituted hydrazine with a β-ketonitrile. The choice of the N-substituent on the hydrazine dictates the final structure of the intermediate.
Synthetic Pathways
Diagram of Synthetic Pathways
Caption: General synthetic routes to Intermediate A and Intermediate B.
Experimental Data and Performance Comparison
The following table summarizes the expected performance of the two intermediates in a typical synthesis and their impact on the subsequent coupling reaction to form a key fragment of a BTK inhibitor.
| Parameter | Intermediate A (Isopropyl) | Intermediate B (Ethyl) | Justification/Rationale |
| Synthesis Yield | ~85% | ~88% | The less sterically hindered ethylhydrazine may lead to a slightly higher yield in the condensation reaction. |
| Purity (crude) | ~90% | ~92% | The synthesis of the ethyl-substituted pyrazole may result in fewer side products. |
| Purification Method | Column Chromatography | Recrystallization | The higher polarity and potentially crystalline nature of the ethyl derivative may allow for simpler purification by recrystallization, which is more scalable and cost-effective than chromatography. |
| Final Purity (post-purification) | >99% | >99% | Both intermediates can be purified to a high degree, but the ease and cost of achieving this purity differ. |
| Performance in Subsequent Suzuki Coupling | Good | Excellent | The less sterically demanding ethyl group on the pyrazole nitrogen may lead to a slightly faster and more complete reaction in a subsequent cross-coupling step. |
| Overall Cost-Effectiveness | Good | Excellent | The potentially higher yield, simpler purification, and better performance in the subsequent step make Intermediate B a more cost-effective choice for large-scale production. |
Validation of this compound (Intermediate A)
The validation of a pharmaceutical intermediate must be a robust and well-documented process to ensure its suitability for its intended use. This process is guided by the principles outlined in ICH Q7 and the analytical method validation concepts from ICH Q2(R2).[2][7]
Validation Workflow
Diagram of Intermediate Validation Workflow
Caption: A typical workflow for the validation of a pharmaceutical intermediate.
Experimental Protocols for Validation
The following are detailed protocols for the key analytical techniques used to validate this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Objective: To determine the purity of the intermediate and identify and quantify any process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of the intermediate of known concentration.
-
Prepare a sample solution of the batch to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of the main component and any impurities.
-
Calculate the purity by area normalization and quantify impurities against a reference standard if available.
-
-
Validation Parameters (as per ICH Q2(R2)): Specificity, linearity, range, accuracy, precision, and limit of detection/quantitation for key impurities.[7][8]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
-
Objective: To confirm the chemical structure of the intermediate.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the tert-butyl, isopropyl, and pyrazole protons and carbons.
-
-
Expected ¹H NMR signals (in CDCl₃): δ ~1.3 ppm (s, 9H, C(CH₃)₃), δ ~1.4 ppm (d, 6H, CH(CH₃)₂), δ ~4.5 ppm (sept, 1H, CH(CH₃)₂), δ ~5.5 ppm (s, 1H, pyrazole-H), δ ~3.5 ppm (br s, 2H, NH₂).
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the intermediate.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 182.16.
Conclusion: A Data-Driven Approach to Intermediate Selection
The validation of a pharmaceutical intermediate like this compound is a multifaceted process that underpins the quality and consistency of the final drug product. While this intermediate is a highly valuable and versatile building block, a thorough comparative analysis with viable alternatives is essential for developing a robust and economically viable manufacturing process.
Our case study comparing Intermediate A (isopropyl-substituted) with Intermediate B (ethyl-substituted) demonstrates that even subtle molecular modifications can have a significant impact on key process parameters such as yield, purification strategy, and performance in subsequent reactions. The choice of an intermediate should not be based solely on its availability but on a holistic assessment of its performance throughout the entire synthetic sequence.
By adhering to the principles of scientific integrity, employing rigorous analytical validation protocols grounded in ICH guidelines, and making data-driven decisions, drug development professionals can de-risk their manufacturing processes and accelerate the delivery of safe and effective medicines to patients.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC PubMed Central. [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]
-
Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. ACS Publications. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC NIH. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. ProPharma Group. [Link]
-
Evobrutinib pathway to its major metabolite M463-2 and insights from a biotransformation and DDI perspective. PubMed. [Link]
-
Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. ResearchGate. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
The complete guide to the ICH Q7 guidelines. Qualio. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
-
ICH Q7 Guidelines. MasterControl. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]
- WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib.
-
Remibrutinib. New Drug Approvals. [Link]
-
ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities. GaBI Journal. [Link]
Sources
- 1. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 2. ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities - GaBIJ [gabi-journal.net]
- 3. database.ich.org [database.ich.org]
- 4. pharmtech.com [pharmtech.com]
- 5. 4-Amino-6-chloro-2-(methyl(thio)pyrimidine, CasNo.1005-38-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Remibrutinib | C27H27F2N5O3 | CID 118107483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Analogs
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of kinase inhibitors: 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine and its analogs. By objectively comparing their performance and providing supporting experimental data, this document aims to empower researchers in the rational design of novel therapeutics.
The this compound core represents a versatile template for the development of kinase inhibitors.[5] Its inherent structural features, including the bulky tert-butyl group at the C3 position and the isopropyl group at the N1 position, play a crucial role in defining the binding affinity and selectivity of its analogs towards various kinases. The 5-amino group serves as a key handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize pharmacological properties.[6]
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the pyrazole ring and the 5-amino group. Understanding these relationships is paramount for designing more potent and selective inhibitors.
Substitutions at the 5-Amino Group:
Modifications at the 5-amino position have a profound impact on the inhibitory activity of these analogs. The introduction of various functional groups can influence hydrogen bonding interactions, steric hindrance, and overall lipophilicity, thereby modulating the binding affinity to the target kinase.
A common strategy involves the acylation or sulfonylation of the 5-amino group. For instance, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide highlights a synthetic route to introduce a bulky, electron-withdrawing group at this position.[7] Such modifications can orient the molecule within the ATP-binding pocket of a kinase and establish additional interactions with key amino acid residues.
Another approach is the introduction of substituted benzyl groups, as seen in the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[8] The nature and position of substituents on the benzyl ring can be systematically varied to probe the steric and electronic requirements of the binding site.
Modifications at the N1-Position:
The substituent at the N1 position of the pyrazole ring is critical for modulating the compound's interaction with the hydrophobic regions of the kinase active site. While this guide focuses on the 1-isopropyl analog, it is important to note that variations at this position can significantly impact potency and selectivity. For example, replacing the isopropyl group with other alkyl or aryl moieties can alter the compound's conformational preferences and its ability to fit into the binding pocket. Studies on related 1-aryl-3-tert-butyl-1H-pyrazol-5-amines have shown that the nature of the aryl substituent can influence their biological activity, such as the inhibition of TNF-α production.[9]
Impact of the C3-tert-Butyl Group:
The tert-butyl group at the C3 position is a key anchoring moiety. Its bulky and lipophilic nature often leads to favorable van der Waals interactions within a hydrophobic pocket of the kinase active site. The significance of bulky substituents at this position has been noted in the development of other pyrazole-based kinase inhibitors.[10]
Comparative Analysis of Inhibitory Potency
To provide a clear comparison of the performance of different analogs, the following table summarizes hypothetical inhibitory data against a representative kinase (e.g., p38α MAPK), a common target for pyrazole-based inhibitors.[9] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's efficacy.[11]
| Analog | Modification at 5-Amino Group | Hypothetical IC50 (nM) against p38α MAPK |
| Parent Compound | -NH2 | >10,000 |
| Analog A | -NH-CO-Ph | 500 |
| Analog B | -NH-CO-(4-Cl-Ph) | 150 |
| Analog C | -NH-SO2-Ph | 800 |
| Analog D | -NH-CH2-(4-OMe-Ph) | 300 |
Note: The IC50 values presented are for illustrative purposes to demonstrate SAR trends and are not based on actual experimental data for the specific this compound analogs.
This data illustrates that derivatization of the 5-amino group is crucial for activity. The introduction of an acyl group (Analog A) significantly improves potency compared to the parent compound. Further substitution on the phenyl ring with an electron-withdrawing group like chlorine (Analog B) can enhance activity, suggesting the importance of electronic factors in binding.
Experimental Protocols for Evaluation
The reliable determination of inhibitory activity is fundamental to any SAR study. The following section outlines a detailed, step-by-step methodology for a typical in vitro kinase assay to determine the IC50 values of the pyrazole analogs.[12][13][14][15]
In Vitro Kinase Inhibition Assay (e.g., for p38α MAPK)
This protocol is designed to measure the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Biotinylated peptide substrate (e.g., Biotin-MBP)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)
-
384-well low-volume white plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Workflow Diagram:
Caption: Key structure-activity relationship trends for this compound analogs.
Note: A placeholder for an image of the core structure is included in the DOT script. For actual rendering, this would be replaced with a valid image URL or the structure would be drawn using nodes and edges.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of substitutions at the 5-amino and N1 positions for achieving high potency. The bulky tert-butyl group at the C3 position serves as a crucial anchor for binding.
Future research in this area should focus on a more extensive exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a wider range of analogs with diverse substituents at the 5-amino group, as well as systematic modifications of the N1-substituent to fine-tune selectivity against different kinases. The application of computational modeling and structure-based drug design could further aid in the rational design of next-generation inhibitors with improved efficacy and safety profiles. The insights provided in this guide, coupled with robust experimental validation, will undoubtedly accelerate the discovery of new and effective treatments for diseases driven by aberrant kinase activity.
References
-
ResearchGate. (n.d.). Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
PubMed. (2023). Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ProQuest. (n.d.). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
Sources
- 1. Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
A Senior Application Scientist's Guide to the Synthetic Landscape of 5-Aminopyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural heart of a multitude of therapeutic agents across various domains, including kinase inhibitors, anti-inflammatory agents, and antibacterials.[1] Its value lies in its versatile functionality: the vicinal nitrogen atoms and the exocyclic amino group provide a rich array of hydrogen bond donors and acceptors, as well as multiple sites for further chemical elaboration into more complex, fused heterocyclic systems.[2][3]
This guide provides a comparative analysis of the most prominent and field-proven synthetic routes to substituted 5-aminopyrazoles. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, explore the factors governing regioselectivity, and present quantitative data to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.
I. The Workhorse Route: Condensation of β-Ketonitriles with Hydrazines
The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[4][5][6] This method's popularity stems from its reliability, operational simplicity, and the commercial availability of a wide variety of starting materials.
Mechanistic Rationale
The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[5][6]
Caption: General workflow for 5-aminopyrazole synthesis from β-ketonitriles.
Controlling Regioselectivity
When using a monosubstituted hydrazine (R-NHNH₂), a critical challenge arises: the potential formation of two regioisomers, the 1,5-disubstituted and the 1,3-disubstituted pyrazole. The regiochemical outcome is a delicate balance of kinetic and thermodynamic control, heavily influenced by the nature of the hydrazine substituent and the reaction conditions.
-
Thermodynamic Control: Neutral or acidic conditions at elevated temperatures typically favor the formation of the more thermodynamically stable 1,5-disubstituted 5-aminopyrazole . This is because an equilibrium can be established, allowing the reaction to proceed to the most stable product. Bulky or electron-poor substituents on the hydrazine (e.g., phenyl) strongly bias the reaction toward this isomer.[7][8]
-
Kinetic Control: Basic conditions (e.g., NaOEt) at lower temperatures (0 °C) can favor the 1,3-disubstituted 3-aminopyrazole . Under these conditions, the initial Michael addition is followed by a rapid cyclization that "traps" the kinetic product before it can equilibrate to the more stable thermodynamic isomer.[7][8]
This principle is powerfully illustrated in the synthesis of aminopyrazoles from alkoxyacrylonitriles, where acidic conditions in toluene under microwave irradiation afford the 5-aminopyrazole in 90% yield, while basic conditions in ethanol yield the 3-aminopyrazole regioisomer in 85% yield.
II. The Diamino Pathway: Reactions Involving Malononitrile Derivatives
Another significant route, particularly for the synthesis of 3,5-diaminopyrazoles, involves the reaction of malononitrile or its derivatives with hydrazines.[4][5][6] These products are valuable building blocks for further functionalization.
Mechanistic Rationale
The simplest case, the reaction of malononitrile with hydrazine, readily forms 3,5-diaminopyrazole.[5] The reaction of substituted malononitriles (e.g., phenylmalononitrile) with hydrazine hydrate proceeds smoothly to yield the corresponding 4-substituted-3,5-diaminopyrazole.[4][5] More complex variations often involve multi-step, one-pot procedures where an intermediate is generated in situ. For instance, a three-component reaction of an aldehyde, malononitrile, and phenylhydrazine first involves a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization.
Caption: Workflow for the three-component synthesis of 5-aminopyrazoles.
III. The Unsaturated Route: Condensation of α,β-Unsaturated Nitriles
The reaction of α,β-unsaturated nitriles, particularly those bearing a leaving group on the β-carbon (such as alkoxy, alkylthio, or amino groups), with hydrazines provides another versatile entry to the 5-aminopyrazole core.[8] The choice of leaving group and reaction conditions can be tuned to control regioselectivity.
Mechanistic Rationale and Regiocontrol
This reaction proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by cyclization with the elimination of the leaving group. As with the β-ketonitrile route, the regioselectivity is a key consideration when using substituted hydrazines. The interplay between kinetic and thermodynamic control is again paramount, with basic conditions favoring the 3-amino isomer and neutral/acidic conditions favoring the 5-amino isomer.[7][8] For example, the reaction of 3-methoxyacrylonitrile with phenylhydrazine can be directed to either the 3-amino or 5-amino product by simply choosing between basic and acidic conditions, respectively.
IV. Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, and scalability. The following table provides a comparative summary of the key performance indicators for these primary methods.
| Synthetic Route | Starting Materials | Typical Conditions | Yields | Advantages | Disadvantages |
| β-Ketonitrile Condensation | β-Ketonitriles, Hydrazines | Reflux in EtOH or AcOH; Microwave irradiation | Good to Excellent (70-95%) | Highly versatile, wide substrate scope, reliable.[5] | β-Ketonitriles can sometimes be unstable or require multi-step preparation. |
| Malononitrile Derivatives | Malononitrile, Aldehydes, Hydrazines | One-pot, often catalyzed (e.g., piperidine, DABCO) | Good to Excellent (80-95%) | High atom economy, good for library synthesis, "green" options available. | Primarily yields 4-substituted-3,5-diamino or 4-carbonitrile derivatives. |
| α,β-Unsaturated Nitriles | Acrylonitriles with β-leaving group, Hydrazines | Varies (acidic or basic) to control regioselectivity | Good to Excellent (70-95%) | Excellent control over regioselectivity is possible.[7][8] | Starting materials may require specific synthesis. |
| Thorpe-Ziegler Reaction | α,ω-Dinitriles | Strong base (e.g., NaH, NaNH₂) | Variable | Useful for constructing fused ring systems. | Requires strong bases and anhydrous conditions; limited to intramolecular cyclizations.[9] |
V. Experimental Protocols
To provide a practical context, detailed experimental procedures for the synthesis of representative 5-aminopyrazoles via the two most common routes are provided below.
Protocol 1: Synthesis of 3,5-Diamino-4-phenylpyrazole from Phenylmalononitrile
This protocol is adapted from the literature describing the straightforward synthesis of a 4-substituted diaminopyrazole.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylmalononitrile (1 mmol) in ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from an appropriate solvent like an ethanol/DMF mixture.
Protocol 2: General Procedure for Multicomponent Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles
This protocol is a generalized procedure based on several reported "green" one-pot syntheses.
-
Reaction Setup: To a flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the substituted phenylhydrazine (1 mmol).
-
Solvent and Catalyst: Add the solvent system (e.g., a 2:1 mixture of EtOH:H₂O, 5 mL) and the catalyst (e.g., DABCO, 15 mol%).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 50-55 °C) for the required time (typically 15-60 minutes), monitoring by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can often be purified by recrystallization from ethanol to afford high-purity material with yields typically in the 85-95% range.
VI. Conclusion and Future Outlook
The synthesis of 5-aminopyrazoles is a mature field, yet it continues to evolve. While the classical condensation of β-ketonitriles remains a mainstay, the increasing demand for efficiency, sustainability, and molecular diversity has driven the development of elegant multicomponent and catalyzed reactions. Recent advances focus on "green" chemistry principles, utilizing water-based solvent systems, recyclable catalysts, and energy-efficient methods like microwave irradiation to reduce environmental impact.[3]
For the medicinal chemist, a thorough understanding of the factors controlling regioselectivity is paramount. The ability to selectively synthesize either the 3-amino or 5-amino pyrazole isomer by carefully tuning reaction conditions from thermodynamic to kinetic control is a powerful tool in structure-activity relationship (SAR) studies. As our understanding of chemical reactivity deepens, we can anticipate the development of even more sophisticated and selective methods for accessing this privileged heterocyclic scaffold, further empowering the discovery of next-generation therapeutics.
References
-
Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, NIH. [Link]
-
Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Advances in Heterocyclic Chemistry (Vol. 125, pp. 321-381). Elsevier. [Link]
-
The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. [Link]
-
Iannelli, P., Brizzi, A., & Salerno, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Hassan, A. A., & Al-Sabawi, A. H. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 693. [Link]
-
Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 213–243. [Link]
-
Organic Syntheses. (1969). 3(5)-aminopyrazole. Organic Syntheses, 49, 3. [Link]
-
Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 213–243. [Link]
-
Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Screening of Novel Compounds Derived from 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
This guide provides a comprehensive framework for the biological screening of novel compounds synthesized from the versatile starting material, 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine. As researchers and drug development professionals, our goal is to efficiently identify and characterize new chemical entities with therapeutic potential. This document outlines a strategic approach, blending established synthetic methodologies with robust biological assays to illuminate the pharmacological promise of this unique pyrazole scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a model for comparative data analysis.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] The structural versatility of the pyrazole ring allows for facile modification, enabling the exploration of vast chemical space and the fine-tuning of biological activity.[4]
Our focus, this compound, offers a unique starting point for the generation of novel compound libraries. The presence of a primary amine at the 5-position provides a reactive handle for a variety of chemical transformations, most notably for the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines.[3][5] These fused ring systems are of particular interest as they are bioisosteres of purines and have shown significant activity as kinase inhibitors, a critical class of anticancer agents.[5][6]
This guide will focus on a two-pronged screening strategy for novel derivatives of this compound: a primary screen to assess anticancer potential via kinase inhibition and a secondary screen to explore anti-inflammatory properties.
Part 1: Synthesis of a Focused Library of Pyrazolo[3,4-d]pyrimidine Derivatives
To initiate our screening campaign, we will first synthesize a focused library of novel compounds. The primary amine of this compound is an excellent nucleophile for the construction of the pyrazolo[3,4-d]pyrimidine core. A general and efficient synthetic route is outlined below.
Experimental Protocol: Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
-
Step 1: Condensation with a β-ketoester. In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a substituted β-ketoester (1.1 equivalents). The choice of β-ketoester will introduce diversity at the 5- and 7-positions of the resulting pyrazolo[3,4-d]pyrimidin-4-one.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Step 2: Chlorination. Suspend the pyrazolo[3,4-d]pyrimidin-4-one from Step 1 in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base, such as sodium bicarbonate, until the product precipitates.
-
Collect the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate by vacuum filtration.
-
Step 3: Nucleophilic Aromatic Substitution. Dissolve the 4-chloro intermediate in a suitable solvent like isopropanol or dimethyl sulfoxide (DMSO).
-
Add a diverse range of amines or other nucleophiles (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C, depending on the nucleophilicity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup and purify the final products by column chromatography or recrystallization.
This synthetic strategy allows for the generation of a diverse library of compounds by varying the β-ketoester in Step 1 and the nucleophile in Step 3.
Part 2: Primary Biological Screening: Anticancer Activity via Kinase Inhibition
Given that pyrazolo[3,4-d]pyrimidines are known to be potent kinase inhibitors, our primary screen will focus on evaluating the anticancer potential of our newly synthesized compounds by assessing their ability to inhibit key kinases involved in cancer cell proliferation and survival.[1][2][6] We will employ a multi-kinase inhibition assay to broadly profile the activity of our compounds.
Experimental Protocol: In Vitro Multi-Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of test compounds against a panel of kinases using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
-
Preparation of Reagents:
-
Prepare a stock solution of each test compound in 100% DMSO at a concentration of 10 mM.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of ATP in kinase buffer at a concentration twice the desired final concentration.
-
Prepare a solution of the substrate peptide in kinase buffer at a concentration twice the desired final concentration.
-
Reconstitute the kinases in an appropriate buffer according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound serially diluted in kinase buffer to the wells of a 96-well plate. For the initial screen, a single high concentration (e.g., 10 µM) can be used. For active compounds, a dose-response curve should be generated.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding a commercially available luminescence-based ATP detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound relative to a DMSO control.
-
For dose-response curves, calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) using a suitable software package.
-
Data Presentation: Comparative Kinase Inhibition Profile
The results of the multi-kinase screen should be summarized in a clear and concise table to allow for easy comparison of the inhibitory profiles of the novel compounds.
| Compound ID | CDK2 Inhibition (%) | Aurora A Inhibition (%) | VEGFR2 Inhibition (%) |
| Lead-001 | 85.2 | 45.7 | 62.1 |
| Lead-002 | 92.5 | 78.3 | 88.9 |
| Lead-003 | 35.1 | 12.4 | 25.6 |
| Staurosporine (Control) | 99.8 | 99.9 | 99.5 |
Data is hypothetical and for illustrative purposes only.
Visualization of the Kinase Inhibition Pathway
Caption: Inhibition of key kinases by a novel pyrazolo[3,4-d]pyrimidine.
Part 3: Secondary Biological Screening: Anti-inflammatory Activity
Compounds that exhibit interesting profiles in the primary anticancer screen, or those that are less potent as kinase inhibitors, can be further evaluated for their anti-inflammatory potential. Pyrazole derivatives have been reported to possess significant anti-inflammatory properties.[3] A common and effective in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.[7][8]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Viability Assay (MTT Assay): Prior to the anti-inflammatory assay, it is crucial to determine the non-toxic concentrations of the test compounds.
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds for 24 hours.
-
Perform a standard MTT assay to assess cell viability.[8]
-
-
NO Inhibition Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[7]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition for each compound compared to the LPS-stimulated control.
-
For active compounds, determine the IC₅₀ value for NO inhibition.
-
Data Presentation: Comparative Anti-inflammatory Activity
| Compound ID | Cell Viability at 50 µM (%) | NO Production Inhibition at 50 µM (%) | IC₅₀ for NO Inhibition (µM) |
| Lead-001 | 95.8 | 75.4 | 12.5 |
| Lead-002 | 92.1 | 42.8 | 45.2 |
| Lead-004 | 98.3 | 88.9 | 8.7 |
| Dexamethasone (Control) | 99.5 | 95.2 | 0.1 |
Data is hypothetical and for illustrative purposes only.
Visualization of the Anti-inflammatory Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. societachimica.it [societachimica.it]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Assessment of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
Introduction: The Critical Role of Purity in a Versatile Building Block
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3][4][5] As a key building block, its purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthesis steps, and the safety and efficacy of the final active ingredient.[6][7] The presence of even minor impurities, such as regioisomers, starting materials, or by-products, can have profound consequences in drug development and other high-stakes applications.[1][6]
This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind method selection, empowering researchers, scientists, and drug development professionals to design and execute a self-validating purity assessment strategy. The objective is to obtain consistent, reliable, and accurate data, which is the cornerstone of good analytical practice.[8]
Strategic Workflow for Comprehensive Purity Analysis
A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can unequivocally identify and quantify all possible impurities. The logical workflow involves deploying orthogonal methods that provide complementary information, ensuring that the weaknesses of one technique are covered by the strengths of another.
Caption: Orthogonal analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone for determining the assay (potency) and quantifying non-volatile impurities in active pharmaceutical ingredients (APIs).[6] Its strength lies in its high resolution, sensitivity, and reproducibility for quantitative analysis.
Expertise & Causality: For a moderately polar compound like our target pyrazole, a reversed-phase (RP-HPLC) method is the logical starting point. A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the analyte from a polar mobile phase. The pyrazole ring contains a chromophore, making UV detection at a wavelength around 230-254 nm a suitable and robust choice. The method's specificity—its ability to assess the analyte in the presence of other components like impurities and degradants—is a critical validation parameter.[6][9]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a high aqueous concentration (e.g., 90% A) to retain the analyte.
-
Linearly increase the organic modifier (B) to elute the analyte and then any more hydrophobic impurities.
-
A typical gradient might be: 10% B to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all observed peaks. For assay determination, a reference standard of known purity is required to create a calibration curve.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile and Isomeric Impurities
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds and is particularly well-suited for pyrazole analysis.[1] Its primary advantage over HPLC is its superior ability to separate regioisomers, which are common by-products in pyrazole synthesis and often have very similar physicochemical properties.[1] The mass spectrometer provides definitive identification of impurities based on their fragmentation patterns.[10][11]
Expertise & Causality: The synthesis of pyrazoles from unsymmetrical starting materials frequently leads to regioisomers.[1] These isomers can be difficult to resolve by HPLC. A mid-polarity GC column, such as a DB-5ms (5% phenyl-methylpolysiloxane), provides a different separation mechanism based on volatility and interaction with the stationary phase, often achieving baseline separation of isomers. The mass spectrum of pyrazoles typically shows characteristic fragmentation, such as the expulsion of HCN or N₂, which aids in the structural elucidation of unknown peaks.[10][11]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.
-
-
Data Analysis: Identify the main component by its retention time and mass spectrum. Analyze smaller peaks by comparing their mass spectra against libraries (e.g., NIST) and known fragmentation patterns of pyrazoles to identify potential impurities.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides unambiguous structural confirmation. While often considered a qualitative tool, Quantitative NMR (qNMR) can provide a highly accurate assay value when used with a certified internal standard. Crucially, NMR can detect impurities that are structurally similar to the analyte, which may not be resolved by chromatography.
Expertise & Causality: ¹H NMR allows for the direct observation of protons in the molecule. The integration of proton signals is directly proportional to the number of protons, making it an excellent tool for identifying and quantifying impurities without the need for a reference standard for each impurity. For this compound, the distinct signals for the tert-butyl, isopropyl, and pyrazole ring protons provide multiple points for verification.[12][13] ¹³C NMR and 2D NMR experiments (like HSQC and HMBC) can further confirm the connectivity and carbon backbone of the target molecule and any significant impurities.[12]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: NMR Spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a drop of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm), or reference to the residual solvent signal.[12]
-
-
Acquisition Parameters:
-
Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 of any proton of interest for quantitative analysis.
-
-
Data Analysis:
-
Integrate all signals. The relative integrals should correspond to the number of protons in the structure (e.g., 9H for tert-butyl, 1H and 6H for isopropyl, 1H for the pyrazole ring).
-
Look for small, unidentifiable peaks in the spectrum. Their integration relative to the main compound's signals can provide an estimate of their concentration.
-
Elemental Analysis: A Fundamental Purity Check
Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This fundamental technique is a powerful tool for confirming the empirical formula and assessing the presence of non-carbon-containing impurities like inorganic salts or high levels of residual solvents.[14][15]
Expertise & Causality: The theoretical elemental composition of this compound (C₁₀H₁₉N₃, MW: 181.28 g/mol ) is C: 66.25%, H: 10.57%, N: 23.18%. A measured result within ±0.4% of the theoretical values is generally considered evidence of high purity.[16] Significant deviations can indicate the presence of water, inorganic reagents (e.g., catalyst residues), or other impurities that would not be detected by chromatographic methods focused on organic substances.
Experimental Protocol: CHN Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation:
-
Ensure the sample is thoroughly dried under vacuum to remove residual solvents, which can significantly alter C and H percentages.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Analysis: The sample undergoes flash combustion in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
-
Data Analysis: Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated from the empirical formula.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method depends on the specific question being asked. The following table provides a comparative summary to guide this decision-making process.
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative purity (assay), analysis of non-volatile impurities. | Purity (area %), concentration (with standard), retention time. | High precision and accuracy for quantification; robust and widely available. | May not separate all isomers; requires chromophore for detection; impurity identification is not definitive. |
| GC-MS | Analysis of volatile and thermally stable impurities; isomeric purity. | Retention time, mass spectrum (fragmentation pattern). | Excellent for separating isomers; provides structural information for impurity identification.[1] | Not suitable for non-volatile or thermally labile compounds; quantification can be less precise than HPLC. |
| NMR Spectroscopy | Structural confirmation and identification; quantification (qNMR). | Chemical structure, relative ratios of components. | Provides unambiguous structural information; can quantify without specific impurity standards. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| Elemental Analysis | Confirmation of empirical formula; detection of inorganic impurities. | % Composition of C, H, N, S, etc. | Provides a measure of absolute bulk purity; detects non-UV active and non-volatile impurities.[14] | Provides no information on the nature or number of organic impurities; requires high sample purity for accurate results. |
Conclusion and Recommendations
Assessing the purity of a synthesized compound like this compound requires a validated, multi-pronged strategy. No single method is sufficient.
-
For routine quality control and assay determination: A validated RP-HPLC method is the industry standard, providing reliable quantitative data on the main component and known impurities.[17]
-
For process development and impurity profiling: GC-MS is indispensable for identifying potential volatile impurities and, crucially, for resolving and identifying isomeric by-products that may be missed by HPLC.[1]
-
For definitive structural confirmation of the final product: ¹H and ¹³C NMR are essential. They serve as a final check to ensure the correct molecule has been synthesized and can reveal subtle structural impurities.
-
As a fundamental check of bulk purity: Elemental Analysis should be performed on the final, dried compound to confirm it is free from significant levels of inorganic matter or solvents.
By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this critical chemical building block for its intended application.
References
- Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem Application Note.
- Walter, T., B. B. Hill, and I. S. Krull. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Jain, A. et al. (n.d.). Analytical method validation: A brief review.
- Becerra, D., and Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.
- Mihalache, G. et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
- J&K Scientific. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9.
- Kandioller, W., and Keppler, B. K. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing.
- ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF.
- Castillo, J. C. et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Ali, O. M. et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. wjarr.com [wjarr.com]
- 9. scielo.br [scielo.br]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. particle.dk [particle.dk]
A Researcher's Guide to Spectroscopic Fingerprints of Common Pyrazole Starting Materials
For researchers, scientists, and professionals in drug development, the precise characterization of starting materials is a cornerstone of robust and reproducible synthetic chemistry. Among the privileged scaffolds in medicinal chemistry, pyrazoles are of paramount importance, forming the core of numerous blockbuster drugs. The journey from a simple pyrazole building block to a complex active pharmaceutical ingredient (API) begins with an unambiguous understanding of the starting material's identity and purity. This guide provides an in-depth spectroscopic comparison of three widely used pyrazole starting materials: 3,5-dimethylpyrazole, pyrazole-4-carboxylic acid, and 5-amino-3-methyl-1H-pyrazole.
This technical guide moves beyond a simple cataloging of spectral data. It delves into the "why" behind the observed spectroscopic features, offering insights grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently identify these key starting materials, troubleshoot synthetic challenges, and ensure the integrity of their drug discovery pipeline.
The Spectroscopic Toolkit: A Brief Primer
Before delving into the comparative analysis, a brief overview of the spectroscopic techniques is warranted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and dynamic processes. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides insights into the carbon framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the presence of key structural motifs.
-
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ionized molecules. It provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.
The following sections will dissect the NMR, IR, and MS spectra of our three chosen pyrazole starting materials, highlighting the key distinguishing features that arise from their unique substitution patterns.
Comparative Spectroscopic Analysis
3,5-Dimethylpyrazole
A symmetrical and relatively simple pyrazole, 3,5-dimethylpyrazole serves as a foundational building block in numerous synthetic routes. Its C2v symmetry (in its time-averaged NMR representation) significantly simplifies its spectra.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of 3,5-dimethylpyrazole are characterized by their simplicity, a direct consequence of the molecule's symmetry.
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Methyl Protons | ~2.21 | Singlet | 6H | CH ₃ at C3 and C5 |
| C4-Proton | ~5.76 | Singlet | 1H | CH at C4 |
| N-H Proton | Variable | Broad Singlet | 1H | NH |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Methyl Carbons | ~13.5 | C H₃ at C3 and C5 |
| C4-Carbon | ~105.0 | C 4 |
| C3/C5-Carbons | ~148.0 | C 3 and C 5 |
-
Causality Behind the Spectrum: The equivalence of the two methyl groups and the C3/C5 positions is a result of rapid tautomerization of the N-H proton between the two nitrogen atoms on the NMR timescale. This rapid exchange leads to a time-averaged spectrum where the molecule appears symmetrical. The broadness of the N-H signal is also a consequence of this exchange and quadrupole broadening from the adjacent nitrogen atoms.
IR Spectroscopy
The IR spectrum of 3,5-dimethylpyrazole displays characteristic bands for N-H and C-H stretching, as well as vibrations associated with the pyrazole ring.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Appearance |
| N-H Stretch | 3200-3400 | Broad |
| C-H Stretch (Aromatic) | ~3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=N/C=C Stretch | 1500-1600 | Strong |
-
Expert Interpretation: The broad N-H stretching band is indicative of hydrogen bonding, which is prevalent in the solid state and in concentrated solutions.[1] The bands in the 1500-1600 cm⁻¹ region are characteristic of the pyrazole ring's aromatic system.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 3,5-dimethylpyrazole shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 96 | High | Molecular Ion [M]⁺ |
| 95 | Moderate | [M-H]⁺ |
| 81 | Moderate | [M-CH₃]⁺ |
| 68 | Moderate | [M-N₂]⁺ or [M-HCN-H]⁺ |
| 54 | High | [M-CH₃-HCN]⁺ |
-
Trustworthy Fragmentation Analysis: The molecular ion at m/z 96 confirms the molecular weight of the compound.[2] The fragmentation pattern is consistent with the loss of a hydrogen atom, a methyl group, and subsequent ring fragmentation, providing further structural confirmation.
Pyrazole-4-carboxylic acid
The introduction of a carboxylic acid group at the C4 position dramatically alters the spectroscopic properties of the pyrazole ring, introducing new functional group signals and influencing the electronic environment of the entire molecule.
NMR Spectroscopy
The presence of the electron-withdrawing carboxylic acid group deshields the protons and carbons of the pyrazole ring.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| C3/C5-Protons | ~8.0 | Singlet | 2H | CH at C3 and C5 |
| N-H Proton | ~13.0 | Broad Singlet | 1H | NH |
| COOH Proton | ~12.5 | Broad Singlet | 1H | COOH |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Assignment |
| C4-Carbon | ~115.0 | C 4 |
| C3/C5-Carbons | ~135.0 | C 3 and C 5 |
| Carboxyl Carbon | ~163.0 | C OOH |
-
Causality Behind the Spectrum: The downfield shift of the C3/C5 protons to ~8.0 ppm, compared to the C4 proton of 3,5-dimethylpyrazole at ~5.76 ppm, is a direct result of the electron-withdrawing nature of the carboxylic acid group. Both the N-H and COOH protons are acidic and their signals are typically broad and may exchange with residual water in the solvent.
IR Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium |
| N-H Stretch | 3200-3400 | Broad (often obscured by O-H) |
-
Expert Interpretation: The very broad O-H stretch is a hallmark of the hydrogen-bonded dimer formation typical of carboxylic acids in the solid state. The strong carbonyl (C=O) absorption is a key diagnostic peak for this compound.
Mass Spectrometry
The mass spectrum of pyrazole-4-carboxylic acid will show the molecular ion and fragmentation patterns associated with the loss of the carboxyl group.
| m/z | Relative Intensity | Assignment |
| 112 | Moderate | Molecular Ion [M]⁺ |
| 95 | Low | [M-OH]⁺ |
| 68 | High | [M-COOH]⁺ (decarboxylation) |
-
Trustworthy Fragmentation Analysis: The molecular ion at m/z 112 confirms the molecular weight.[3] A very characteristic fragmentation is the loss of the carboxyl group (45 Da) to give a prominent peak at m/z 67, corresponding to the pyrazole radical cation.
5-Amino-3-methyl-1H-pyrazole
This unsymmetrical pyrazole derivative is a versatile building block, featuring both an amino and a methyl group. The lack of symmetry leads to more complex NMR spectra compared to 3,5-dimethylpyrazole.
NMR Spectroscopy
Due to the unsymmetrical nature of this molecule, the C3 and C5 positions are no longer equivalent, leading to distinct signals in the NMR spectra.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Methyl Protons | ~2.0 | Singlet | 3H | CH ₃ at C3 |
| C4-Proton | ~5.2 | Singlet | 1H | CH at C4 |
| Amino Protons | ~4.5 | Broad Singlet | 2H | NH ₂ |
| N-H Proton | ~11.0 | Broad Singlet | 1H | NH |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Assignment |
| Methyl Carbon | ~11.0 | C H₃ at C3 |
| C4-Carbon | ~85.0 | C 4 |
| C3-Carbon | ~148.0 | C 3 |
| C5-Carbon | ~155.0 | C 5 |
-
Causality Behind the Spectrum: The presence of the amino group, an electron-donating group, shields the C4 proton, causing it to appear at a higher field (~5.2 ppm) compared to the C4 proton in pyrazole-4-carboxylic acid. The non-equivalence of C3 and C5 is clearly resolved in the ¹³C NMR spectrum.
IR Spectroscopy
The IR spectrum of 5-amino-3-methyl-1H-pyrazole is characterized by the N-H stretching vibrations of the primary amine.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Appearance |
| N-H Stretch (Asymmetric) | ~3400 | Medium, Sharp |
| N-H Stretch (Symmetric) | ~3300 | Medium, Sharp |
| N-H Scissoring | ~1640 | Strong |
| C=N/C=C Stretch | 1500-1600 | Strong |
-
Expert Interpretation: The presence of two distinct N-H stretching bands for the amino group is a definitive feature of a primary amine. The N-H scissoring vibration is also a useful diagnostic peak.
Mass Spectrometry
The mass spectrum will show a molecular ion peak and fragmentation patterns reflecting the substituents.
| m/z | Relative Intensity | Assignment |
| 97 | High | Molecular Ion [M]⁺ |
| 82 | Moderate | [M-CH₃]⁺ |
| 70 | Moderate | [M-HCN]⁺ |
| 55 | High | [M-CH₃-HCN]⁺ |
-
Trustworthy Fragmentation Analysis: The molecular ion at m/z 97 confirms the molecular weight.[4] Fragmentation can proceed through the loss of the methyl group or through the elimination of hydrogen cyanide from the pyrazole ring.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for IR spectroscopy using the KBr pellet method.
Mass Spectrometry (Electron Ionization)
Caption: Workflow for mass spectrometry using electron ionization.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and characterization of pyrazole starting materials. By understanding how the substitution pattern on the pyrazole ring influences the resulting spectra, researchers can confidently verify the identity and purity of their reagents. This guide has provided a comparative analysis of three common pyrazole building blocks, highlighting their key spectroscopic fingerprints and the underlying chemical principles. Adherence to standardized experimental protocols will further ensure the generation of high-quality, reliable data, which is the bedrock of successful drug discovery and development.
References
-
PubChem. 3,5-Dimethylpyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
- Jimeno, M. L., et al. (1997).
-
Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
PubChem. 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. [Link]
- Al-Hilfi, J. A., et al. The FT-IR spectrum of 3,5-dimethylpyrazole.
-
NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. [Link]
-
NIST. 3,5-Dimethylpyrazole. NIST Chemistry WebBook. [Link]
-
PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]
-
NIST. 3,5-Dimethylpyrazole. NIST Chemistry WebBook. [Link]
- Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 735-740.
-
PubChem. 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. [Link]
- Arjunan, V., et al. (2015). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Journal of Physics: Conference Series, 613, 012023.
- Elguero, J., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(7), 91-101.
-
PubChem. 1H-pyrazole-4-carboxylic acid;1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
- Faghihi, K., et al. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2.
- Zarei, M., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(56), 35381-35388.
- Ahamed, M. B., et al. Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).
- Patel, K. D., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1261-1266.
- Royal Society of Chemistry.
-
CAS Common Chemistry. Pyrazole-4-carboxylic acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]
-
Wikipedia. 3,5-Dimethylpyrazole. [Link]
- Braun, S., et al. (2004). 5 Combination of 1H and 13C NMR Spectroscopy. In 150 and More Basic NMR Experiments (pp. 389-418). Wiley-VCH Verlag GmbH & Co. KGaA.
- Al-Amiery, A. A., et al. (2012). 1-(Hydroxymethyl)-3,5-dimethylpyrazole.
- Ok, S., et al. (2013). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
- Royal Society of Chemistry.
Sources
A Comparative In Vitro Guide to Characterizing Novel 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This five-membered heterocyclic ring system serves as a versatile framework for designing molecules that can interact with a multitude of biological targets.[4] The specific compound class, derived from 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine, represents a promising starting point for the development of novel therapeutics. The tert-butyl and isopropyl substitutions can confer favorable pharmacokinetic properties and provide a structural anchor for targeted modifications.
This guide provides a comprehensive framework for the in vitro characterization and comparison of novel pharmaceutical derivatives from this pyrazole core. We will outline a logical, multi-tiered experimental strategy to assess their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[5][6] To provide a robust comparative context, we will benchmark two hypothetical derivatives, Pyr-Deriv-A and Pyr-Deriv-B , against established, clinically relevant drugs: Palbociclib , a selective CDK4/6 inhibitor used in oncology[7], and Tofacitinib , a pan-Janus kinase (JAK) inhibitor used for inflammatory conditions.[8]
The objective is to move beyond simple screening and establish a detailed mechanistic understanding of our novel compounds, guiding future development efforts. Our approach follows a standard drug discovery cascade: initial broad cytotoxicity profiling, direct biochemical target engagement, and finally, cell-based functional assays to confirm the mechanism of action.
Section 1: The Rationale for a Multi-Assay, Target-Driven Approach
The decision to focus on kinase inhibition is grounded in the frequent observation of pyrazole derivatives acting as potent modulators of various kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[5][9] CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them prime oncology targets.[10] The JAK-STAT pathway is crucial for signaling a wide range of cytokines and growth factors involved in immunity and inflammation; its inhibition is a validated strategy for treating autoimmune diseases.[8][11]
Our experimental workflow is designed to efficiently triage and characterize compounds, ensuring that resources are focused on the most promising candidates.
Caption: A tiered workflow for in vitro characterization.
This structured approach ensures that we first understand a compound's general effect on cell viability before investing in more complex and specific mechanistic studies.[12][13] This prevents misinterpretation of data where apparent target-specific effects might actually be due to broad cytotoxicity.
Section 2: Comparative Cytotoxicity Profiling
The initial step in evaluating any new pharmaceutical compound is to determine its effect on cell viability.[14] Cytotoxicity assays are crucial for establishing a therapeutic window and identifying preliminary selectivity between cancerous and non-cancerous cells.[15][16] We utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, providing a rapid and robust measure of cytotoxicity.[12]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well for MCF-7 breast cancer cells; 10,000 cells/well for K562 leukemia cells; 7,500 cells/well for HEK293 non-cancerous cells) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point serial dilution series for each test compound (Pyr-Deriv-A, Pyr-Deriv-B, Palbociclib, Tofacitinib) in culture medium, starting from a top concentration of 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Hypothetical Data Summary: Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | K562 (Leukemia) | HEK293 (Non-cancerous) | Selectivity Index (HEK293 / MCF-7) |
| Pyr-Deriv-A | 1.5 | 2.2 | > 50 | > 33.3 |
| Pyr-Deriv-B | 8.9 | 0.8 | 25.4 | 2.9 |
| Palbociclib | 0.9 | 1.5 | > 50 | > 55.6 |
| Tofacitinib | 15.2 | 1.1 | 30.1 | 2.0 |
Interpretation: This initial screen provides critical insights. Pyr-Deriv-A and Palbociclib show potent activity against the solid tumor line (MCF-7) and excellent selectivity against the non-cancerous line, suggesting a favorable therapeutic index for oncology. Pyr-Deriv-B and Tofacitinib are more potent against the leukemia line (K562), which is known to be JAK-STAT dependent, hinting at a potential anti-inflammatory or hematological malignancy application.
Section 3: Direct Target Engagement - Biochemical Kinase Inhibition
After establishing a cytotoxicity profile, the next crucial step is to determine if the compounds directly inhibit their intended kinase targets.[17] Cell-free enzymatic assays are the gold standard for this, as they measure the direct interaction between a compound and an isolated, purified enzyme, removing the complexities of a cellular environment.[18] The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a reaction mix containing the specific kinase (e.g., CDK4/Cyclin D1, JAK2), its corresponding substrate (e.g., Rb protein for CDK4, a synthetic peptide for JAK2), and ATP at its Kₘ concentration.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of each compound dilution. Initiate the reaction by adding 2.5 µL of the enzyme/substrate/ATP mix. Include "no enzyme" and "vehicle" controls.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition data against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Hypothetical Data Summary: Kinase Inhibition (IC₅₀, nM)
| Compound | CDK4 | CDK6 | JAK1 | JAK2 | JAK3 |
| Pyr-Deriv-A | 15 | 25 | >10,000 | >10,000 | >10,000 |
| Pyr-Deriv-B | >10,000 | >10,000 | 55 | 20 | 85 |
| Palbociclib | 11 | 16 | >10,000 | >10,000 | >10,000 |
| Tofacitinib | >10,000 | >10,000 | 1.1 | 20 | 112 |
Interpretation: The biochemical data strongly support the hypotheses from the cytotoxicity screen. Pyr-Deriv-A is a potent and highly selective CDK4/6 inhibitor, mirroring the profile of Palbociclib.[7] Pyr-Deriv-B is a potent inhibitor of JAK family kinases, with a preference for JAK2, similar in profile to a pan-JAK inhibitor like Tofacitinib.[9] This direct evidence of target engagement is a critical milestone.
Section 4: Cell-Based Mechanistic Confirmation
The final and most important step is to confirm that the biochemical inhibition observed translates into the desired biological effect within a living cell. These assays validate the compound's mechanism of action.
Part A: Cell Cycle Analysis for CDK Inhibition
CDK4/6 inhibitors are expected to block the G1-S phase transition of the cell cycle.[10] This can be visualized and quantified using flow cytometry with propidium iodide (PI), a DNA-intercalating dye.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Treatment: Seed MCF-7 cells and treat them with Pyr-Deriv-A or Palbociclib at concentrations corresponding to their 1x and 10x IC₅₀ values for 24 hours.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the pellet in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part B: Inhibition of Cytokine Signaling for JAK Inhibition
JAK inhibitors block the signaling cascade initiated by cytokines, preventing the phosphorylation and activation of downstream STAT proteins.[8] We can measure this effect by stimulating cells with a cytokine like Interleukin-6 (IL-6) and quantifying the level of phosphorylated STAT3 (p-STAT3).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. academicstrive.com [academicstrive.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of in vitro assays and quantitative determination of selectivity and modality of inhibitors targeting the cell cycle regulating, oncogenic cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. noblelifesci.com [noblelifesci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. omicsonline.org [omicsonline.org]
- 15. Cytotoxicity Assays - Creative Bioarray [cell.creative-bioarray.com]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibition, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic systems, the pyrazole nucleus has unequivocally established itself as a "privileged scaffold," a testament to its versatile synthetic accessibility and its remarkable ability to interact with a diverse range of biological targets.[1][2][3][4] This guide provides an in-depth technical analysis of a specific, highly valuable pyrazole derivative: 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine . We will explore its intrinsic advantages, compare its structural and functional attributes to alternative scaffolds, and provide the experimental groundwork for its application in kinase inhibitor discovery programs.
The Aminopyrazole Core: A Cornerstone for Kinase Inhibition
The 3-amino-1H-pyrazole moiety is a well-established pharmacophore for targeting the ATP-binding site of protein kinases.[5] Its defining feature is the ability to form crucial hydrogen bond interactions with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This bidentate hydrogen bonding pattern, involving the pyrazole ring nitrogen and the exocyclic amine, effectively mimics the adenine portion of ATP, providing a strong anchor for inhibitor binding. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Unpacking the Advantages of this compound
The subject of this guide, this compound, is not merely another aminopyrazole. The specific substitution pattern—a tert-butyl group at the 3-position and an iso-propyl group at the 1-position—confers distinct and significant advantages in the design of potent and selective kinase inhibitors.
The Role of the 3-tert-Butyl Group: Inducing a Selective Fit
The bulky tert-butyl group at the C3 position is a key driver of both potency and selectivity.[6] It is adept at occupying a hydrophobic pocket adjacent to the ATP-binding site in many kinases. This interaction can be particularly effective in targeting kinases that can adopt an "inactive" or DFG-out conformation, where the phenylalanine of the conserved DFG motif moves out of the active site, creating a larger hydrophobic pocket. The ability of the tert-butyl group to fill this pocket can lead to high-affinity binding and can be a critical determinant of selectivity against other kinases that do not readily adopt this conformation.
The N1-iso-Propyl Group: Modulating Physicochemical Properties
The iso-propyl group at the N1 position of the pyrazole ring plays a more subtle but equally important role. It influences the molecule's physicochemical properties, such as solubility and metabolic stability. Compared to a simple methyl or ethyl group, the branched iso-propyl substituent can provide a degree of steric shielding, potentially reducing metabolic attack at the N1 position. Furthermore, it can modulate the overall lipophilicity of the molecule, which is a critical parameter for achieving good oral bioavailability and cell permeability.
Comparative Analysis: Pyrazole vs. Alternative Scaffolds
While the this compound scaffold offers significant advantages, it is essential to consider its performance in the context of other established kinase inhibitor scaffolds. Here, we compare it to two common alternatives for targeting Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase (JNK), two important targets in oncology and inflammatory diseases.
Targeting CDK2: A Comparative Overview
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[7] Pyrazole-based inhibitors have shown significant promise in this area.
| Scaffold | Example Compound | Target | IC50 (µM) | Key Features & Rationale |
| Aminopyrazole | Derivative of 3-amino-1H-pyrazole | CDK2 | 0.96 | Bidentate hinge-binding, with substituents tailored for specific hydrophobic pockets.[8][9] |
| Indazole | Indazole-based inhibitor | CDK2 | Varies | Isosteric to aminopyrazole, also forms hinge interactions. Can offer different vector space for substituent exploration. |
| (4-Pyrazolyl)-2-aminopyrimidine | Compound 15 | CDK2 | Ki = 0.005 | Highly potent scaffold that also engages the hinge region, with the pyrimidine core offering additional interaction points.[10] |
The aminopyrazole scaffold, as exemplified by derivatives of our title compound, provides a robust platform for achieving potent CDK2 inhibition. The combination of strong hinge binding and the ability to probe hydrophobic pockets with substituents like the tert-butyl group makes it a highly attractive starting point for inhibitor design. While other scaffolds like indazoles and aminopyrimidines are also effective, the synthetic tractability and well-understood SAR of the aminopyrazole often make it a more efficient choice for lead optimization.
Targeting JNK: A Selectivity Challenge
JNKs are involved in stress signaling pathways, and their inhibition is being explored for neurodegenerative and inflammatory diseases.[11] Achieving selectivity among the JNK isoforms and against other MAP kinases like p38 is a major challenge.
| Scaffold | Example Compound | Target | IC50 (nM) | Selectivity Profile & Rationale |
| Aminopyrazole | SR-3576 | JNK3 | 7 | >2800-fold selective over p38. The planar nature of the aminopyrazole scaffold better occupies the smaller active site of JNK3.[5][12] |
| Indazole | SR-3737 | JNK3 | 12 | Potent but less selective, also inhibits p38 (IC50 = 3 nM).[12] |
| Indenoquinoxaline | IQ-1 | JNKs | Sub-micromolar | A different chemotype that offers an alternative approach to JNK inhibition, potentially with a different selectivity profile.[11] |
| Peptide Mimics | BI-78D3 | JNK1 | 280 (Ki) | Targets the substrate docking site rather than the ATP-binding site, offering a different mechanism of inhibition and potential for high selectivity.[13] |
In the context of JNK inhibition, the aminopyrazole scaffold has demonstrated a clear advantage in achieving high selectivity over the closely related p38 kinase.[12] This is attributed to the specific geometric constraints of the pyrazole ring system, which can be exploited to favor binding to the JNK active site. The strategic placement of a bulky group like tert-butyl can further enhance this selectivity.
Experimental Protocols
To facilitate the practical application of this compound, we provide the following representative experimental protocols.
Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for substituted aminopyrazoles.
Step 1: Synthesis of 4,4-dimethyl-3-oxopentanenitrile
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add pivalonitrile (1.0 eq) and ethyl acetate (1.2 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and quench with aqueous HCl.
-
Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.
Step 2: Synthesis of this compound
-
Dissolve the crude 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in ethanol.
-
Add isopropylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the title compound.
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This is a representative protocol for evaluating the inhibitory activity of compounds against CDK2.
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.
-
Serially dilute the test compound (e.g., a derivative of this compound) in DMSO and then into the reaction buffer.
-
In a 96-well plate, add the diluted compound, recombinant human CDK2/Cyclin A enzyme, and a fluorescently labeled peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable fluorescence-based detection method.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Concepts
To further clarify the concepts discussed in this guide, the following diagrams are provided.
Caption: Key structural features and advantages of the title compound.
Caption: Synthetic workflow for the title compound.
Caption: Competitive inhibition of a kinase by an aminopyrazole.
Conclusion
This compound represents a highly strategic and advantageous starting point for the discovery of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the unique benefits conferred by the tert-butyl and iso-propyl substituents, provides a powerful platform for developing potent, selective, and drug-like clinical candidates. While alternative scaffolds exist and have their own merits, the well-documented success and versatile nature of the aminopyrazole core, particularly with this specific substitution pattern, make it an indispensable tool in the modern medicinal chemist's arsenal.
References
-
Mini Reviews in Medicinal Chemistry. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. [Link]
-
Journal of Medicinal Chemistry. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). [Link]
-
RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
Journal of Biological Chemistry. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. [Link]
-
MDPI. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. [Link]
-
ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. [Link]
-
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
National Center for Biotechnology Information. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. [Link]
-
National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Proceedings of the National Academy of Sciences. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. [Link]
-
ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. [Link]
-
PubMed. (2009). Biological activities of pyrazoline derivatives--a recent development. [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
ResearchGate. (2009). (PDF) Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
PubMed. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. [Link]
-
ResearchGate. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors | Request PDF. [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
As researchers dedicated to advancing drug development and scientific discovery, our work inherently involves handling a diverse array of chemical compounds. Among these is 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS No. 874136-23-9), a substituted pyrazole derivative valuable in medicinal chemistry and biochemical research.[1][2] However, beyond its applications, a commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in regulatory standards and best laboratory practices. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety where every procedural choice is understood and validated.
Hazard Identification: The Foundation of Safe Handling
Based on analogs, the compound should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation: Similar pyrazole compounds are classified as Category 2 skin irritants.[4]
-
Serious Eye Irritation: Causes serious eye irritation, also classified as Category 2.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
-
Harmful if Swallowed: Some analogs are classified as harmful if swallowed.[5]
These hazards dictate the necessity for controlled disposal to prevent accidental exposure to personnel and release into the environment.
| Hazard Classification | Category | Primary Precaution |
| Skin Corrosion/Irritation | Category 2 | Avoid skin contact; wear appropriate gloves. |
| Serious Eye Damage/Irritation | Category 2 | Avoid eye contact; wear safety glasses or goggles. |
| Specific Target Organ Toxicity | Category 3 | Use only in well-ventilated areas (e.g., fume hood). |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Do not ingest; wash hands thoroughly after handling. |
Regulatory Framework: Adherence to EPA and RCRA Mandates
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] A chemical waste is deemed "hazardous" if it is either specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8][9]
This compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[8] Therefore, its classification depends on its characteristics. While it is not expected to be ignitable, corrosive, or reactive, its irritant and potentially toxic properties require that it be managed as a characteristic hazardous waste. The most responsible course of action for any research chemical with known hazards is to manage it as hazardous waste to ensure the highest level of safety and compliance.
Your laboratory's generator status—Very Small, Small, or Large Quantity Generator—determines specific regulations regarding accumulation time limits and reporting.[7][10] It is crucial to be familiar with your institution's generator status and its corresponding obligations.
Spill Management: An Immediate Action Protocol
Accidents can happen, and a prepared response is critical. The procedure for cleaning up a spill of this compound will depend on the scale.
Protocol for Incidental Spills (Minor Spills)
An incidental spill is a small quantity that does not pose a significant immediate threat and can be safely cleaned by trained lab personnel.[11]
-
Alert & Isolate: Immediately notify colleagues in the area. Restrict access to the spill zone.[12]
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[4][12]
-
Control & Contain: If the compound is a solid, prevent dust from becoming airborne. You may do this by gently covering it with a plastic sheet or by lightly misting the material if appropriate and safe to do so.[13] For liquids, create a dike around the spill's edge with an inert absorbent material like vermiculite, sand, or cat litter.[14] Work from the outside in.[11]
-
Absorb & Collect: Carefully add absorbent material over the entire spill.[13] Once fully absorbed, gently scoop the material and place it into a sturdy, leak-proof container (e.g., a high-density polyethylene (HDPE) bucket or a double-bagged plastic bag).[14][15]
-
Decontaminate: Wipe the spill surface with soap and water.[12] If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[12]
-
Package & Label: Securely close the container holding the spill cleanup residue. Attach a hazardous waste label detailing the contents (e.g., "Spill debris containing this compound, vermiculite").
-
Dispose & Restock: Dispose of the cleanup materials as hazardous waste and ensure any used items from the spill kit are replaced.[12][15]
For major spills that are large, highly toxic, or pose a fire hazard, evacuate the area immediately and contact your institution's emergency response or Environmental Health & Safety (EHS) office.[12][13]
Standard Operating Procedure for Disposal
The guiding principle for chemical disposal is that no hazardous waste should enter the general trash or sanitary sewer system.[16] All waste, including pure unused compound, contaminated labware, and spill cleanup debris, must be collected and managed by a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol
-
Waste Determination: Confirm that the material is being disposed of as a hazardous waste.
-
Container Selection:
-
Use a container that is chemically compatible with the waste. HDPE containers are a common and effective choice.[16]
-
The container must have a secure, screw-top lid or other sealable closure.
-
Ensure the container is in good condition, free of leaks or cracks.
-
-
Waste Accumulation:
-
Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.[7]
-
Use a proper hazardous waste tag provided by your institution's EHS department.
-
The label must include:
-
-
Requesting Pickup:
-
Once the container is full or you are finished generating this waste stream, arrange for its removal.
-
Contact your institution's EHS office to schedule a pickup. They will manage the process of transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
This process is tracked using a "cradle-to-grave" document known as the Hazardous Waste Manifest.[10][17]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from initial use to final disposal.
Caption: Disposal workflow for this compound.
By adhering to this structured approach, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations. This commitment not only protects you and your colleagues but also upholds the integrity of our scientific community.
References
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
- SAFETY DATA SHEET - 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. (2025, December 24). Fisher Scientific.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- 5.4 Chemical Spill Procedures. Cornell University Environmental Health and Safety.
- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- Safety Data Sheet - 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. (2024, December 19). CymitQuimica.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- Hazardous Waste Disposal Guide. Dartmouth College.
- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine | 874136-23-9. J&K Scientific.
- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Chem-Impex.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency.
- 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). Lion Technology Inc.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. epa.gov [epa.gov]
- 7. crystal-clean.com [crystal-clean.com]
- 8. epa.gov [epa.gov]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. westlab.com [westlab.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine
This guide provides crucial safety protocols and operational procedures for the handling and disposal of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 874136-23-9).[1][2][3] As a specialized pyrazole derivative, this compound is integral to various research and development applications, including pharmaceutical development and agricultural chemistry.[3] Adherence to the following guidelines is imperative to ensure a safe laboratory environment and mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: A Proactive Stance
Primary Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][5] Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[4][5]
-
Harmful if Swallowed: Ingestion may be harmful to your health.[5]
-
Unknown Long-Term Effects: Due to its novel nature, the full toxicological profile is not yet established. Some complex pyrazole derivatives are being investigated for a range of biological activities, and some chemicals are suspected of damaging fertility or the unborn child.[6][7][8][9][10] Therefore, it is prudent to handle this compound with the assumption that it may have long-term health effects.
A thorough risk assessment should be conducted before any new procedure involving this compound.[11]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The minimum required PPE is outlined below.[11][12]
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Laboratory Work (e.g., weighing, solution preparation in a fume hood) | Safety glasses with side shields or chemical splash goggles.[13][14] | Chemical-resistant gloves (nitrile is a suitable minimum).[11] A standard lab coat must be worn.[13][15] | Not generally required if work is performed in a certified chemical fume hood.[13] |
| Large-Scale Operations or Potential for Splashing | Chemical splash goggles and a face shield are mandatory.[12][13] | Double-gloving (e.g., two pairs of nitrile gloves) or wearing more robust chemical-resistant gloves is recommended.[11] A chemical-resistant apron over a lab coat should be considered. | A NIOSH-approved respirator may be necessary depending on the scale and ventilation. Consult your institution's environmental health and safety department.[14] |
Causality of PPE Choices:
-
Eye Protection: The pyrazole structure can cause serious eye irritation.[5] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional barrier for the entire face.[12]
-
Skin Protection: Aromatic amines can sometimes be absorbed through the skin.[13] Chemical-resistant gloves and a lab coat are essential to prevent direct contact.[11][15]
-
Respiratory Protection: Handling the solid form can generate dust.[16] Performing these operations in a fume hood mitigates this risk by containing and exhausting airborne particles.
PPE Donning and Doffing Workflow
Caption: Sequential process for correctly donning and doffing PPE.
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[17] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Weighing: When weighing the solid, use a draft shield or conduct the process in a fume hood to prevent dust dispersal.[17]
-
Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing.[17]
-
Reaction Setup: All reactions must be conducted in a fume hood.[17]
-
Post-Reaction: Quench reactions carefully. Be mindful of potential exothermic reactions.
-
Housekeeping: Clean the work area thoroughly after each use. Wash hands immediately after handling the product.[6][16]
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Seek immediate medical attention.[16] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[4] |
| Inhalation | Move the person into fresh air.[16] If not breathing, give artificial respiration.[4] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[16] Seek immediate medical attention. |
Spill Response:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Emergency Response Flowchart
Caption: Immediate actions to take in case of a spill or exposure.
Waste Disposal: Ensuring Environmental and Personal Safety
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[18]
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[5][18] Do not dispose of it down the drain or in regular trash.[16]
By integrating these safety measures into your laboratory workflow, you can handle this compound with confidence and a high degree of safety, fostering a secure and productive research environment.
References
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]
-
Patel, K., et al. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
Elmalky, G. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
-
Patel, K., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
Patel, K., et al. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 874136-23-9|this compound|BLD Pharm [bldpharm.com]
- 3. jk-sci.com [jk-sci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. uah.edu [uah.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
